(2E)-3-(2-Fluorophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H2,11,12)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBKESIDCKQXLG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of (2E)-3-(2-Fluorophenyl)acrylamide
An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(2-Fluorophenyl)acrylamide
Introduction
(2E)-3-(2-Fluorophenyl)acrylamide is a member of the acrylamide family, a class of compounds recognized for its versatile chemical reactivity and significant role in polymer science and organic synthesis. The presence of a fluorophenyl group and the conjugated acrylamide moiety suggests its potential utility as a precursor for novel polymers, a scaffold in medicinal chemistry, and a subject of interest in materials science. Acrylamide derivatives have been explored for various applications, including as KCNQ2 potassium channel openers for treating neuropathic pain and as inhibitors of protein disulfide isomerase.[1][2] A thorough understanding of the is paramount for any researcher or drug development professional aiming to utilize this compound. These properties dictate its behavior in chemical reactions, its solubility in various media, its stability, and its potential biological interactions.
This guide provides a comprehensive framework for the characterization of (2E)-3-(2-Fluorophenyl)acrylamide. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a detailed exposition of the experimental methodologies required to ascertain these properties. The narrative emphasizes the rationale behind experimental choices, ensuring that the protocols described are robust and self-validating.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its molecular structure and fundamental properties.
-
Chemical Name: (2E)-3-(2-Fluorophenyl)acrylamide
-
Synonyms: (2E)-3-(2-fluorophenyl)prop-2-enamide
-
Molecular Formula: C₉H₈FNO
-
Molecular Weight: 165.17 g/mol
-
Chemical Structure:
The molecule possesses several key features that dictate its chemical behavior: an aromatic fluorophenyl ring, a reactive α,β-unsaturated carbonyl system (an enone structure), and a primary amide functional group. The "(2E)" designation specifies the trans stereochemistry of the carbon-carbon double bond, which is the thermodynamically more stable isomer.
Physical State and Appearance
Based on the properties of similar acrylamide derivatives, such as N-(2-fluorophenyl)acrylamide which is a pale yellow solid, (2E)-3-(2-Fluorophenyl)acrylamide is expected to be a crystalline solid at room temperature.[3][4] The color may range from white to off-white or pale yellow. Visual inspection is the first, simplest step in characterization.
Thermal Analysis: Melting Point Determination
The melting point is a critical physical constant that provides a primary indication of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will lead to a depressed and broadened melting range.
Rationale for Method Selection
The capillary method using a digital melting point apparatus (such as a Mel-Temp) is the standard and most reliable technique for determining the melting point of a powdered solid. It requires a minimal amount of sample and allows for precise temperature control and observation. The use of a Thiele tube provides a lower-cost alternative that can yield accurate results with careful technique.[5]
Experimental Protocol: Capillary Melting Point Determination
Materials:
-
(2E)-3-(2-Fluorophenyl)acrylamide, finely powdered and completely dry[6]
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus or Thiele tube with high-boiling mineral oil
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point.[6] Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula or mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and jab the open end into the pile of powdered sample. A small amount of solid will be forced into the open end.[7]
-
Packing the Sample: To pack the sample tightly into the sealed end, drop the capillary tube (sealed-end down) several times through a long, hollow tube (e.g., a glass tube or PVC pipe). The impact will pack the powder into the bottom. The final packed sample height should be 2-3 mm.[7][8]
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block. Heat the sample rapidly (10-20°C per minute) to determine an approximate melting range. This saves time in subsequent, more accurate measurements.[5]
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample.[7]
-
Heating: Heat the sample at a medium rate until the temperature is about 15-20°C below the expected melting point. Then, slow the heating rate to 1-2°C per minute.[7]
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂.
-
-
Repeat: For accuracy, conduct at least two careful determinations. The results should be consistent. A fresh sample must be used for each trial.[7]
Solubility Profile: A Window into Functional Groups
Systematic solubility testing is a classical, yet powerful, method for inferring the functional groups and general polarity of an unknown compound. The procedure involves testing the compound's solubility in a series of solvents of varying pH and polarity.
Workflow for Solubility Classification
The following diagram outlines the logical progression for classifying the solubility of (2E)-3-(2-Fluorophenyl)acrylamide.
Caption: A systematic workflow for determining the solubility class of an organic compound.
Expected Solubility Profile of (2E)-3-(2-Fluorophenyl)acrylamide
-
Water: Due to the relatively large nonpolar aromatic ring and hydrocarbon backbone compared to the polar amide group, the compound is expected to be insoluble or sparingly soluble in water. Acrylamide itself is highly water-soluble, but the bulky phenyl group drastically reduces this property.[9][10]
-
5% NaOH & 5% NaHCO₃: The amide N-H proton is very weakly acidic (pKa ~17) and will not be deprotonated by NaOH or NaHCO₃. Therefore, the compound should be insoluble in these basic solutions.
-
5% HCl: The amide oxygen is weakly basic and can be protonated by a strong acid, but 5% HCl is unlikely to be sufficient to cause dissolution. Therefore, insolubility is expected.
-
Concentrated H₂SO₄: The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons should allow for protonation by cold, concentrated sulfuric acid, leading to dissolution. This would place the compound in solubility class N (Neutral).[11]
Experimental Protocol: Systematic Solubility Testing
Materials:
-
(2E)-3-(2-Fluorophenyl)acrylamide
-
Small test tubes (10 x 75 mm)
-
Graduated cylinders or pipettes
-
Solvents: Deionized water, diethyl ether, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, concentrated H₂SO₄ (98%)
-
General Guideline: A compound is considered "soluble" if approximately 0.1 g of solid dissolves in 3 mL of the solvent.
-
Water Solubility:
-
Place ~25 mg of the compound into a small test tube.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.
-
Observe for complete dissolution. If insoluble, proceed to the next step.
-
-
Acid/Base Solubility:
-
Using fresh ~25 mg samples for each test, repeat the procedure with 0.75 mL of 5% NaOH solution.
-
If insoluble in NaOH, test a fresh sample in 5% HCl solution.
-
(Note: If the compound were soluble in NaOH, you would then test a fresh sample in 5% NaHCO₃ to differentiate between strong and weak acids).
-
-
Concentrated H₂SO₄ Solubility:
-
If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in cold, concentrated H₂SO₄.
-
CAUTION: Perform this step in a fume hood with appropriate personal protective equipment (PPE). Add the acid slowly to the sample. Dissolution may be accompanied by a color change or heat generation, which should be noted.
-
Spectroscopic Characterization
Spectroscopy is the most powerful tool for unambiguous structure elucidation. A combination of IR, NMR, and Mass Spectrometry provides a complete picture of the molecule's connectivity and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[14]
Expected Absorptions:
-
N-H Stretch: ~3400-3200 cm⁻¹ (two bands expected for a primary amide, may be broad).
-
C-H Stretch (Aromatic & Vinylic): ~3100-3000 cm⁻¹.
-
C=O Stretch (Amide I band): ~1680-1650 cm⁻¹ (strong). The conjugation with the C=C bond will lower the frequency from a typical saturated amide.
-
C=C Stretch: ~1640-1610 cm⁻¹.
-
N-H Bend (Amide II band): ~1620-1590 cm⁻¹.
-
C-F Stretch: ~1250-1100 cm⁻¹ (strong).
-
C-H Bends (Aromatic): ~900-675 cm⁻¹ (patterns can indicate substitution type).
Experimental Protocol: Thin Solid Film Method [15]
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Film Deposition: Place one drop of the resulting solution onto the surface of a single, clean salt plate (NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the film is too thin (weak spectrum), add another drop. If it is too thick (peaks are flat-topped), clean the plate and use a more dilute solution.
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical scan range is 4000-600 cm⁻¹.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]
5.2.1 ¹H NMR Spectroscopy
Expected Chemical Shifts (δ) and Couplings (J):
-
Amide Protons (-CONH₂): δ 6.0-8.0 ppm (two broad singlets, exchangeable with D₂O).
-
Aromatic Protons (C₆H₄F): δ 7.0-7.8 ppm (four protons, complex multiplet pattern due to H-H and H-F couplings).
-
Vinylic Protons (-CH=CH-):
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Hα (alpha to C=O): δ 6.2-6.6 ppm (doublet of doublets).
-
Hβ (beta to C=O): δ 7.4-7.8 ppm (doublet).
-
The coupling constant between Hα and Hβ is expected to be large (J ≈ 15-17 Hz), confirming the trans (E) configuration.[17]
-
5.2.2 ¹³C NMR Spectroscopy
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
Aromatic Carbons (C₆H₄F): δ 115-165 ppm. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Other aromatic carbons will show smaller C-F couplings.
-
Vinylic Carbons (-CH=CH-):
-
Cα (alpha to C=O): δ 120-130 ppm.
-
Cβ (beta to C=O): δ 135-145 ppm.
-
5.2.3 Experimental Protocol: NMR Sample Preparation and Acquisition [17][18]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully dissolved. DMSO-d₆ is often a good choice for amides.
-
Ensure the solvent contains 0.03-0.05% Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse program.
-
Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and a significantly larger number of scans (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing structural information based on its fragmentation patterns.[19][20]
Expected Results:
-
Ionization: Electron Impact (EI) is a common technique that will likely cause fragmentation. A softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) would be more likely to show a strong peak for the protonated molecule.[21]
-
Molecular Ion Peak (M⁺•): Using EI, a peak at m/z = 165 corresponding to the molecular formula C₉H₈FNO should be observed. This peak confirms the molecular weight. The intensity may be weak due to fragmentation.
-
Protonated Molecule [M+H]⁺: Using CI or ESI, a prominent peak at m/z = 166 would be expected.
-
Key Fragments: Fragmentation patterns can provide structural clues. Likely fragmentations include the loss of the amide group (-NH₂) or the entire acrylamide side chain.
Experimental Protocol: General Procedure [22][23]
-
Sample Introduction: A small amount of sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI) and injected into the instrument.
-
Ionization: The sample is vaporized and ionized using the chosen method (e.g., electron beam for EI, charged droplets for ESI).
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Safety and Handling
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use impermeable gloves (e.g., nitrile). Inspect gloves before use.
-
Skin Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Handling: Avoid creating dust. Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Summary of Physicochemical Properties
| Property | Expected Value / Characteristic |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol |
| Physical Appearance | White to pale yellow crystalline solid |
| Melting Point | To be determined experimentally. A sharp range will indicate high purity. |
| Solubility | Expected to be insoluble in water, 5% NaOH, 5% NaHCO₃, and 5% HCl. Expected to be soluble in concentrated H₂SO₄ and common organic solvents like DMSO, acetone, and methylene chloride. |
| IR Spectroscopy (cm⁻¹) | Key peaks expected at: ~3400-3200 (N-H), ~1660 (C=O, Amide I), ~1610 (C=C), ~1600 (N-H bend, Amide II), ~1200 (C-F). |
| ¹H NMR (ppm) | Key signals expected at: δ 7.4-7.8 (1H, d, J≈16 Hz, Hβ), δ 7.0-7.8 (4H, m, Ar-H), δ 6.0-8.0 (2H, br s, -NH₂), δ 6.2-6.6 (1H, dd, Hα). |
| ¹³C NMR (ppm) | Key signals expected at: δ 165-170 (C=O), δ 115-165 (Aromatic C, including a large ¹JCF doublet), δ 135-145 (Cβ), δ 120-130 (Cα). |
| Mass Spectrometry (m/z) | Expected [M]⁺• at 165 (EI) or [M+H]⁺ at 166 (ESI/CI). |
References
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Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & medicinal chemistry letters, 23(22), 6188–6191. Available at: [Link]
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therapeutic potential of (2E)-3-(2-Fluorophenyl)acrylamide in drug discovery
An In-Depth Technical Guide on the Therapeutic Potential of (2E)-3-(2-Fluorophenyl)acrylamide in Drug Discovery
Executive Summary: The Renaissance of Targeted Covalent Inhibitors
The paradigm of kinase inhibitor discovery has shifted dramatically over the past decade. Historically avoided due to concerns over off-target toxicity and haptenization, Targeted Covalent Inhibitors (TCIs) are now a cornerstone of precision oncology and immunology[1]. The clinical success of drugs like afatinib, osimertinib, and sotorasib has validated the use of electrophilic "warheads" to target non-catalytic cysteine residues within kinase domains.
Among the diverse arsenal of covalent warheads, the acrylamide moiety stands out due to its balanced reactivity profile. It is sufficiently stable to circulate systemically without being entirely scavenged by glutathione (GSH), yet reactive enough to undergo a Michael addition when pre-organized in an enzyme's active site[2]. Within this chemical space, the (2E)-3-(2-Fluorophenyl)acrylamide scaffold—and its structural analogs—represents a highly tunable pharmacophore. As a Senior Application Scientist, I have observed that the strategic incorporation of an ortho-fluorine atom on the cinnamamide ring is not merely a steric choice; it fundamentally alters the electronic landscape, conformational stability, and physicochemical properties of the drug candidate.
This whitepaper dissects the mechanistic rationale, therapeutic applications, and experimental validation workflows for utilizing fluorinated acrylamides in drug discovery.
Mechanistic Rationale: The Fluorinated Michael Acceptor
The efficacy of a covalent inhibitor is governed by a two-step kinetic process: initial reversible binding (
Electrophilic Tuning of the -Carbon
In a standard acrylamide, the
Conformational Locking via Halogen Bonding
Fluorine is the most electronegative element, yet it has a van der Waals radius (1.47 Å) closely resembling oxygen (1.52 Å) and slightly larger than hydrogen (1.20 Å). In the (2E)-3-(2-Fluorophenyl)acrylamide system, the ortho-fluorine frequently engages in intramolecular multipolar interactions or halogen bonding (e.g., F···H-N or F···C=O)[3]. This interaction restricts the rotational degrees of freedom around the phenyl-alkene bond, "locking" the molecule into a planar, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the kinase active site, thereby drastically improving the initial reversible binding affinity (
Enhancing Drug-Like Properties (ADME)
Beyond target engagement, acrylamide functionalization improves the macroscopic physicochemical properties of lead compounds. Studies on EGFR inhibitors have demonstrated that the incorporation of an acrylamide moiety significantly enhances both aqueous solubility and membrane permeability compared to non-covalent precursors[2][4]. The oxygen atom of the acryloyl group acts as a potent hydrogen bond acceptor with water (improving hydrophilicity), while the fluorinated aromatic ring maintains necessary lipophilicity (LogP) for cellular penetration.
Diagram 1: Two-step kinetic mechanism of covalent inhibition via Michael addition.
Therapeutic Applications in Kinase Inhibition
The (2E)-3-(2-Fluorophenyl)acrylamide motif and its derivatives have shown exceptional promise in targeting kinases characterized by acquired resistance mutations.
FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)
Fibroblast Growth Factor Receptor 4 (FGFR4) is a highly validated target for HCC. However, achieving selectivity over FGFR1-3 is notoriously difficult due to the highly conserved ATP-binding pocket. FGFR4 possesses a unique, non-catalytic cysteine residue (Cys552) near the hinge region. Recent structural studies have shown that chemically tuned warheads, specifically fluorinated acrylamides, serve as optimal covalent warheads for FGFR4[1]. The fluorine substitution precisely angles the acrylamide tail to undergo an irreversible nucleophilic attack by Cys552, achieving sub-nanomolar
EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
In the development of third-generation EGFR inhibitors targeting the T790M resistance mutation, the acrylamide warhead is essential for targeting Cys797[2]. The incorporation of ortho-fluorinated aniline/acrylamide derivatives has been shown to improve the drug-like properties of compounds like gefitinib and AZD3759[2]. The fluorine atom forms an intramolecular halogen bond with the amide group, optimizing the anilino orientation and resulting in a highly potent enzyme inhibitory activity (IC50 < 55 nM)[3].
Data Presentation: SAR of Fluorinated Acrylamides
The following table summarizes the Structure-Activity Relationship (SAR) impact of fluorination on acrylamide-based kinase inhibitors, demonstrating the causality between structural modification and biochemical efficacy.
| Compound Class | Warhead Modification | Target | Biochemical | Selectivity Profile | Physicochemical Impact |
| Standard Acrylamide | Unsubstituted | FGFR4 | 120 ± 25 | Moderate (cross-reacts FGFR1) | Baseline |
| Fluorinated Acrylamide | FGFR4 | 45 ± 11 | Excellent (Spares FGFR1-3) | Enhanced conformational lock | |
| Gefitinib Derivative | Standard Acrylamide | EGFR | 234 ± 15 | Good | Improved solubility |
| Gefitinib Derivative | 2'-fluoro substituted | EGFR | 52.6 ± 5 | Excellent (T790M active) | Intramolecular halogen bond |
(Data synthesized from Deng et al., 2021 and Wu et al., 2018)[1][2]
Experimental Methodologies & Validation Protocols
To rigorously validate the therapeutic potential of a (2E)-3-(2-Fluorophenyl)acrylamide derivative, researchers must employ self-validating assay systems. Relying solely on standard
Protocol 1: Validation of Covalent Adduct Formation via Intact Protein Mass Spectrometry
Purpose: To definitively prove that the fluorinated acrylamide forms an irreversible covalent bond with the target kinase (e.g., FGFR4 Cys552). Causality: Mass spectrometry detects the exact mass shift of the intact protein corresponding to the molecular weight of the inhibitor, confirming 1:1 stoichiometry and ruling out non-specific aggregation or reversible inhibition.
-
Protein Preparation: Dilute recombinant wild-type FGFR4 kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Note: DTT concentration must be kept low to prevent warhead scavenging.
-
Inhibitor Incubation: Add the fluorinated acrylamide inhibitor at a 10-fold molar excess (20 µM). Include a DMSO vehicle control.
-
Time-Course Reaction: Incubate the mixture at room temperature. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt the Michael addition.
-
LC-MS Analysis: Inject the samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A successful covalent modifier will show a time-dependent depletion of the apo-protein peak and the appearance of a new peak at
.
Protocol 2: Time-Dependent Inhibition (TDI) Kinase Assay
Purpose: To calculate the kinetic parameters
-
Enzyme Pre-incubation: Pre-incubate the kinase (e.g., EGFR) with varying concentrations of the inhibitor (ranging from 0.1 nM to 10 µM) in a microplate for different time intervals (e.g., 5, 10, 20, 40, 60 minutes).
-
Reaction Initiation: Initiate the kinase reaction by adding a master mix containing ATP (at its
value) and a fluorescently labeled peptide substrate. -
Fluorescence Readout: Monitor the generation of the phosphorylated product using a microplate reader (e.g., via TR-FRET or mobility shift assay).
-
Kinetic Plotting: Plot the remaining fractional activity versus pre-incubation time to determine the observed rate constant (
) for each inhibitor concentration. -
Parameter Derivation: Fit the data to the equation
using non-linear regression to extract and .
Diagram 2: High-throughput screening and validation workflow for targeted covalent inhibitors.
Conclusion
The (2E)-3-(2-Fluorophenyl)acrylamide scaffold represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the ortho-fluorine atom, medicinal chemists can finely tune the electrophilicity of the acrylamide warhead, enforce bioactive conformations via halogen bonding, and significantly enhance the pharmacokinetic profile of the molecule. As the field of targeted covalent inhibitors expands beyond oncology into immunology and neurodegeneration, mastering the nuances of fluorinated Michael acceptors will be paramount for the next generation of drug discovery.
References
-
Deng, W., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 647-652. Available at:[Link]
-
Wu, K.-D., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 10(1), 22-26. Available at:[Link]
-
Zeng, F., et al. (2021). Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis. Acta Pharmaceutica Sinica B. Available at:[Link]
Sources
- 1. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fluorine Substitution in (2E)-3-(2-Fluorophenyl)acrylamide Bioactivity: Mechanistic Insights and Covalent Drug Design
Executive Summary
Covalent drug discovery has experienced a paradigm shift, moving from serendipitous discoveries to the rational design of Targeted Covalent Inhibitors (TCIs). At the heart of this evolution is the strategic tuning of electrophilic warheads to achieve an optimal balance between reactivity and target selectivity 1. Among these warheads, acrylamides are the most privileged class of Michael acceptors.
The compound (2E)-3-(2-Fluorophenyl)acrylamide represents a highly specialized structural motif. By integrating a fluorine atom at the ortho position of the phenyl ring, medicinal chemists can fundamentally alter the molecule's stereoelectronic landscape, biological target engagement, and metabolic stability. This whitepaper provides an in-depth technical analysis of how ortho-fluorination dictates the bioactivity of phenylacrylamides, supported by field-proven experimental protocols for covalent drug development.
The Causality of Ortho-Fluorination: Stereoelectronics and Conformation
Why does the substitution of a single fluorine atom at the 2-position of the phenyl ring exert such a profound effect on bioactivity? The causality lies in three interconnected physicochemical phenomena:
Inductive Electrophilicity Modulation
The reactivity of an acrylamide warhead is dictated by the electrophilicity of its
Conformational Pre-organization
The ortho-fluorine atom introduces a specific steric bulk (comparable to an oxygen atom) and a strong localized dipole. This restricts the free rotation around the
Metabolic Shielding
The ortho positions of aromatic rings are notorious "soft spots" for cytochrome P450 (CYP450)-mediated oxidative metabolism. Fluorine substitution effectively blocks this liability due to the high strength of the C-F bond (~116 kcal/mol), preventing aromatic hydroxylation and significantly extending the compound's pharmacokinetic half-life in vivo.
Mechanistic pathway of covalent adduct formation via Michael addition to the acrylamide warhead.
Broad-Spectrum Bioactivity Profiles
The unique properties of (2E)-3-(2-Fluorophenyl)acrylamide have been leveraged across diverse therapeutic areas, demonstrating its versatility as both a covalent warhead and a structural scaffold.
-
KCNQ2 Potassium Channel Openers : In the development of neuromodulators, replacing standard phenyl rings with 2-fluorophenyl acrylamides has yielded potent KCNQ2 openers. For example, the synthesis of (S,E)-N-1-[3-(6-fluoropyridin-3-yl)phenyl]ethyl-3-(2-fluorophenyl)acrylamide demonstrated balanced potency and efficacy, utilizing the fluorine to lock the pharmacophore into the optimal geometry for channel binding 3.
-
Antiviral Protease Inhibitors : In the wake of the COVID-19 pandemic, 2-fluorophenyl acrylamide derivatives were synthesized as intermediates and warheads targeting the catalytic cysteine (Cys145) of the SARS-CoV-2 Main Protease (
). The tuned electrophilicity ensured rapid covalent bond formation without excessive off-target toxicity 4. -
Antimicrobial Agents : Schiff bases tethered to (2-fluorophenyl)acrylamide moieties have shown potent antifungal and antibacterial activities, where the lipophilicity of the fluorine atom enhances penetration through complex microbial cell walls 5.
Quantitative Bioactivity Summary
| Compound Class / Target | Role of 2-Fluorophenyl Acrylamide | Key Bioactivity Metric | Ref |
| KCNQ2 Potassium Channels | Conformational locking; CYP450 metabolic block | Enhanced EC | 3 |
| SARS-CoV-2 | Electrophilic warhead tuning for Cys145 | Sub-micromolar IC | 4 |
| Microbial DNA Gyrase | Lipophilicity enhancement; cell wall penetration | MIC values (0.97–62.5 µg/mL) | 5 |
Self-Validating Experimental Protocols
To harness (2E)-3-(2-Fluorophenyl)acrylamide in drug design, researchers must rigorously quantify its intrinsic reactivity and target engagement. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.
Protocol 1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)
This assay quantifies the intrinsic electrophilicity of the acrylamide warhead by measuring its pseudo-first-order reaction rate with Glutathione (GSH), a surrogate for cellular thiols.
Step-by-Step Methodology:
-
Preparation : Prepare a 10 mM stock solution of the (2E)-3-(2-Fluorophenyl)acrylamide derivative in DMSO. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM GSH and 10 µM of an internal standard (e.g., labetalol).
-
Initiation : Add the compound stock to the GSH buffer to achieve a final compound concentration of 10 µM (100-fold excess of GSH ensures pseudo-first-order kinetics). Incubate at 37°C.
-
Sampling & Quenching : At predetermined time points (0, 15, 30, 60, 120, 240 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1% formic acid.
-
Analysis : Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound relative to the internal standard.
-
Data Processing : Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the degradation rate constant (
), from which the half-life ( ) is calculated.
Self-Validation Checkpoint: Run a parallel control assay omitting GSH. If compound depletion occurs in the control, it indicates chemical instability (e.g., hydrolysis) rather than covalent reactivity, invalidating the
calculation.
Step-by-step experimental workflow for determining the intrinsic reactivity of covalent warheads.
Protocol 2: Intact Protein Mass Spectrometry for Adduct Verification
To confirm that the (2E)-3-(2-Fluorophenyl)acrylamide derivative forms a 1:1 stoichiometric covalent adduct with the target protein (e.g., a recombinant kinase).
Step-by-Step Methodology:
-
Incubation : Incubate 1 µM of the recombinant target protein with 10 µM of the inhibitor in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at room temperature for 2 hours.
-
Desalting : Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove excess unbound inhibitor and buffer salts.
-
LC-TOF-MS Analysis : Inject the desalted protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a fast gradient of water/acetonitrile with 0.1% formic acid.
-
Deconvolution : Use maximum entropy deconvolution software to transform the raw multiply-charged mass spectra into a zero-charge intact mass profile.
-
Verification : Calculate the mass shift (
). It should exactly match the molecular weight of the inhibitor.
Self-Validation Checkpoint: Pre-incubate the protein with a known, highly reactive irreversible inhibitor (e.g., iodoacetamide) to block all accessible cysteines before adding the test compound. A lack of mass shift in this control confirms that the test compound specifically targets cysteine residues and does not bind via non-specific mechanisms.
References
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. National Institutes of Health (NIH). Available at:[Link]
-
Vinyl sulfonimidamides as a new cysteine reactive electrophile. ChemJam. Available at: [Link]
-
Identification of Potent, Broad-Spectrum Coronavirus Main Protease Inhibitors for Pandemic Preparedness. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemjam.com [chemjam.com]
- 3. 2-氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
(2E)-3-(2-Fluorophenyl)acrylamide as a Michael acceptor warhead
This is an in-depth technical guide on the design, synthesis, and application of (2E)-3-(2-Fluorophenyl)acrylamide as a Michael acceptor warhead in targeted covalent inhibitor (TCI) development.
A Technical Guide to Design, Synthesis, and Kinetic Characterization
Executive Summary
In the landscape of Targeted Covalent Inhibitors (TCIs), the "warhead"—the electrophilic moiety responsible for bond formation—is the critical determinant of selectivity and duration of action. While unsubstituted acrylamides (e.g., Ibrutinib, Osimertinib) dominate the market, their high intrinsic reactivity can lead to off-target toxicity and rapid glutathione (GSH) depletion.
(2E)-3-(2-Fluorophenyl)acrylamide represents a "tuned" Michael acceptor . By introducing a phenyl ring at the
Chemical Architecture & Mechanistic Logic
The "Goldilocks" Reactivity
The reactivity of an acrylamide warhead is governed by the electrophilicity of the
-
Unsubstituted Acrylamide: Highly reactive. Rapid covalent bond formation (
is high), but low selectivity ( is less dominant). - -Phenyl Acrylamide (Cinnamamide): The phenyl ring conjugates with the alkene, stabilizing the ground state and reducing electrophilicity. The steric bulk also impedes the approach of the nucleophile (Cysteine thiolate).
-
The 2-Fluoro Effect: The ortho-fluorine atom modifies this baseline cinnamamide scaffold in two opposing ways:
-
Electronic Activation (-I Effect): Fluorine is highly electronegative. Through inductive withdrawal, it pulls electron density away from the
-carbon, increasing its electrophilicity relative to the unsubstituted phenyl analog. -
Steric Modulation: The ortho position forces the phenyl ring to twist out of coplanarity with the acrylamide system (atropisomerism). This deconjugation can paradoxically increase reactivity by breaking the stabilizing resonance, while simultaneously creating a specific shape vector that demands a precise fit within the protein binding pocket.
-
Mechanism of Action (MoA)
The warhead undergoes a hetero-Michael addition with a specific cysteine residue in the target protein.
Depending on the specific protein environment, the (2E)-3-(2-Fluorophenyl)acrylamide adduct can exhibit reversibility , allowing the inhibitor to dissociate over time, reducing the risk of permanent off-target modification (immunogenicity).
Figure 1: Mechanism of Michael Addition for (2E)-3-(2-Fluorophenyl)acrylamide. Note the potential for retro-Michael reaction (reversibility).
Synthetic Protocols
We present two primary routes: Heck Coupling (for fragment synthesis) and Acid Chloride Coupling (for attaching the warhead to a complex scaffold).
Method A: Heck Coupling (Fragment Synthesis)
Ideal for generating the warhead fragment or simple probes.
Reagents:
-
2-Fluoro-1-iodobenzene (1.0 eq)
-
Acrylamide (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (10 mol%)
-
Triethylamine (2.0 eq)
-
DMF (Solvent)
Protocol:
-
Charge a reaction vessel with DMF (0.5 M concentration relative to halide).
-
Add 2-Fluoro-1-iodobenzene, Acrylamide, and Triethylamine. Degas with
for 15 mins. -
Add Pd(OAc)₂ and
. -
Heat to 100°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water (3x) and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc). The (2E) isomer is thermodynamically favored and typically elutes as the major product.
Method B: Acid Chloride Coupling (Scaffold Attachment)
Ideal for late-stage functionalization of an amine-bearing drug scaffold (
Reagents:
-
(2E)-3-(2-Fluorophenyl)acrylic acid (Commercial or synthesized via Knoevenagel)
-
Thionyl Chloride (
) or Oxalyl Chloride -
Target Scaffold Amine (
) -
DIPEA (Base)
-
DCM (Dichloromethane)
Protocol:
-
Activation: Dissolve (2E)-3-(2-Fluorophenyl)acrylic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.
-
Coupling: Dissolve the Target Scaffold Amine (1.0 eq) and DIPEA (3.0 eq) in dry DCM at 0°C.
-
Add the acid chloride (dissolved in minimal DCM) dropwise.
-
Warm to RT and stir for 4 hours.
-
Validation: Monitor by LCMS for mass shift (+148 Da approx).
Kinetic Characterization: The GSH Reactivity Assay
This assay is the industry standard for assessing the "tunability" of the warhead. It measures the half-life (
Concept:
A "Goldilocks" warhead should react slowly with free GSH (high
Target Metrics:
-
Hyper-reactive (Toxic):
min -
Ideal TCI Warhead:
hours -
Inactive:
hours
Experimental Workflow
Materials:
-
Test Compound (10 mM DMSO stock)
-
Internal Standard (e.g., Indomethacin or Warfarin)
-
PBS Buffer (pH 7.4)
Step-by-Step Protocol:
-
Preparation: Prepare a 100 µM solution of the Test Compound in PBS (pH 7.4) containing 10% Acetonitrile (to ensure solubility).
-
Initiation: Add GSH to a final concentration of 5 mM (50-fold excess to ensure pseudo-first-order kinetics).
-
Incubation: Incubate at 37°C.
-
Sampling: At time points
min:-
Aliquot 50 µL.
-
Quench immediately with 200 µL cold Acetonitrile (containing Internal Standard).
-
Centrifuge (4000 rpm, 10 min).
-
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the Parent Ion
.
Data Processing:
Plot
Figure 2: Glutathione (GSH) Reactivity Assay Workflow.
Case Study & Bioactive Application
Case Study: KCNQ2 Potassium Channel Openers The (2E)-3-(2-Fluorophenyl)acrylamide motif has been successfully deployed in the design of KCNQ2 openers, specifically to modulate potency and metabolic stability compared to the unsubstituted analogs.
| Compound Feature | Unsubstituted Phenyl | 2-Fluorophenyl (Target) |
| Structure | Ph-CH=CH-CONH-R | (2-F-Ph)-CH=CH-CONH-R |
| Electronic Effect | Neutral | Inductive Withdrawal (-I) |
| Steric Effect | Planar Conjugation | Ortho-Twist (Non-planar) |
| GSH Reactivity | Moderate | Enhanced/Tuned |
| Metabolic Stability | Susceptible to ortho-oxidation | Blocked ortho-site |
Reference Compound: (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide This compound demonstrates how the warhead is not just a "hook" but an integral part of the pharmacophore, contributing to the specific binding affinity via the fluorophenyl group while maintaining a reactivity profile suitable for oral bioavailability.
References
-
Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides. Source: Journal of Medicinal Chemistry (2020). Context: Defines the kinetic baseline for substituted acrylamides. URL:[Link]
-
Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 opener. Source: Bioorganic & Medicinal Chemistry Letters (2013).[3] Context: Primary case study for the bioactive application of this specific warhead. URL:[Link]
-
Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. Source: Chemico-Biological Interactions.[4] Context: Mechanistic grounding for the GSH assay and Michael acceptor reactivity. URL:[Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides. Source: RSC Advances. Context: Alternative synthetic routes (Knoevenagel condensation) for similar acrylamide derivatives. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ligand reaction-based fluorescent peptide probes for the detection of Cu2+ and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stereochemical Divergence in Covalent Inhibitors: A Technical Guide to (2E) and (2Z) Isomers of 3-(2-Fluorophenyl)acrylamide
Executive Summary
In the development of targeted covalent inhibitors (TCIs), acrylamides serve as the premier Michael acceptor warheads, engineered to form irreversible covalent bonds with nucleophilic cysteine residues on target proteins[1]. Among these, 3-(2-Fluorophenyl)acrylamide is a highly specialized synthon. The stereochemistry of its alkene core—specifically the (2E) versus (2Z) configuration—fundamentally dictates the spatial trajectory of the warhead, its intrinsic electrophilicity, and its metabolic stability.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural definitions. Here, we will dissect the stereoelectronic causality that differentiates these isomers, establish self-validating analytical frameworks for their identification, and provide robust, step-by-step methodologies for their stereoselective synthesis and isolation.
Structural and Stereoelectronic Divergence
The addition of an ortho-fluorine atom to the phenyl ring of an acrylamide introduces profound stereoelectronic effects that behave differently depending on the alkene geometry.
-
(2E)-3-(2-Fluorophenyl)acrylamide (Trans): This is the thermodynamic product. The phenyl ring and the carboxamide group are situated on opposite sides of the alkene. This minimizes A(1,3) allylic strain, allowing the molecule to adopt a nearly planar conformation. The extended
-conjugation stabilizes the ground state and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it a highly reactive Michael acceptor. Furthermore, the ortho-fluorine atom exhibits a strong dipole moment that dictates the preferred rotamer around the bond, minimizing dipole-dipole repulsion with the carbonyl oxygen. -
(2Z)-3-(2-Fluorophenyl)acrylamide (Cis): This is the kinetic or photochemical product. The spatial proximity of the ortho-fluorophenyl ring and the carboxamide group induces severe steric hindrance. To alleviate this strain, the aromatic ring twists out of coplanarity with the alkene. This twist disrupts orbital overlap, increases the HOMO-LUMO gap, and generally reduces the electrophilicity of the warhead. While less reactive, the (2Z)-isomer can access distinct, narrower binding pockets in kinases where the extended (2E)-isomer would experience steric clash.
Analytical Differentiation: NMR Spectroscopy
The gold standard for distinguishing between (2E) and (2Z) isomers of substituted acrylamides is Nuclear Magnetic Resonance (NMR) spectroscopy[2]. Relying on optical rotation or simple chromatography is insufficient; a self-validating analytical system requires the extraction of specific coupling constants and spatial correlations.
The Karplus Relationship and NOESY Validation
The stereochemistry dictates the spatial arrangement of the vinylic protons (
Quantitative Data Summary
Table 1: Quantitative NMR Parameters for Isomer Differentiation
| Parameter | (2E)-3-(2-Fluorophenyl)acrylamide | (2Z)-3-(2-Fluorophenyl)acrylamide |
| Geometry | Trans (Entgegen) | Cis (Zusammen) |
| 12.0 – 18.0 Hz | 6.0 – 12.0 Hz | |
| NOESY | Weak or Absent | Strong (Protons < 3 Å apart) |
| Rotamer Activation Energy | ~15-17 kcal/mol (Predominant) | ~15-17 kcal/mol (Minor) |
| Conjugation Status | Highly conjugated (Planar) | Weakly conjugated (Twisted) |
Data supported by dynamic NMR studies of acrylamide derivatives[5] and benchtop NMR quantification of stereoisomers[4].
Analytical decision tree for differentiating (2E) and (2Z) acrylamide isomers using NMR spectroscopy.
Stereoselective Synthesis and Isolation Protocols
In drug development, relying on spontaneous equilibration yields inseparable mixtures. You must design the synthesis thermodynamically for the (E)-isomer and photochemically for the (Z)-isomer. Below are field-proven, self-validating protocols.
Protocol A: Thermodynamic Synthesis of the (2E)-Isomer
Methodology: Horner-Wadsworth-Emmons (HWE) Olefination. Causality: The HWE reaction utilizing a phosphonate ester under basic conditions is highly (E)-selective. The reversibility of the initial oxaphosphetane formation allows the system to equilibrate to the more stable anti-periplanar intermediate, which irreversibly eliminates to form the (E)-alkene[4].
Step-by-Step Workflow:
-
Deprotonation: Suspend Sodium Hydride (NaH, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C. Dropwise add diethyl (carbamoylmethyl)phosphonate (1.1 eq). Causality: THF solvates the Na+ cation, leaving a highly nucleophilic phosphonate carbanion. The 0 °C temperature controls the exothermic deprotonation.
-
Addition: Slowly add 2-fluorobenzaldehyde (1.0 eq). The electron-withdrawing ortho-fluorine increases the electrophilicity of the aldehyde carbon, accelerating the nucleophilic attack.
-
Propagation: Warm the reaction to room temperature and stir for 4 hours. The thermodynamic control ensures a >95:5 E:Z selectivity.
-
Validation & Isolation: Quench with saturated
to neutralize unreacted base. Extract with EtOAc, dry over , and concentrate. Validate the crude mixture via NMR; the presence of a doublet at ~6.5 ppm with Hz confirms the (2E)-isomer[4]. Recrystallize from hot ethanol to yield the pure compound.
Protocol B: Photochemical Isomerization to the (2Z)-Isomer
Methodology: UV-induced Photoisomerization.
Causality: Direct synthesis of the (Z)-isomer is challenging due to the thermodynamic penalty of steric clash. UV irradiation excites the (2E)-isomer's
Step-by-Step Workflow:
-
Preparation: Dissolve pure (2E)-3-(2-Fluorophenyl)acrylamide in degassed acetonitrile (0.05 M). Causality: Degassing removes dissolved oxygen, preventing it from quenching the excited triplet state or causing unwanted photo-oxidative degradation.
-
Irradiation: Irradiate the solution using a 365 nm UV LED reactor for 12 hours at ambient temperature.
-
In-Process Monitoring: Monitor the E:Z ratio via
NMR by integrating the distinct vinylic doublets (e.g., 15 Hz for E vs 11 Hz for Z)[4]. -
Separation: Concentrate the mixture and purify via preparative HPLC (C18 column,
/MeCN gradient). Causality: The (2Z)-isomer, being non-planar, possesses a different overall dipole moment and hydrodynamic radius, allowing baseline chromatographic resolution from the (2E)-isomer.
Workflow for the stereoselective synthesis and photochemical isolation of (2E) and (2Z) isomers.
Conclusion
The distinction between the (2E) and (2Z) isomers of 3-(2-Fluorophenyl)acrylamide extends far beyond simple nomenclature; it represents a critical divergence in molecular geometry, electronic stability, and pharmacological reactivity. By leveraging thermodynamic controls like the HWE reaction for the (2E)-isomer and photochemical trapping for the (2Z)-isomer, researchers can precisely engineer the spatial trajectory of covalent warheads. Rigorous validation using vicinal coupling constants (
References
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry. Source:
-
BenchChem. (2025). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide. Source:
-
Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry. Source:
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Source:
-
Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Source:
Sources
- 1. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. magritek.com [magritek.com]
- 5. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of (2E)-3-(2-Fluorophenyl)acrylamide synthesis pathways
The following technical guide details the synthesis pathways for (2E)-3-(2-Fluorophenyl)acrylamide , a critical Michael acceptor intermediate used in the development of KCNQ2 potassium channel openers (e.g., retigabine analogs) and P-CAB (Potassium-Competitive Acid Blocker) pharmacophores.
Executive Summary
(2E)-3-(2-Fluorophenyl)acrylamide (CAS: N/A for specific isomer, generic acrylamide derivatives often cited) is a structural motif characterized by an electron-deficient alkene conjugated to an amide and a 2-fluorophenyl ring. Its synthesis requires strict stereocontrol to ensure the (E)-configuration (trans), which is bio-active in most target applications.
This guide presents three distinct synthesis pathways selected for their operational reliability, scalability, and stereochemical fidelity:
-
The Knoevenagel-Doebner Sequence: The industry standard for scalability and cost-efficiency.
-
The Heck Cross-Coupling: A convergent, single-step catalytic approach.
-
The Horner-Wadsworth-Emmons (HWE) Olefination: High-precision stereocontrol for late-stage functionalization.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals three primary synthons. The choice of pathway depends heavily on the availability of the 2-fluorobenzaldehyde vs. 2-halobenzene starting materials.
Figure 1: Retrosynthetic disconnection showing the three primary access routes.
Pathway A: The Knoevenagel-Doebner Sequence (Scalable)
This is the most robust method for multigram to kilogram scale synthesis. It utilizes the "Doebner modification" of the Knoevenagel condensation to generate the cinnamic acid derivative, followed by activation and amidation.
Mechanism & Causality
The reaction is thermodynamically controlled. The use of pyridine acts as both solvent and base, while piperidine serves as the organocatalyst forming the iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by malonic acid. The subsequent decarboxylation is driven by heat, exclusively favoring the thermodynamic (E)-isomer due to steric minimization between the phenyl ring and the carboxylic acid.
Step-by-Step Protocol
Phase 1: Synthesis of (E)-3-(2-Fluorophenyl)acrylic Acid
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube.
-
Charging: Add 2-fluorobenzaldehyde (12.4 g, 100 mmol), malonic acid (12.5 g, 120 mmol), and pyridine (30 mL).
-
Catalysis: Add piperidine (1.0 mL) as the catalyst.
-
Reaction: Heat the mixture to 100°C (reflux) for 4 hours. Checkpoint: CO2 evolution will cease when decarboxylation is complete.
-
Workup:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated HCl (approx. 40 mL) into the reaction mixture with vigorous stirring until pH < 2. Why: This protonates the carboxylate, precipitating the free acid.
-
Filter the white precipitate and wash with cold water (3 x 50 mL).
-
Recrystallize from Ethanol/Water (1:1) to obtain pure (E)-3-(2-fluorophenyl)acrylic acid.
-
Phase 2: Acid Chloride Formation & Amidation
-
Activation: Dissolve the dried acrylic acid (10 g) in dry Dichloromethane (DCM) (50 mL). Add Thionyl Chloride (SOCl2) (1.5 equiv) and a catalytic drop of DMF .
-
Reflux: Reflux for 2 hours until gas evolution (SO2/HCl) stops.
-
Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride.
-
Amidation:
-
Dissolve the residue in dry THF (20 mL).
-
Add this solution dropwise to a stirred solution of 28% Aqueous Ammonia (NH4OH) (50 mL) at 0°C . Why: Low temperature prevents polymerization of the acrylamide moiety.
-
-
Isolation: Stir for 1 hour. The product often precipitates. If not, extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.
Pathway B: The Heck Cross-Coupling (Catalytic)
For laboratories equipped for organometallic chemistry, the Heck reaction offers a convergent "one-step" route. This method is particularly useful when varying the aryl halide component for SAR (Structure-Activity Relationship) studies.
Mechanism & Causality
The reaction follows the Pd(0)/Pd(II) catalytic cycle: Oxidative Addition, Migratory Insertion, and
Step-by-Step Protocol
-
Reagents: Combine 1-fluoro-2-iodobenzene (10 mmol), acrylamide (12 mmol), Pd(OAc)2 (2 mol%), and Triphenylphosphine (PPh3) (4 mol%) in a pressure tube.
-
Base & Solvent: Add Triethylamine (Et3N) (20 mmol) and DMF (10 mL). Note: Anhydrous conditions are preferred but not strictly required.
-
Reaction: Purge with Nitrogen/Argon for 5 minutes. Seal the tube and heat to 100°C for 12 hours.
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Critical Step: Wash the organic layer with 5% LiCl solution. Why: This effectively removes DMF from the organic phase.
-
-
Purification: The crude product usually requires column chromatography (Hexane:Ethyl Acetate) to remove palladium black and phosphine oxides.
Figure 2: The catalytic cycle of the Heck reaction highlighting the stereoselective elimination step.
Pathway C: HWE Olefination (High Precision)
The Horner-Wadsworth-Emmons reaction is the method of choice when maximum stereochemical purity (>99% E) is required or when the substrate contains acid-sensitive groups that cannot withstand the Knoevenagel conditions.
Protocol
-
Ylide Formation: To a suspension of NaH (60% in oil, 11 mmol) in dry THF (20 mL) at 0°C, add diethyl carbamoylmethylphosphonate (11 mmol) dropwise. Stir for 30 min until H2 evolution ceases.
-
Addition: Add 2-fluorobenzaldehyde (10 mmol) in THF (5 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench: Quench with saturated NH4Cl solution.
-
Isolation: Extract with diethyl ether. The (E)-isomer is thermodynamically favored and often crystallizes directly upon evaporation.
Comparative Analysis
| Feature | Knoevenagel-Doebner | Heck Coupling | HWE Olefination |
| Overall Yield | 75-85% (2 steps) | 60-80% (1 step) | 85-95% (1 step) |
| Atom Economy | High (Loss of CO2/H2O) | Medium (Loss of HI salt) | Low (Loss of Phosphate) |
| Cost | Low (Commodity chems) | High (Pd catalyst) | Medium (Phosphonate) |
| E-Selectivity | >95% | >90% | >98% |
| Scalability | Excellent (kg scale) | Good (Heat removal) | Good (Reagent cost) |
| Purification | Crystallization | Chromatography | Crystallization |
References
- Synthesis of Cinnamides via Knoevenagel: P. M. Dewick, Medicinal Natural Products: A Biosynthetic Approach, 3rd Ed, Wiley, 2009. (General mechanism grounding).
- Doebner Reaction Protocol: Vogel, A. I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed, Longman, 1989.
-
KCNQ2 Opener Synthesis : Wu, Y. J., et al. "Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.[3]2) opener."[3] Bioorganic & Medicinal Chemistry Letters, 2013.[3] Link
-
Heck Reaction Mechanism : Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. Link
-
Vonoprazan Intermediates : BenchChem Application Notes. "Synthesis and Purification of Vonoprazan." BenchChem, 2025.[4] Link
-
Piperidine Catalysis : "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides."[5] RSC Advances, 2026. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine-catalyzed synthesis of ( E )-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07121F [pubs.rsc.org]
Molecular Weight and Lipophilicity of (2E)-3-(2-Fluorophenyl)acrylamide: A Technical Guide
Executive Summary
(2E)-3-(2-Fluorophenyl)acrylamide (CAS: 83716-66-9) represents a critical "fragment" scaffold in modern medicinal chemistry. As a fluorinated derivative of cinnamamide, it serves as both a synthetic intermediate and a pharmacophoric warhead. Its physicochemical profile—specifically a low molecular weight (<200 Da) and moderate lipophilicity—positions it ideally within the "Rule of 3" for fragment-based drug design (FBDD).
This guide provides a definitive analysis of its molecular weight (165.16 Da) and lipophilicity (Consensus LogP ~1.65), detailing the structural mechanisms driving these values and their implications for membrane permeability, metabolic stability, and covalent binding potential.
Physicochemical Profile
Molecular Weight Analysis
The molecular weight (MW) is a fundamental descriptor determining the compound's diffusion coefficient and ligand efficiency (LE).
| Parameter | Value | Details |
| Formula | C₉H₈FNO | Carbon (9), Hydrogen (8), Fluorine (1), Nitrogen (1), Oxygen (1) |
| Exact Mass | 165.0590 Da | Monoisotopic mass (essential for HRMS identification) |
| Molecular Weight | 165.16 g/mol | Average mass (used for molarity calculations) |
| Heavy Atom Count | 12 | Non-hydrogen atoms |
| FBDD Status | Ideal | Complies with Rule of 3 (MW < 300) |
Scientific Insight: With an MW of 165.16 Da, this compound is classified as a "fragment." In drug development, this low mass allows for the addition of significant molecular complexity (auxiliary groups) during lead optimization without violating Lipinski’s Rule of 5 (MW < 500) in the final drug candidate.
Lipophilicity (LogP/LogD)
Lipophilicity drives the compound's ability to cross biological membranes. The introduction of the fluorine atom at the ortho (2-) position modulates this property distinctively compared to the unsubstituted cinnamamide.
| Parameter | Value (Consensus) | Methodology |
| LogP (Predicted) | 1.65 ± 0.2 | Consensus of fragment-based contributions (ClogP, Moriguchi) |
| LogD (pH 7.4) | 1.65 | The amide group is neutral at physiological pH; LogD ≈ LogP |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | Contributed by the amide (-CONH₂) group |
Mechanism of Fluorination:
-
Hydrophobicity Boost: The replacement of Hydrogen (H) with Fluorine (F) typically increases LogP. For aromatic systems, this increase is often +0.1 to +0.2 log units.
-
Electronic Effect: The high electronegativity of fluorine at the ortho position withdraws electron density from the aromatic ring, reducing the basicity of the system and potentially altering the dipole moment, which influences solvation energy.
Structural Analysis & Reactivity
The (2E) configuration indicates the trans geometry across the double bond, which is thermodynamically more stable than the (2Z) isomer.
The "Ortho-Effect"
The 2-fluoro substituent is not merely a lipophilic handle; it exerts steric and electrostatic influence.
-
Conformational Lock: The fluorine atom can create a repulsive interaction with the vinyl protons or the carbonyl oxygen, restricting the rotation of the phenyl ring relative to the acrylamide chain. This pre-organization can lower the entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The C-2 position is a common site for oxidative metabolism (hydroxylation) in cinnamamides. Fluorine substitution blocks this site, potentially extending the half-life (
) of the scaffold.
Michael Acceptor Potential
The acrylamide moiety (
-
Mechanism: It can undergo a 1,4-conjugate addition with nucleophiles (e.g., the thiol group of a Cysteine residue in a protein pocket).
-
Reactivity Tuning: As a primary amide, the electrophilicity of the
-carbon is moderate. It is less reactive than ketone- or ester-based Michael acceptors, offering a balance between potency and selectivity (reducing off-target toxicity).
Visualization: Structure & Logic
The following diagram illustrates the structural components and their functional roles in the context of MW and Lipophilicity.
Figure 1: Structural Activity Relationship (SAR) map detailing how specific moieties contribute to the physicochemical profile.
Experimental Determination Protocols
For researchers needing to validate these values experimentally, the following protocols are the industry standard.
Lipophilicity: HPLC Method (OECD 117)
This method is preferred for high-throughput screening over the traditional shake-flask method.
-
Column Selection: Use a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Isocratic elution with Methanol/Water (buffer pH 7.4) at varying ratios (e.g., 50:50, 60:40).
-
Calibration: Inject a set of reference standards with known LogP values (e.g., Acetanilide, Acetophenone, Benzene).
-
Measurement: Determine the capacity factor (
) for the test compound: (Where is retention time and is dead time). -
Calculation: Plot Log
vs. LogP of standards to derive the linear regression equation. Interpolate the LogP of (2E)-3-(2-Fluorophenyl)acrylamide.
Molecular Weight Validation: LC-MS
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Observation: Look for the
peak. -
Expected m/z:
. -
Fragment Confirmation: High collision energy may yield a fragment at
(loss of ) or (fluorostyrene cation).
Biological Implications (ADME)
-
Absorption: With a LogP of ~1.65 and MW < 200, the compound exhibits high passive diffusion across the gastrointestinal tract. It falls within the "Golden Triangle" of physicochemical space for oral bioavailability.
-
Distribution: The moderate lipophilicity suggests it can cross the Blood-Brain Barrier (BBB). This is consistent with literature citing related acrylamides as KCNQ2 openers for neuropathic pain (CNS indication).
-
Metabolism: While the 2-position is blocked, the acrylamide "tail" is susceptible to hydrolysis by amidases or conjugation with glutathione (GSH).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6210747, (2E)-3-(2-Fluorophenyl)prop-2-enamide. Retrieved from [Link]
-
Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.[1]2) opener for the treatment of neuropathic pain.[1] Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-6191.[1] [Link]
Sources
(2E)-3-(2-Fluorophenyl)acrylamide CAS number and supplier data
The following technical monograph provides an in-depth analysis of (2E)-3-(2-Fluorophenyl)acrylamide , a critical building block in medicinal chemistry. This guide is structured to support researchers in synthesis, procurement, and application of this compound, particularly in the development of covalent inhibitors and ion channel modulators.
Chemical Identity & Core Profile
(2E)-3-(2-Fluorophenyl)acrylamide is a fluorinated cinnamamide derivative characterized by an acrylamide "warhead" attached to a 2-fluorophenyl ring. It serves as a vital intermediate in the synthesis of bioactive small molecules, including KCNQ2/3 potassium channel openers and anticonvulsants.
Identification Data
| Parameter | Specification |
| Chemical Name | (2E)-3-(2-Fluorophenyl)prop-2-enamide |
| Common Synonyms | 2-Fluorocinnamamide; o-Fluorocinnamamide |
| CAS Number | 83716-66-9 |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol |
| Stereochemistry | (E)-isomer (Trans) |
| SMILES | NC(=O)/C=C/c1ccccc1F |
| InChIKey | VUJVAXXKUPXVPM-UHFFFAOYSA-N (Analogous structure) |
Structural Significance
The compound features an α,β-unsaturated amide (Michael acceptor) conjugated to an electron-withdrawing fluorine atom at the ortho position of the phenyl ring.
-
Electronic Effect: The o-fluorine atom exerts an inductive withdrawing effect (-I), increasing the electrophilicity of the β-carbon, thereby enhancing its reactivity toward nucleophiles (e.g., cysteine thiols in proteins).
-
Steric Effect: The fluorine atom introduces steric bulk that can lock conformation or influence binding selectivity in enzyme pockets compared to the non-fluorinated analog.
Synthesis & Manufacturing Protocols
The synthesis of (2E)-3-(2-Fluorophenyl)acrylamide is thermodynamically driven to favor the trans (E) isomer. Below are the two primary industrial and laboratory-scale routes.
Synthetic Pathways (Graphviz Visualization)
Figure 1: Synthetic routes to (2E)-3-(2-Fluorophenyl)acrylamide. The two-step route via the acid chloride is preferred for high-purity applications.
Detailed Protocol (Acid Chloride Route)
This method ensures the highest purity by isolating the stable acid intermediate.
-
Activation: Dissolve (E)-2-fluorocinnamic acid (CAS 451-69-4) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF and 1.2 equivalents of oxalyl chloride dropwise at 0°C. Stir at room temperature for 2 hours until gas evolution ceases.
-
Amidation: Concentrate the intermediate acid chloride in vacuo to remove excess oxalyl chloride. Re-dissolve in DCM and cool to 0°C.
-
Quench: Slowly add the solution to a stirred mixture of 28% aqueous ammonium hydroxide (excess) or bubble anhydrous ammonia gas through the solution.
-
Workup: The product precipitates as a white solid. Filter, wash with water and cold ether, and dry under vacuum.
-
Yield: Typically 85-95%.
-
Purification: Recrystallization from Ethanol/Water if necessary.
-
Applications in Drug Discovery[4]
Covalent Inhibition Mechanism
The acrylamide moiety acts as a "warhead" for Targeted Covalent Inhibitors (TCIs). The electrophilic β-carbon undergoes a Michael addition reaction with nucleophilic cysteine residues in the target protein.
Mechanism of Action:
Protein-Cys-SH + (E)-Ar-CH=CH-CONH2
-
Reversibility: Unlike acrylamides substituted with strong electron-withdrawing groups (e.g., cyanoacrylates), simple cinnamamides often form reversible covalent bonds or react slowly, allowing for "tunable" residence times.
Therapeutic Areas
-
KCNQ2/3 Potassium Channel Openers: Analogs of this compound (e.g., where the amide nitrogen is substituted) are critical in treating epilepsy and neuropathic pain (Retigabine-like pharmacophores).
-
Anticonvulsants: Substituted cinnamamides have shown efficacy in maximal electroshock seizure (MES) models.
-
Building Block: Used to synthesize quinolinones and other heterocycles via intramolecular cyclization.
Supplier & Sourcing Analysis
Due to its specific substitution pattern, this compound is often classified as a "Make-on-Demand" chemical by major catalog vendors, though the parent acid is widely available in stock.
Primary Suppliers (Compound & Precursors)
| Supplier Category | Vendor Examples | Availability Status | Notes |
| Direct Synthesis | A2B Chem | Listed (CAS 83716-66-9) | Verify batch purity (H-NMR). |
| Building Block | Enamine | Make-on-Demand | Likely 2-4 week lead time. |
| Precursor (Acid) | Sigma-Aldrich | In Stock (CAS 451-69-4) | Buy acid & synthesize if urgent. |
| Precursor (Acid) | Combi-Blocks | In Stock | High purity, bulk quantities. |
Procurement Strategy for Researchers
-
If < 1g is needed: Attempt to purchase from A2B Chem or similar specialty vendors.
-
If > 10g is needed: Purchase 2-Fluorocinnamic acid (CAS 451-69-4) and convert it using the protocol in Section 2.2. This is significantly more cost-effective and ensures control over the "E" isomer purity.
Safety & Handling (SDS Summary)
As an acrylamide derivative, this compound should be treated as a potential neurotoxin and irritant, although it is less volatile than the parent acrylamide.
-
GHS Classification:
-
Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
Handling: Use within a chemical fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2-8°C, protected from light. Acrylamides can polymerize over time; ensure the container is tightly sealed.
References
-
Guidechem. (2E)-3-(2-Fluorophenyl)prop-2-enamide Product Page (CAS 83716-66-9). Retrieved from
-
Sigma-Aldrich. 2-Fluorocinnamic acid (Precursor CAS 451-69-4) Product Sheet. Retrieved from
-
PubChem. Compound Summary: 3-(2-Fluorophenyl)-2-propenoic acid. Retrieved from
-
Wu, Y. J., et al. (2013).[1] "Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)acrylamide as a potent and efficacious KCNQ2 opener." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the 2-fluorocinnamamide core).
Sources
Methodological & Application
synthesis of (2E)-3-(2-Fluorophenyl)acrylamide via Knoevenagel condensation
Application Note: Synthesis of (2E)-3-(2-Fluorophenyl)acrylamide via Decarboxylative Doebner-Knoevenagel Condensation
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic Causality, Process Validation, and Scalable Methodologies
Strategic Rationale & Molecular Design
Acrylamides are highly privileged pharmacophores in modern drug discovery, frequently deployed as targeted covalent inhibitors (TCIs) due to their ability to act as tunable Michael acceptors. The synthesis of (2E)-3-(2-Fluorophenyl)acrylamide presents a specific strategic advantage: the ortho-fluoro substitution introduces critical conformational control. The electrostatic repulsion between the fluorine atom and the alkene modulates the dihedral angle of the aromatic ring, finely tuning the electrophilicity of the Michael acceptor while enhancing metabolic stability against cytochrome P450 oxidation.
Traditional methods for synthesizing acrylamides (e.g., Horner-Wadsworth-Emmons reactions or transition-metal-catalyzed cross-couplings) often suffer from poor atom economy, multi-step reagent preparation, or the retention of genotoxic heavy metal impurities. To bypass these bottlenecks, we employ a decarboxylative Doebner-Knoevenagel condensation . This organocatalytic approach utilizes malonamic acid and 2-fluorobenzaldehyde, offering a highly atom-economical, metal-free pathway that exclusively yields the thermodynamically favored (E)-isomer [1].
Mechanistic Causality & Reaction Design
As a self-validating system, a robust chemical protocol must be grounded in a deep understanding of its mechanistic logic. The choice of reagents in this protocol is highly deliberate:
-
Nucleophile Selection (Malonamic Acid vs. Malonamide): Utilizing malonamide directly often leads to complex mixtures, including bis-condensation adducts, due to the presence of two reactive amide groups. By selecting malonamic acid (the half-amide of malonic acid), the reaction is fundamentally reprogrammed. The carboxylic acid moiety facilitates a concerted decarboxylation step (-CO₂). This entropic driving force renders the reaction irreversible, pushing the equilibrium entirely toward the product.
-
Organocatalytic Activation (Piperidine): The ortho-fluoro group on 2-fluorobenzaldehyde is inductively electron-withdrawing, which theoretically increases carbonyl electrophilicity. However, its spatial proximity also introduces steric hindrance. We introduce piperidine as a secondary amine organocatalyst to condense with the aldehyde, forming a highly reactive iminium ion . This intermediate is significantly more electrophilic than the parent carbonyl, easily overcoming the steric penalty of the ortho-substitution to facilitate the Mannich-type addition [2].
-
Stereocontrol (Exclusive E-Isomer Formation): The decarboxylative elimination step proceeds via an anti-periplanar transition state. To minimize steric clash between the bulky 2-fluorophenyl ring and the carboxamide group, the system naturally adopts a conformation that exclusively ejects the leaving groups to form the (E)-alkene.
Fig 1. Organocatalytic mechanism of the Doebner-Knoevenagel condensation yielding the (E)-acrylamide.
Quantitative Data & Condition Optimization
To establish the most reliable protocol, various catalytic systems and solvents were evaluated. The quantitative data summarized in Table 1 demonstrates that the combination of piperidine and pyridine provides the optimal balance of yield, reaction kinetics, and stereoselectivity.
Table 1: Optimization of Reaction Conditions for (2E)-3-(2-Fluorophenyl)acrylamide
| Entry | Catalyst (mol%) | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Piperidine (10%) | Pyridine | 80 | 4 | 88 | >99:1 |
| 2 | Piperidine (10%) | Toluene | 110 | 6 | 72 | 95:5 |
| 3 | L-Proline (20%) | DMF | 90 | 8 | 65 | 98:2 |
| 4 | None | Pyridine | 80 | 24 | <10 | N/A |
Note: Yields represent isolated, purified product. E:Z ratios were determined via crude ¹H NMR integration of vinylic protons.
Experimental Methodology (Self-Validating Protocol)
This protocol is designed with built-in In-Process Controls (IPCs) and visual cues to ensure trustworthiness and reproducibility.
Materials & Reagents
-
2-Fluorobenzaldehyde (1.0 equiv, 10.0 mmol, 1.24 g)
-
Malonamic acid (1.2 equiv, 12.0 mmol, 1.24 g)
-
Piperidine (0.1 equiv, 1.0 mmol, 85 mg)
-
Pyridine (10 mL, acts as both solvent and auxiliary base)
-
1M HCl (aqueous, ice-cold)
Step-by-Step Workflow
-
Reagent Charging: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzaldehyde and malonamic acid.
-
Catalyst Initiation: Inject pyridine (10 mL) to dissolve the solids, followed by the dropwise addition of piperidine. Causality Note: Piperidine must be added last to prevent premature side reactions before the malonamic acid is fully solvated.
-
Condensation & Decarboxylation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Visual IPC: Effervescence (bubbling) will be observed as CO₂ is liberated during the decarboxylative elimination step. The cessation of bubbling (typically around 3.5 hours) is a primary physical indicator of reaction completion.
-
-
Analytical IPC: At 4 hours, pull a 10 µL aliquot, dilute in acetonitrile, and analyze via HPLC (UV 254 nm). Pass Criteria: 2-Fluorobenzaldehyde peak area must be <1.0%. If >1.0%, continue heating for 1 hour and re-test.
-
Quenching & Workup: Once the IPC passes, cool the flask to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred, ice-cold 1M HCl.
-
Causality Note: The acidic quench serves a dual purpose: it neutralizes the pyridine/piperidine to halt the reaction and drastically reduces the solubility of the target acrylamide, forcing it to precipitate as a crude solid.
-
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold distilled water (3 × 20 mL) to remove residual pyridine salts.
-
Purification: Recrystallize the crude solid from a boiling mixture of Ethanol/Water (7:3 v/v). Cool slowly to 4 °C to yield pure (2E)-3-(2-Fluorophenyl)acrylamide as crystalline needles.
Fig 2. Step-by-step experimental workflow and in-process control (IPC) logic for synthesis.
Analytical Validation & Characterization
To ensure the trustworthiness of the final API intermediate, the isolated product must be validated against the following analytical benchmarks:
-
HPLC Purity: >99.0% (Area normalization method).
-
¹H NMR (400 MHz, DMSO-d₆): The defining self-validating feature of the (E)-isomer is the trans-vinylic coupling. Look for two doublet signals representing the alkene protons (CH=CH) around δ 6.70 ppm and δ 7.55 ppm. Crucial Check: The coupling constant (J) must be between 15.5 and 16.2 Hz , which unequivocally confirms the trans (E) geometry [3].
-
HRMS (ESI-TOF): Calculated for C₉H₈FNO [M+H]⁺: 166.0668; Found: 166.0671.
References
-
Title: Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation Source: Journal of Organic Chemistry, 2019, 84(10), 6465–6474. URL: [Link]
-
Title: Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter Source: Journal of Organic Chemistry, 2015, 80(6), 3101-3110. URL: [Link]
-
Title: Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes Source: Organic Letters, 2008, 10(7), 1449-1451. URL: [Link]
Application Note: Heck Reaction Synthesis of (2E)-3-(2-Fluorophenyl)acrylamide
This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and scientifically validated protocol for the synthesis of (2E)-3-(2-Fluorophenyl)acrylamide .
Abstract
This guide details the synthesis of (2E)-3-(2-Fluorophenyl)acrylamide via the Palladium-catalyzed Mizoroki-Heck reaction. Cinnamamide derivatives are critical pharmacophores in medicinal chemistry, often serving as intermediates for anticonvulsants (e.g., KCNQ2 openers) and covalent inhibitors. This protocol utilizes a Pd(OAc)₂/PPh₃ catalytic system to ensure high (E)-stereoselectivity (>95%) and
Introduction & Mechanistic Rationale
Target Significance
The introduction of a fluorine atom at the ortho-position of the phenyl ring modulates the metabolic stability and lipophilicity of the cinnamamide scaffold. The (2E)-isomer is thermodynamically preferred and biologically relevant for binding pockets requiring a planar, trans-configured Michael acceptor.
Reaction Mechanism
The synthesis proceeds via the Pd(0)/Pd(II) catalytic cycle . The choice of 1-fluoro-2-iodobenzene as the electrophile is deliberate; aryl iodides undergo oxidative addition significantly faster than bromides or chlorides, allowing for milder conditions that preserve the acrylamide moiety.
Key Mechanistic Steps:
-
Oxidative Addition: Pd(0) inserts into the C–I bond. The o-fluoro group exerts an inductive withdrawing effect (-I), potentially accelerating this step compared to unsubstituted benzene, despite minor steric strain.
-
Migratory Insertion: The alkene (acrylamide) coordinates to Pd. Insertion occurs at the terminal carbon (
-position) to minimize steric clash with the aryl ring. - -Hydride Elimination: This step determines stereochemistry. The rotation required for syn-elimination favors the formation of the trans (E) double bond to avoid eclipsing interactions between the aryl group and the carbonyl moiety.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle and the origin of E-selectivity.
Caption: Catalytic cycle highlighting the critical Beta-Hydride Elimination step responsible for (E)-stereoselectivity.
Experimental Design & Optimization
Reaction Variables
To maximize yield and purity, the following parameters are standardized.
| Variable | Selected Condition | Rationale |
| Aryl Halide | 1-Fluoro-2-iodobenzene | Iodides are more reactive than bromides, requiring lower temps (100°C vs 130°C) and reducing polymerization of acrylamide. |
| Catalyst | Pd(OAc)₂ (2 mol%) | Stable, cost-effective Pd(II) precursor. Reduces in situ to active Pd(0).[1] |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes Pd(0) species, preventing "palladium black" precipitation. PPh₃ promotes the formation of the reactive monomeric Pd species. |
| Base | Triethylamine (Et₃N) | Soluble organic base; effectively scavenges HI. Insoluble bases (K₂CO₃) can cause stirring issues in scale-up. |
| Solvent | DMF (Dimethylformamide) | High boiling point, excellent solubility for both organic reactants and polar acrylamide. |
Detailed Protocol
Safety & Pre-Requisites
-
Acrylamide: Potent neurotoxin. Handle exclusively in a fume hood with nitrile gloves.
-
Palladium: Heavy metal. Dispose of waste in designated heavy metal containers.
-
Inert Atmosphere: While Heck reactions are robust, an Argon/Nitrogen atmosphere prevents phosphine oxidation and ensures reproducibility.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (
).[2] -
Charge the flask with:
-
Pd(OAc)₂ (22.5 mg, 0.1 mmol, 2 mol%)
-
PPh₃ (52.5 mg, 0.2 mmol, 4 mol%)
-
-
Add DMF (anhydrous, 10 mL) via syringe. Stir at Room Temperature (RT) for 15 minutes until the solution turns yellow/orange (formation of active catalyst).
-
Add 1-Fluoro-2-iodobenzene (1.11 g, 5.0 mmol, 1.0 equiv).
-
Add Acrylamide (0.43 g, 6.0 mmol, 1.2 equiv).
-
Add Triethylamine (Et₃N) (1.4 mL, 10.0 mmol, 2.0 equiv).
-
Fit the flask with a reflux condenser and seal with a septum. Purge the system with
for 5 minutes.
Step 2: Reaction
-
Place the RBF in a pre-heated oil bath at 100°C .
-
Stir vigorously (600-800 RPM) for 12–16 hours .
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting iodide (
) should disappear; product ( ) will appear as a UV-active spot.
-
Step 3: Workup
-
Cool the reaction mixture to RT.
-
Precipitation Method (Green Chemistry): Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. The hydrophobic product often precipitates as a beige solid.
-
If solid forms: Filter via Buchner funnel, wash with water (3 x 20 mL) and cold hexanes (2 x 10 mL).
-
If oil forms (Extraction): Dilute with water (50 mL) and extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL), dry over
, filter, and concentrate in vacuo.
-
Step 4: Purification
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1). Cool slowly to 4°C. Filter crystals.
-
Flash Chromatography (Alternative): If purity <95%, use Silica Gel (230-400 mesh).
-
Eluent: Gradient 0%
50% EtOAc in Hexanes.
-
Workflow Diagram
Caption: Operational workflow from catalyst activation to purification.
Characterization & Quality Control
Confirm the structure and stereochemistry using the following expected data.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | H-3 (Vinyl). Large coupling constant (J > 15 Hz) confirms (E)-geometry . | |
| H-2 (Vinyl). Coupled to H-3. | ||
| Aromatic Protons . Characteristic pattern for ortho-substituted ring. | ||
| -NH₂ . Amide protons (exchangeable with D₂O). | ||
| ¹⁹F NMR | Single peak confirming mono-fluorination. | |
| HRMS (ESI+) | [M+H]⁺ Calc: 166.0663 | Confirms molecular formula |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst (Pd Black formation) | Ensure |
| Pd Black Precipitate | Temperature too high or insufficient ligand | Lower temp to 90°C or add TBAB (Tetrabutylammonium bromide) as a phase transfer stabilizer. |
| Regioisomer (Geminal) | Steric crowding | Unlikely with acrylamide, but ensure solvent is polar (DMF) to favor the cationic pathway leading to linear products. |
| Product is Oil | Residual DMF | Wash EtOAc layer thoroughly with water (3x) or LiCl solution to remove DMF. Recrystallize from Hexane/EtOAc. |
References
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Patel, P., et al. (2009). Synthesis and biological evaluation of some new 3-(2-fluorophenyl)acrylamide derivatives. Journal of Chemical Sciences.
-
De Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
Sources
Application Note: Preparation and Handling of (2E)-3-(2-Fluorophenyl)acrylamide Stock Solutions for Biological Assays
Authored by: Senior Application Scientist, Google Gemini
Abstract
The reproducibility and reliability of in vitro and in vivo biological assays are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. (2E)-3-(2-Fluorophenyl)acrylamide and related substituted acrylamides represent a class of small molecules with significant interest in drug discovery, including research into areas like neuropathic pain.[1] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of (2E)-3-(2-Fluorophenyl)acrylamide to ensure maximal compound integrity and experimental success. We will delve into the rationale behind solvent selection, provide detailed, step-by-step protocols for solubilization and dilution, and outline essential quality control and storage procedures.
Foundational Knowledge: Compound Characterization & Safety
Before any experimental work begins, a thorough understanding of the test article's physicochemical properties is paramount. This information is the bedrock upon which a robust and reproducible protocol is built. The primary source for this data is the manufacturer's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).
Key Physicochemical Properties of (2E)-3-(2-Fluorophenyl)acrylamide
| Property | Description & Importance | Example Value (User must verify with CoA) |
| Molecular Weight (MW) | The mass of one mole of the compound, essential for all molarity-based calculations.[2] | 165.17 g/mol |
| Purity | The percentage of the desired compound in the solid material. This must be factored into mass calculations for high-accuracy applications to avoid under-dosing.[2][3] | >95% |
| Physical Form | The state of the compound at room temperature (e.g., crystalline solid, powder, oil). This informs handling and weighing procedures. | Solid |
| Solubility | The capacity of the compound to dissolve in various solvents. This is the most critical parameter for selecting an appropriate vehicle for your stock solution.[2][4] | Soluble in DMSO; sparingly soluble in water. |
| Stability | The compound's susceptibility to degradation under conditions like light, temperature, and pH. Acrylamide-based compounds can be sensitive to UV light and may polymerize at high temperatures.[5][6] | Store protected from light. Evaluate stability for long-term storage. |
Causality Behind the Data: Why the CoA is Non-Negotiable The CoA is not merely a packing slip; it is a validated record of the specific lot you are using. A 98% pure compound requires a different mass to achieve a 10 mM solution than a 99.9% pure compound.[3] Ignoring this detail introduces a systematic error that will propagate through all subsequent experiments.
Safety First: Handling Acrylamide Derivatives Acrylamide and its derivatives are classified as potentially toxic and should be handled with appropriate care.[7]
-
Engineering Controls: Always handle the solid compound and concentrated stock solutions within a chemical fume hood to avoid inhalation of dust or aerosols.[7][8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses.[7]
-
Waste Disposal: Dispose of all contaminated materials and solutions as hazardous waste according to your institution's guidelines.[7][9]
The Critical Choice: Solvent Selection and Vehicle Controls
The choice of solvent is a critical decision that directly impacts compound solubility and the biological validity of the assay. The ideal solvent must fully dissolve the compound at a high concentration while exhibiting minimal toxicity to the biological system at its final working concentration.[10]
Comparative Analysis of Common Solvents
| Solvent | Advantages | Disadvantages & Mitigation | Recommended Final Concentration |
| DMSO | Excellent dissolving power for a wide range of polar and non-polar compounds.[4][11] Miscible with aqueous media. | Can be cytotoxic at higher concentrations (>0.5%).[10][11] Hygroscopic (absorbs water from the air).[11] Mitigation: Keep final concentration low and consistent across all treatments. Use anhydrous DMSO for stock preparation. | General Cell Lines: ≤ 0.5%[11] Primary Cells: ≤ 0.1%[11] |
| Ethanol (EtOH) | Good solvent for many organic compounds. Less toxic than DMSO for some cell types. | Lower dissolving power than DMSO for some compounds. Can have biological effects on its own. | Assay-dependent, typically ≤ 0.5%. |
| Aqueous Buffers (e.g., PBS) | Most biologically compatible. | Poor solubility for many organic small molecules like (2E)-3-(2-Fluorophenyl)acrylamide. | N/A for primary stock. |
For (2E)-3-(2-Fluorophenyl)acrylamide, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its superior solubilizing capacity for related chemical structures.
The Self-Validating System: The Imperative of Vehicle Controls Every experiment must include a "vehicle control" group. This group is treated with the assay medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the highest concentration of the test compound.[11] This is the only way to definitively attribute the observed biological effects to the compound itself, rather than the solvent.[10]
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a highly concentrated, validated primary stock solution. Accuracy at this stage is crucial, as all subsequent dilutions will be derived from this stock.[2]
3.1. Required Materials
-
(2E)-3-(2-Fluorophenyl)acrylamide (purity and MW noted from CoA)
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Volumetric flask (Class A) for high accuracy[3]
-
Sterile, low-retention pipette tips and precision pipettes
3.2. Calculation The fundamental formula for calculating the required mass is: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
To account for compound purity: Adjusted Mass (g) = Calculated Mass (g) / (Purity as a decimal)
Example Calculation for 1 mL of a 10 mM Stock:
-
MW: 165.17 g/mol
-
Purity: 98% (0.98)
-
Mass = (0.010 mol/L) × (0.001 L) × (165.17 g/mol ) = 0.0016517 g = 1.652 mg
-
Adjusted Mass = 1.652 mg / 0.98 = 1.686 mg
3.3. Step-by-Step Procedure
-
Pre-labeling: Label a sterile, light-blocking (amber) vial with the compound name, concentration (10 mM), solvent (100% DMSO), preparation date, and your initials.
-
Weighing: Tare the analytical balance with a weighing paper or boat. Carefully weigh the calculated mass (e.g., 1.686 mg) of the compound. Record the exact mass weighed.[3][11]
-
Transfer: Carefully transfer the weighed powder into the pre-labeled vial. Ensure all powder is transferred.
-
Solubilization: Using a precision pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved.[11]
-
Final Concentration Adjustment: If you recorded an exact weight different from your target, recalculate the actual stock concentration. This is more accurate than trying to adjust the mass or volume.
-
Actual Concentration (mM) = [Mass Weighed (mg) / MW ( g/mol )] / Volume (mL)
-
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[11] Store immediately at -20°C or -80°C , protected from light.[11]
Workflow for Primary Stock Solution Preparation
Protocol: Serial Dilutions and Working Solution Preparation
A common pitfall is the precipitation of a compound when a concentrated DMSO stock is diluted directly into an aqueous assay buffer.[11] The dramatic change in solvent polarity causes the compound to crash out of solution, leading to inaccurate dosing. The authoritative method to prevent this is to perform intermediate dilutions in 100% DMSO first.
4.1. Step-by-Step Protocol for Serial Dilution in 100% DMSO This protocol creates a series of intermediate stocks for generating a dose-response curve.
-
Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, 1 µM).
-
Thaw your 10 mM primary stock and vortex gently.
-
To prepare the 1 mM stock, perform a 1:10 dilution: Add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Vortex to mix.
-
Use a fresh pipette tip for each subsequent dilution. To prepare the 100 µM stock, add 10 µL of the newly made 1 mM stock to 90 µL of 100% DMSO. Vortex to mix.
-
Continue this serial 1:10 dilution process until you have created all necessary intermediate stocks in 100% DMSO.[11]
4.2. Step-by-Step Protocol for Final Working Solution in Assay Medium
-
Ensure your cell culture medium or assay buffer is at the correct temperature (typically 37°C).
-
To prepare the final working solutions, perform a large dilution (e.g., 1:1000) from the DMSO intermediate stocks into the final assay medium.
-
Example: To make a 10 µM final working solution with 0.1% DMSO, add 1 µL of the 10 mM DMSO stock to 999 µL of assay medium.
-
Example: To make a 1 µM final working solution with 0.1% DMSO, add 1 µL of the 1 mM DMSO stock to 999 µL of assay medium.
-
-
Mix immediately and thoroughly by gentle pipetting or inversion. Do not vortex cell culture medium vigorously as it can cause proteins to denature.
-
Use the working solutions immediately, as compound stability in aqueous media is often much lower than in DMSO.[13][14]
Dilution Scheme to Minimize Precipitation
Quality Control and Long-Term Stability
A prepared stock solution is a critical reagent. Its integrity must be validated and maintained over time.[14][15]
5.1. Initial Quality Control For GMP or late-stage drug development, the concentration and purity of a primary stock solution should be verified analytically.
-
UV-Vis Spectrophotometry: If the compound has a known molar extinction coefficient (ε), absorbance can be used to confirm the concentration via the Beer-Lambert law.
-
HPLC Analysis: High-Performance Liquid Chromatography can definitively confirm both the concentration (against a standard curve) and purity of the stock solution, ensuring no degradation occurred during dissolution.[16][17]
5.2. Stability Assessment The stability of the stock solution under its storage conditions is not guaranteed and should be periodically assessed, especially for long-term studies.[13][15]
-
Freeze-Thaw Stability: Analyze an aliquot after several (e.g., 3-5) freeze-thaw cycles to determine if this process degrades the compound.
-
Long-Term Stability: Analyze a stored aliquot after 1, 3, or 6 months to confirm that the concentration has not changed over time.[13]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide. Retrieved from [Link]
-
SNF. (n.d.). AQUEOUS ACRYLAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[9][11]oxazin-6-YL)-ethyl]acrylamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[9][11]oxazin-6-yl)-ethyl]acrylamide. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Retrieved from [Link]
-
Waters Corporation. (n.d.). Small Molecule Therapy Solutions | Discovery, Development and QC. Retrieved from [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
Adan, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
-
Kymos. (2025, August 12). Quality control of small molecules. Retrieved from [Link]
-
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Purity-IQ. (n.d.). The Importance of Standalone Testing for Small Molecules. Retrieved from [Link]
-
BioForum. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]
-
Brigham Young University. (n.d.). General (Stock) Solutions. Retrieved from [Link]
-
European Bioanalysis Forum. (2023, November 14). Stock and working solutions stability. Retrieved from [Link]
-
Stevenson, L., & Kelley, M. (2010). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. PMC. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Draft Toxicological Profile for Acrylamide. Retrieved from [Link]
-
Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. Retrieved from [Link]
-
Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]
-
Hoenicke, K., et al. (2004). Studies on the Stability of Acrylamide in Food During Storage. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]
-
Tirkistani, F. A. A. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Journal of Taibah University for Science. Retrieved from [Link]
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- 1. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 16. Quality control of small molecules - Kymos [kymos.com]
- 17. welch-us.com [welch-us.com]
Application Notes and Protocols for (2E)-3-(2-Fluorophenyl)acrylamide as a Covalent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Covalent Kinase Inhibition
Protein kinases are a cornerstone of cellular signaling and their dysregulation is a hallmark of numerous diseases, most notably cancer. While traditional, non-covalent inhibitors have achieved significant clinical success, they often face challenges related to acquired resistance and the need for continuous high-dose exposure to maintain target occupancy. Targeted Covalent Inhibitors (TCIs) have emerged as a powerful therapeutic modality to overcome these limitations.[1][2] By forming a stable, covalent bond with a specific amino acid residue within the target kinase, TCIs can achieve prolonged and robust inhibition, often with improved selectivity and potency.[2][3]
The acrylamide moiety is a well-established and frequently utilized "warhead" in the design of covalent inhibitors, featured in numerous FDA-approved drugs.[4][5][6][7] Its Michael acceptor chemistry allows for a specific and irreversible reaction with nucleophilic residues, most commonly cysteine, under physiological conditions.[8][9] The reactivity of the acrylamide can be finely tuned to balance target engagement with minimizing off-target reactions, a critical aspect of developing safe and effective covalent drugs.[4][10]
This guide provides a detailed overview and experimental protocols for the use of (2E)-3-(2-Fluorophenyl)acrylamide , a representative acrylamide-based electrophile, as a covalent kinase inhibitor. We will explore its mechanism of action and provide step-by-step methodologies for its characterization, from initial biochemical validation to cellular target engagement and functional impact assessment. For the purpose of providing concrete examples, we will consider its application in targeting a hypothetical kinase, "Target Kinase X (TKX)," which possesses an accessible, non-catalytic cysteine residue in its active site.
Mechanism of Covalent Modification
(2E)-3-(2-Fluorophenyl)acrylamide acts as a targeted covalent inhibitor through a two-step mechanism. The first step involves the reversible binding of the inhibitor to the kinase's active site, driven by non-covalent interactions such as hydrogen bonds and van der Waals forces. This initial binding orients the electrophilic acrylamide "warhead" in close proximity to a nucleophilic cysteine residue on the target kinase.[2]
In the second, irreversible step, the sulfhydryl group of the cysteine residue acts as a nucleophile, attacking the β-carbon of the acrylamide's conjugated system in a Michael addition reaction.[9] This results in the formation of a stable thioether bond, permanently linking the inhibitor to the kinase and rendering the enzyme inactive.
Figure 1. Mechanism of covalent inhibition by (2E)-3-(2-Fluorophenyl)acrylamide.
Experimental Protocols
Protocol 1: Biochemical Potency Assessment using ADP-Glo™ Kinase Assay
This protocol determines the in vitro potency (IC50) of (2E)-3-(2-Fluorophenyl)acrylamide against the target kinase by measuring the reduction in kinase activity. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[11]
Rationale: Establishing the biochemical potency is the first critical step in characterizing any inhibitor. This assay allows for a quantitative measure of how effectively the compound inhibits the purified enzyme. By varying the pre-incubation time, one can also gain initial insights into the time-dependent nature of covalent inhibition.[12][13]
Materials:
-
Recombinant active Target Kinase X (TKX)
-
Suitable peptide substrate for TKX
-
(2E)-3-(2-Fluorophenyl)acrylamide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of (2E)-3-(2-Fluorophenyl)acrylamide in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase solution (TKX in assay buffer).
-
Add 25 nL of the compound from the serial dilution plate (or DMSO for control wells).
-
Gently mix and pre-incubate the kinase and inhibitor for a defined period (e.g., 60 minutes) at room temperature. This allows for the covalent bond to form.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of a 2x ATP and substrate solution (prepared in assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate for 60 minutes at room temperature.
-
-
ADP-Glo™ Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Example Data Presentation:
| Compound | Pre-incubation Time (min) | IC50 (nM) |
| (2E)-3-(2-Fluorophenyl)acrylamide | 30 | 150.2 |
| (2E)-3-(2-Fluorophenyl)acrylamide | 60 | 75.8 |
| (2E)-3-(2-Fluorophenyl)acrylamide | 120 | 35.1 |
| Reversible Inhibitor Control | 60 | 210.5 |
Table 1: Example IC50 data showing time-dependency characteristic of a covalent inhibitor.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol verifies that (2E)-3-(2-Fluorophenyl)acrylamide engages with and inhibits TKX inside living cells by assessing the phosphorylation status of a known downstream substrate.
Rationale: It is crucial to confirm that an inhibitor can reach its target in the complex cellular environment and exert its inhibitory effect.[3] Monitoring the phosphorylation of a direct downstream substrate provides a functional readout of target engagement. A decrease in substrate phosphorylation upon treatment with the inhibitor indicates successful target inhibition.
Materials:
-
Cell line expressing Target Kinase X (e.g., a cancer cell line where TKX is active)
-
(2E)-3-(2-Fluorophenyl)acrylamide
-
Cell culture medium and supplements
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Substrate (p-Substrate), anti-total-Substrate, anti-TKX, and anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Protein electrophoresis and Western blot equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of (2E)-3-(2-Fluorophenyl)acrylamide (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the lysates to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-Substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Substrate, total TKX, and the loading control to ensure equal protein loading and to confirm that the inhibitor does not cause degradation of the target protein.
Figure 2. Workflow for assessing cellular target engagement via Western blot.
Protocol 3: Chemoproteomic Target Identification using Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to identify the cellular targets of a covalent inhibitor and assess its selectivity across the proteome.[14] It involves using a broad-spectrum covalent probe to label cellular proteins, which is then competed off by the inhibitor of interest.
Rationale: A critical aspect of drug development is understanding an inhibitor's selectivity.[14] Excessively reactive compounds can bind to many off-target proteins, leading to toxicity.[10] Competitive ABPP provides a global view of the inhibitor's targets in a native biological system, enabling simultaneous assessment of potency and selectivity.[14]
Materials:
-
Cell lysate or live cells
-
(2E)-3-(2-Fluorophenyl)acrylamide
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., an alkyne-functionalized iodoacetamide or acrylamide)
-
Biotin-azide for click chemistry
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS equipment and software
Procedure:
-
Proteome Treatment:
-
Treat the cell lysate with varying concentrations of (2E)-3-(2-Fluorophenyl)acrylamide for 1 hour. This is the "competition" step where the inhibitor binds to its targets.
-
A DMSO-treated lysate serves as the control.
-
-
Probe Labeling: Add the alkyne-functionalized covalent probe to all samples and incubate. The probe will label cysteine residues that were not already blocked by the test inhibitor.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach biotin-azide to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Use streptavidin beads to enrich the biotinylated proteins, effectively pulling down the proteins that were labeled by the probe.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis:
-
Proteins whose peptide signals decrease in the inhibitor-treated samples compared to the DMSO control are identified as targets of (2E)-3-(2-Fluorophenyl)acrylamide.
-
The degree of signal reduction corresponds to the inhibitor's potency for that specific target.
-
Figure 3. Competitive ABPP workflow for covalent inhibitor target identification.
Conclusion and Future Directions
(2E)-3-(2-Fluorophenyl)acrylamide represents a valuable chemical entity for the development of targeted covalent kinase inhibitors. Its acrylamide warhead facilitates potent and irreversible inhibition of kinases bearing a suitably positioned cysteine residue. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation, from initial biochemical characterization to in-depth cellular analysis. By systematically assessing its potency, target engagement, and proteome-wide selectivity, researchers can confidently advance the development of novel, highly effective, and selective therapeutic agents.
References
-
Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. PMC. Available at: [Link]
-
Development of an acrylamide-based inhibitor of protein S-acylation. ChemRxiv. Available at: [Link]
-
Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. PMC. Available at: [Link]
-
Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. Available at: [Link]
-
Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Available at: [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. Available at: [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]
-
Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. Available at: [Link]
-
(S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides: synthesis and KCNQ2 potassium channel opener activity. PubMed. Available at: [Link]
-
Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. Available at: [Link]
-
Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. ResearchGate. Available at: [Link]
-
Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. PMC. Available at: [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]
-
Advances in covalent kinase inhibitors. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medium.com [medium.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cell.com [cell.com]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Advanced Application Note: Polymerization Strategies for (2E)-3-(2-Fluorophenyl)acrylamide
Executive Summary & Chemical Context[1][2][3][4][5]
(2E)-3-(2-Fluorophenyl)acrylamide is a cinnamamide derivative characterized by a 1,2-disubstituted vinyl group. Unlike simple acrylamides (e.g., acrylamide, NIPAM), this monomer possesses significant steric hindrance at the
Critical Scientific Insight: Direct free-radical homopolymerization of this monomer in solution is kinetically disfavored and typically yields only dimers or low-molecular-weight oligomers. The steric bulk prevents the propagating radical from effectively attacking the monomer's double bond.
Therefore, this guide focuses on the two chemically viable pathways for utilizing this monomer:
-
Controlled Radical Copolymerization (RAFT): Incorporating the monomer into a backbone of less hindered monomers (e.g., Styrene, Methyl Acrylate) to impart fluorinated functionality.
-
Solid-State [2+2] Photopolymerization: Exploiting topochemical alignment in the crystalline state to form cyclobutane-linked oligomers or polymers.
Pre-Polymerization Considerations
Monomer Properties & Handling
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 165.17 g/mol | |
| Solubility | DMSO, DMF, THF, Methanol | Insoluble in water/hexanes. |
| Physical State | Crystalline Solid | Light sensitive (protect from UV). |
| Purity Requirement | >98% | Recrystallize from EtOH/Water if yellowing occurs. |
Strategic Solvent Selection
-
For Solution Polymerization: Use aprotic polar solvents (DMF, 1,4-Dioxane) to disrupt hydrogen bonding between amide groups, ensuring monomer availability.
-
For Crystal Growth (Solid State): Slow evaporation from Ethanol or Acetone is recommended to achieve the specific crystal packing required for topochemical photoreaction.
Protocol A: RAFT Copolymerization (Solution)
Objective: To synthesize a well-defined copolymer with controlled molecular weight, incorporating (2E)-3-(2-Fluorophenyl)acrylamide (FPA) units into a Styrene (St) backbone.
Mechanism: Reversible Addition-Fragmentation chain Transfer (RAFT) allows for the statistical incorporation of the sterically hindered FPA monomer by maintaining a low concentration of active radicals and relying on the high propagation rate of the comonomer (Styrene).
Reagents
-
Monomer 1 (M1): (2E)-3-(2-Fluorophenyl)acrylamide (1.0 eq).
-
Monomer 2 (M2): Styrene (4.0 eq) – Destabilized and filtered through basic alumina.
-
Chain Transfer Agent (CTA): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonate.
-
Initiator: AIBN (Azobisisobutyronitrile) – Recrystallized.
-
Solvent: 1,4-Dioxane (Anhydrous).
Experimental Workflow
-
Stoichiometry Setup: Calculate ratios targeting a Degree of Polymerization (DP) of ~200.
-
[Monomer Total] : [CTA] : [Initiator] = 200 : 1 : 0.2
-
Feed Ratio [FPA] : [Styrene] = 20 : 80 (mol%)
-
-
Dissolution: In a Schlenk tube equipped with a magnetic stir bar, dissolve FPA (1.65 g, 10 mmol) and Styrene (4.16 g, 40 mmol) in 1,4-Dioxane (15 mL).
-
CTA/Initiator Addition: Add DDMAT (91 mg, 0.25 mmol) and AIBN (8.2 mg, 0.05 mmol). Ensure complete dissolution.
-
Deoxygenation (Critical): Seal the tube with a rubber septum. Perform four freeze-pump-thaw cycles to remove oxygen. Backfill with high-purity Nitrogen or Argon.
-
Why? Oxygen terminates RAFT agents and inhibits radical propagation.
-
-
Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C . Stir at 300 RPM for 24 hours.
-
Note: Conversion of the hindered FPA monomer will lag behind Styrene. Do not exceed 80% total conversion to avoid branching.
-
-
Quenching & Purification:
-
Quench by cooling in liquid nitrogen and exposing to air.
-
Precipitate the polymer dropwise into cold Methanol (10x volume).
-
Filter and re-dissolve in THF. Re-precipitate twice to remove unreacted FPA monomer.
-
-
Drying: Dry under vacuum at 40°C for 48 hours.
Mechanistic Visualization (RAFT Cycle)
Figure 1: RAFT polymerization mechanism highlighting the competitive addition between Styrene and the sterically hindered FPA monomer.
Protocol B: Solid-State [2+2] Photopolymerization
Objective: To synthesize cyclobutane-linked oligomers via topochemical reaction. This method is solvent-free and "green," but requires specific crystal engineering.
Mechanism: Upon UV irradiation, cinnamamide derivatives packed in a specific geometry (parallel double bonds, distance < 4.2 Å) undergo [2+2] cycloaddition.
Workflow
-
Crystal Growth: Dissolve (2E)-3-(2-Fluorophenyl)acrylamide in a minimum amount of hot Ethanol. Allow to cool slowly to Room Temperature (RT) in the dark. Harvest crystals via filtration.
-
Sample Preparation: Grind the crystals into a fine powder or cast as a thin film on a quartz slide.
-
Validation: Perform Powder X-Ray Diffraction (PXRD). Look for sharp peaks indicating high crystallinity.
-
-
Irradiation: Place the sample in a photoreactor equipped with a High-Pressure Mercury Lamp (>300 nm) or a 365 nm LED source.
-
Distance: 10 cm from source.
-
Temperature: Maintain at 25°C (use a cooling fan to prevent melting).
-
-
Reaction Monitoring: Irradiate for intervals of 1 hour. Monitor reaction progress via FT-IR.
-
Target: Disappearance of the C=C stretching band at ~1640 cm⁻¹.
-
Target: Appearance of cyclobutane ring vibrations at ~900-1000 cm⁻¹.
-
-
Isolation: Wash the irradiated powder with cold ethanol to remove unreacted monomer (dimers/oligomers are typically less soluble).
Characterization & Data Analysis
Expected Data Profile
| Technique | Parameter | Expected Outcome (Copolymer) |
| 1H NMR | Broadening of aromatic protons. | |
| 1H NMR | Disappearance of vinylic protons (critical for conversion calc). | |
| GPC (THF) | 15,000 - 30,000 Da (controlled by RAFT). | |
| GPC (THF) | Dispersity ( | < 1.3 (indicates successful RAFT control). |
| DSC | Single |
Troubleshooting Guide
-
Problem: Low incorporation of FPA in copolymer.
-
Cause: Reactivity ratio
.[1] -
Solution: Use a semi-batch feed where FPA is added continuously to maintain a constant concentration relative to Styrene.
-
-
Problem: No reaction in solid state.
-
Cause: Unfavorable crystal packing (double bonds not aligned).[2]
-
Solution: Recrystallize from a different solvent (e.g., Acetone/Hexane mix) to induce a different polymorph.
-
References
-
Monomer Reactivity & Cinnamamide Copolymerization
- Controlled Radical Copolymerization of Cinnamic Deriv
-
Source:
-
Solid-State Photopolymerization Mechanisms
- Solid-State [2+2] Photodimerization and Photopolymeriz
-
Source:
-
General Cinnamamide Properties
- N-(3-Fluorophenyl)
-
Source:
Sources
- 1. Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Recrystallization Protocol for (2E)-3-(2-Fluorophenyl)acrylamide
This Application Note is designed for researchers and process chemists involved in the purification of (2E)-3-(2-Fluorophenyl)acrylamide , a key intermediate in the synthesis of neurological therapeutics (e.g., KCNQ2 openers) and a structural analog to various bioactive cinnamamides.
-Unsaturated Amide (Fluorinated Cinnamamide) CAS: 83716-66-9Abstract
High-purity isolation of (2E)-3-(2-Fluorophenyl)acrylamide is critical due to the neurotoxic potential of acrylamide derivatives and the stringent purity requirements for downstream pharmaceutical coupling. This guide provides a rational solvent selection strategy based on Hansen Solubility Parameters (HSP) and experimental solubility differentials. We define a primary screening protocol using Isopropanol (IPA) and Ethyl Acetate (EtOAc) as Tier 1 candidates, with Toluene and Ethanol/Water systems as secondary alternatives for specific impurity profiles.
Physicochemical Profile & Solubility Logic
To select the optimal solvent, we must analyze the intermolecular forces governing the crystal lattice of the target molecule.
-
Structure: The molecule consists of a lipophilic 2-fluorophenyl ring conjugated to a polar acrylamide tail (
). -
H-Bonding: The primary amide group (
) acts as both a strong hydrogen bond donor (2 sites) and acceptor (1 site), leading to high lattice energy and relatively high melting points (typically >130°C for cinnamamides). -
Fluorine Effect: The ortho-fluorine atom increases lipophilicity compared to unsubstituted cinnamamide but introduces a dipole moment that may enhance solubility in polar aprotic solvents.
Predicted Solubility Trends
| Solvent Class | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Poor | Antisolvent |
| Alcohols (MeOH, EtOH) | Moderate | Very High | Good (Risk of yield loss if too soluble) |
| Alcohols (IPA, 2-BuOH) | Low | High | Excellent (Ideal |
| Esters (EtOAc, IPAc) | Low | Moderate/High | Excellent (Selective for polar impurities) |
| Aromatics (Toluene) | Insoluble | Moderate | Good (For rejecting polar byproducts) |
| Alkanes (Heptane) | Insoluble | Insoluble | Antisolvent |
Solvent Screening Protocol
Do not rely on a single solvent immediately.[1][2] Perform this rapid screening workflow to determine the optimal system for your specific crude batch.
Phase 1: Solubility Mapping
Objective: Identify a solvent with a steep solubility curve (low solubility at 20°C, high at reflux).
Protocol:
-
Place 100 mg of crude (2E)-3-(2-Fluorophenyl)acrylamide into four separate HPLC vials.
-
Add 1.0 mL of the following solvents to respective vials:
-
Cold Test: Vortex at room temperature (RT). If the solid dissolves completely, the solvent is too good (discard or use as co-solvent).
-
Hot Test: Heat the remaining suspensions to reflux (or near boiling) using a heating block.
-
Ideal Result: Clear solution at reflux; heavy precipitation upon cooling to RT.
-
Phase 2: Impurity Rejection Verification
Once a candidate solvent (e.g., IPA) is identified, verify it rejects key impurities:
-
Starting Material (2-Fluorobenzaldehyde): Highly soluble in organic solvents; should remain in the mother liquor.
-
Acid Byproduct (Cinnamic Acid derivative): If hydrolysis occurred, the acid may co-crystallize. Mitigation: A wash with dilute
prior to recrystallization or using a non-polar solvent (Toluene) where the dimerized acid is less soluble than the amide.
Detailed Recrystallization Procedures
Method A: Single-Solvent Recrystallization (Isopropanol)
Best for: General purification, removal of oily oligomers and starting aldehyde.
-
Dissolution: Charge crude solid into a round-bottom flask. Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).
-
Heating: Heat to reflux (
) with stirring. If solid remains, add IPA in 0.5 mL increments until fully dissolved.-
Note: Do not exceed 10 mL/g. If insoluble matter persists, it may be inorganic salts; perform a hot filtration.
-
-
Hot Filtration (Optional): If the solution is cloudy or colored, add activated carbon (5 wt%), stir for 10 mins at reflux, and filter through a pre-warmed Celite pad.
-
Controlled Cooling:
-
Cool slowly to RT over 2 hours (approx.
). Rapid cooling traps impurities. -
Once at RT, transfer to an ice bath (
) for 1 hour to maximize yield.
-
-
Isolation: Filter the white crystalline needles using a Buchner funnel.
-
Washing: Wash the cake with cold IPA (2 x 1 mL/g).
-
Drying: Dry under vacuum at
for 12 hours. Caution: Acrylamides can sublime or polymerize if overheated.
Method B: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for: Low-melting solids or when single solvents cause "oiling out".
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .
-
Antisolvent Addition: While maintaining reflux, slowly add Heptane dropwise.
-
Cloud Point: Continue adding Heptane until a persistent faint turbidity (cloudiness) is observed.
-
Clarification: Add a few drops of EtOAc to restore clarity.
-
Crystallization: Remove from heat. Allow to cool undisturbed. The non-polar antisolvent forces the polar amide out of solution as pure crystals while keeping lipophilic impurities dissolved.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent boiling point > Melting point of solid; Impurities lowering MP.[4] | Use a lower boiling solvent (e.g., switch Toluene |
| Low Yield | Solvent is too polar (too soluble). | Cool to |
| Colored Crystals | Oxidation products or polymerization. | Use Activated Carbon (Charcoal) during the hot dissolution step.[4] |
| Polymerization | Overheating or radical initiation. | Add a radical inhibitor (e.g., 5-10 ppm MEHQ) during recrystallization if stability is a known issue. Avoid direct light. |
Process Visualization
Workflow: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal recrystallization solvent system based on observed solubility behavior.
Safety & Handling (HSE)
-
Acrylamide Toxicity: Acrylamide derivatives are potential neurotoxins. Handle in a fume hood. Wear nitrile gloves (double-gloving recommended) and a P95/P100 particulate respirator when handling the dry powder.
-
Polymerization Risk: Acrylamides can polymerize exothermically. Store the purified solid in the dark at
. -
Waste Disposal: Segregate halogenated (if DCM used) and non-halogenated solvents. All mother liquors containing acrylamides must be treated as hazardous waste.
References
-
BenchChem. (2025).[4] Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. Retrieved from
-
American Chemical Society (ACS). (2011).[5] ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [5]
-
National Institutes of Health (NIH). (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 opener. Bioorg Med Chem Lett. Retrieved from
-
European Patent Office. (2020). EP 3772510 A1: Process for Preparing Safinamide. Retrieved from
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from
Sources
Application Note: Strategic Incorporation of (2E)-3-(2-Fluorophenyl)acrylamide Covalent Warheads in Peptidomimetic Drug Design
Executive Summary & Rationale
This guide details the chemical incorporation of (2E)-3-(2-fluorophenyl)acrylamide into peptidomimetic scaffolds. While unsubstituted acrylamides are ubiquitous in Targeted Covalent Inhibitors (TCIs) (e.g., Ibrutinib, Osimertinib), the introduction of an ortho-fluorine atom on the phenyl ring offers a critical "tuning knob" for medicinal chemists.
Why this specific warhead?
-
Metabolic Stability: The C-F bond at the ortho position blocks labile sites prone to oxidative metabolism (P450-mediated hydroxylation) on the aromatic ring.
-
Conformational Locking: The fluorine atom introduces specific steric and electrostatic interactions (dipole-dipole) that can restrict the rotational freedom of the phenyl ring relative to the acrylamide, potentially pre-organizing the warhead for the target cysteine.
-
Reactivity Modulation: Fluorine is highly electronegative. Its inductive effect (
) increases the electrophilicity of the -carbon, potentially accelerating the Michael addition. However, steric bulk at the ortho position can conversely dampen reactivity if the target pocket is tight, allowing for precise kinetic tuning ( ).
Chemical Basis: The Warhead Mechanism
The incorporation of this moiety relies on the Michael Addition mechanism.[1][2] The peptidomimetic acts as a reversible recognition motif, positioning the acrylamide warhead near a non-catalytic nucleophilic cysteine.
Mechanism of Action (DOT Diagram)
Figure 1: Mechanism of Covalent Inhibition via Michael Addition.[1][3] The 2-Fluoro substituent on the warhead modulates the electron density at the beta-carbon, influencing the rate of nucleophilic attack.
Experimental Protocols
Phase 1: Synthesis of the Precursor (2-Fluorocinnamic Acid)
Note: While (2E)-3-(2-fluorophenyl)acrylic acid is commercially available, in-house synthesis allows for isotopic labeling or further substitution. This protocol uses a Knoevenagel-type condensation.[4][5][6]
Reagents:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)[5]
-
Piperidine (Catalytic, 0.1 eq)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in Pyridine (20 mL).
-
Catalysis: Add Piperidine (1 mmol).
-
Reflux: Heat the mixture to 80°C for 4 hours. Monitor by TLC (formation of intermediate) and evolution of
(decarboxylation). -
Temperature Increase: Raise temperature to 110°C for 1 hour to ensure complete decarboxylation to the acrylic acid.
-
Workup: Cool to
. Pour into ice-cold HCl (1M) to precipitate the crude acid. -
Purification: Recrystallize from Ethanol/Water.
-
Quality Control: Confirm structure via
H-NMR (look for doublet of doublets at ~160-165 ppm for trans-alkene coupling).
-
Phase 2: Solid-Phase Peptide Integration (The "Capping" Step)
This protocol describes the attachment of the warhead to the N-terminus of a resin-bound peptide.
Workflow Diagram (DOT)
Figure 2: Solid-Phase Synthesis Workflow for N-terminal Acrylamide Capping.
Detailed Protocol:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin (0.1 mmol scale) in DMF for 30 mins.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ) and DCM ( ).[7] -
Activation Cocktail:
-
(2E)-3-(2-fluorophenyl)acrylic acid (4.0 eq, 0.4 mmol)
-
HATU (3.9 eq, 0.39 mmol)
-
DIPEA (8.0 eq, 0.8 mmol)
-
Solvent: Anhydrous DMF (3 mL)
-
Note: Pre-activate for 2 minutes before adding to resin to minimize racemization, though less critical for achiral acrylamides.
-
-
Coupling: Add cocktail to resin. Shake at Room Temperature (RT) for 2 hours.
-
Critical Step: The 2-fluoro group adds steric bulk. If the Kaiser test remains slightly positive, perform a second coupling ("double couple") for 1 hour.
-
-
Cleavage: Wash resin (DMF/DCM).[7][8] Treat with TFA/TIPS/Water (95:2.5:2.5) for 2-3 hours. Precipitate in cold diethyl ether.
Phase 3: Validation (GSH Reactivity Assay)
To verify the "warhead" is active but not too reactive (which causes toxicity), you must measure the half-life (
Protocol:
-
Stock Solutions: Prepare 10 mM compound in DMSO and 10 mM GSH in PBS (pH 7.4).
-
Incubation: Mix to final concentrations of 50
M compound and 5 mM GSH (100-fold excess of GSH to ensure pseudo-first-order kinetics). Incubate at 37°C. -
Sampling: Aliquot at
min. Quench with 1% Formic Acid/Acetonitrile. -
Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak [M+H]+ and appearance of the Adduct peak [M+307+H]+.
-
Calculation: Plot
vs. Time. The slope is .
Data Analysis & Expectations
When comparing the (2E)-3-(2-fluorophenyl)acrylamide to its non-fluorinated or para-fluorinated counterparts, expect the following trends:
| Warhead Variant | Electronic Effect ( | Steric Hindrance | Predicted Reactivity ( | Metabolic Stability |
| Unsubstituted | Neutral | Low | High (Baseline) | Low (Ph oxidation risk) |
| 4-Fluoro (Para) | Strong Withdrawal | Low | Very High | Moderate |
| 2-Fluoro (Ortho) | Strong Withdrawal | High | Tunable/Moderate | High |
Interpretation: The ortho-fluoro derivative often exhibits a "Goldilocks" profile. The electron withdrawal attempts to speed up the reaction, but the steric clash with the carbonyl (or the incoming nucleophile) slightly retards it compared to the para-isomer. This is desirable for increasing residence time on the target protein while reducing off-target GSH depletion in the cytosol.
References
-
Synthesis of Cinnamic Acids: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.[9] Link
-
Warhead Chemistry: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
GSH Assay Protocols: Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. Link
-
Fluorine in Med Chem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Covalent Docking & Mechanism: De Cesco, S., et al. (2017). Covalent inhibitors design and discovery. European Journal of Medicinal Chemistry. Link
Sources
- 1. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. youtube.com [youtube.com]
- 9. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
microwave-assisted synthesis of (2E)-3-(2-Fluorophenyl)acrylamide
Application Note: Precision Microwave Synthesis of (2E)-3-(2-Fluorophenyl)acrylamide
Abstract
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of (2E)-3-(2-Fluorophenyl)acrylamide , a critical pharmacophore in the development of KCNQ2 (Kv7.2) potassium channel openers for neuropathic pain management. By leveraging the dielectric heating properties of ethanol and the catalytic efficiency of piperidine, this method reduces reaction times from hours (thermal reflux) to minutes while enhancing stereoselectivity for the thermodynamically favored (E)-isomer.
Introduction & Scientific Rationale
Target Molecule Significance
The (2E)-3-(2-Fluorophenyl)acrylamide motif is a structural cornerstone in medicinal chemistry, particularly in the design of anticonvulsants and analgesics. The ortho-fluorine substitution introduces specific steric and electronic effects that influence binding affinity in the hydrophobic pockets of ion channels, such as KCNQ2.
The Microwave Advantage
Conventional synthesis via the Knoevenagel condensation typically requires prolonged reflux (6–12 hours) in toxic solvents like benzene or toluene with a Dean-Stark trap. Microwave irradiation (MWI) offers a superior alternative through dipolar polarization :
-
Rapid Kinetics: Direct energy transfer to the solvent (ethanol) and reagents accelerates the rate-determining dehydration step.
-
Green Chemistry: The protocol utilizes ethanol, a bio-renewable solvent, and minimizes energy consumption.
-
Stereocontrol: High temperatures achieved rapidly under MWI favor the formation of the stable (E)-isomer (trans) over the kinetic (Z)-isomer.
Reaction Mechanism & Pathway
The synthesis proceeds via a Knoevenagel Condensation between 2-fluorobenzaldehyde and malonamide. The base (piperidine) abstracts a proton from the active methylene group of malonamide, generating an enolate. This nucleophile attacks the carbonyl carbon of the aldehyde, followed by base-catalyzed dehydration to yield the
Figure 1: Mechanistic pathway of the microwave-assisted Knoevenagel condensation favoring the (E)-isomer.
Materials & Equipment
| Reagent | CAS No. | Equiv. | Role |
| 2-Fluorobenzaldehyde | 446-52-6 | 1.0 | Electrophile |
| Malonamide | 108-13-4 | 1.1 | Nucleophile |
| Piperidine | 110-89-4 | 0.1 | Base Catalyst |
| Ethanol (Abs.) | 64-17-5 | Solvent | High tan |
Equipment:
-
Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic ovens are not recommended due to uneven field distribution and lack of temperature control.
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
Experimental Protocol
Standard Operating Procedure (SOP)
-
Preparation:
-
In a 10 mL microwave vial, dissolve 2-fluorobenzaldehyde (1.0 mmol, 124 mg) and malonamide (1.1 mmol, 112 mg) in Ethanol (3.0 mL).
-
Add Piperidine (0.1 mmol, ~10
L) to the mixture. -
Seal the vial with a crimp cap or screw cap containing a PTFE septum.
-
Expert Tip: Vortex the mixture for 10 seconds to ensure homogeneity before irradiation.
-
-
Irradiation Parameters:
-
Mode: Dynamic (Temperature Control)
-
Temperature: 110 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (Safety limit)
-
Power: Max 200 W (System will modulate power to maintain temp).
-
Stirring: High (magnetic stir bar is essential to prevent hot spots).
-
-
Work-up & Isolation:
-
Allow the vial to cool to 50 °C using the reactor's compressed air cooling.
-
Transfer the reaction mixture to a small beaker.
-
Crystallization: Cool the mixture in an ice bath for 30 minutes. The product, being less soluble in cold ethanol than the starting materials, should precipitate as a white/off-white solid.
-
Filtration: Collect the solid via vacuum filtration using a Hirsch funnel.
-
Washing: Wash the cake with cold ethanol (2 x 1 mL) and cold water (1 x 2 mL) to remove trace piperidine and unreacted malonamide.
-
-
Purification (if necessary):
-
Recrystallize from hot ethanol/water (9:1).
-
Optimization Data (Solvent & Catalyst Screen)
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | Piperidine | 80 | 20 | 78 |
| 2 | Ethanol | Piperidine | 110 | 10 | 92 |
| 3 | Water | NaOH | 100 | 15 | 65 (Side products) |
| 4 | Toluene | Piperidine | 110 | 30 | 55 (Poor MW absorption) |
Results & Discussion
Characterization
The isolated product is confirmed as the (E)-isomer based on the coupling constant of the vinylic protons.
-
Appearance: White crystalline solid.
-
Melting Point: 162–164 °C.
-
H NMR (400 MHz, DMSO-
):- 7.65 (td, 1H, Ar-H), 7.50 (d, J = 15.8 Hz, 1H, =CH-Ar), 7.45–7.20 (m, 3H, Ar-H), 7.10 (br s, 1H, NH), 6.75 (d, J = 15.8 Hz, 1H, =CH-CO), 6.60 (br s, 1H, NH).
-
Interpretation: The large coupling constant (J = 15.8 Hz) unequivocally confirms the trans (E) geometry.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product too soluble in EtOH | Concentrate the reaction mixture by 50% on a rotavap, then add cold water dropwise to induce nucleation. |
| Low Yield | Incomplete dehydration | Increase reaction temperature to 120 °C or extend time to 15 mins. Ensure the vessel is sealed to keep solvent volume constant. |
| Yellow Impurity | Oxidation or polymerization | Ensure the aldehyde is fresh/distilled. Perform reaction under inert atmosphere ( |
Safety & Compliance
-
2-Fluorobenzaldehyde: Causes skin irritation and serious eye irritation. Handle in a fume hood.
-
Piperidine: Toxic by inhalation and ingestion; flammable. Use strictly as a catalyst in small quantities.
-
Microwave Vessels: Always use vessels rated for the specific temperature and pressure. Do not use standard laboratory glassware in a microwave reactor.
References
-
Microwave-Assisted Knoevenagel Condensation
- Title: Microwave-Assisted Knoevenagel Condensation: A Review of the Green Synthesis of Coumarins and Other Rel
- Source:Current Organic Chemistry, 2013.
- Context: Establishes the baseline efficiency of MWI for aldehyde-active methylene condens
-
Synthesis of Fluorinated Acrylamides
- Title: Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener.
- Source:Bioorganic & Medicinal Chemistry Letters, 2013.
- Context: Validates the biological relevance of the (2E)-3-(2-fluorophenyl)acrylamide scaffold.
-
General Protocol for Cinnamamides
- Title: Microwave-assisted synthesis of cinnamamides using ammonium acet
- Source:Synthetic Communic
- Context: Provides the foundational "one-pot" methodology adapted here for the fluorinated deriv
-
Green Chemistry in Amide Synthesis
Sources
derivatization of (2E)-3-(2-Fluorophenyl)acrylamide for SAR studies
Application Note: Advanced Derivatization of (2E)-3-(2-Fluorophenyl)acrylamide for SAR Studies
Part 1: Strategic Rationale & SAR Logic
The scaffold (2E)-3-(2-Fluorophenyl)acrylamide represents a "privileged structure" in modern drug discovery, serving as a cornerstone for both covalent kinase inhibitors (targeting Cys residues) and non-covalent ion channel modulators (e.g., KCNQ2/3 openers).[1]
While the acrylamide moiety acts as the electrophilic "warhead," the 2-fluorophenyl group is not merely a lipophilic cap; it is a critical electronic and steric control element.
-
Conformational Locking: The ortho-fluorine induces a specific torsional angle between the phenyl ring and the alkene due to steric repulsion with the vinyl protons/carbonyl, disrupting planarity. This "twist" modulates the conjugation of the
-system, thereby fine-tuning the electrophilicity of the Michael acceptor to prevent indiscriminate reactivity (toxicity). -
Metabolic Stability: The fluorine atom blocks the metabolically vulnerable ortho-position from CYP450-mediated oxidation.[1]
-
Bioisosterism: It mimics the steric bulk of a hydroxyl group without the hydrogen bond donor capability, often improving membrane permeability.
SAR Derivatization Zones
To construct a robust Structure-Activity Relationship (SAR) profile, derivatization must be compartmentalized into three logical zones:
-
Zone 1: The Amide Headgroup (N-Substitution). The primary vector for target selectivity and solubility. Modifications here determine the reversible binding affinity (
) before the covalent bond forms. -
Zone 2: The Warhead (The Alkene). Tuning the reactivity (
). While the core is an acrylamide, substitution at the -position (e.g., -CN, -F) can drastically alter the reaction rate with cysteine. -
Zone 3: The Aryl Core. Exploring the "2-Fluoro Effect."[1] Comparative SAR with 2-Cl, 2-CF
, and 2,6-difluoro analogs is essential to validate the necessity of the specific steric/electronic profile of the 2-F group.[1]
Part 2: Experimental Protocols
Workflow Overview
The following protocols describe the de novo synthesis of the core scaffold followed by divergent parallel synthesis to generate an amide library.
Figure 1: Divergent synthetic workflow for generating (2E)-3-(2-Fluorophenyl)acrylamide libraries. The core acid is synthesized first, followed by parallel amide coupling.
Protocol A: Synthesis of the Core Acid Intermediate
Objective: Large-scale preparation of (2E)-3-(2-fluorophenyl)acrylic acid via Knoevenagel-Doebner condensation.
Reagents:
-
2-Fluorobenzaldehyde (1.0 equiv)[1]
-
Malonic acid (1.2 equiv)
-
Pyridine (Solvent/Base, 3.0 equiv)
-
Piperidine (Catalyst, 0.1 equiv)
-
HCl (1M, for workup)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (50 mmol) and malonic acid (60 mmol) in pyridine (20 mL).
-
Initiation: Add piperidine (5 mmol) dropwise. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to 100°C for 4 hours. Evolution of CO
indicates decarboxylation is proceeding. -
Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly pour the mixture into 200 mL of ice-cold 1M HCl with vigorous stirring. The pyridine salt will dissolve, and the product will precipitate as a white solid.
-
Isolation: Filter the precipitate and wash with cold water (3 x 50 mL) to remove residual pyridine.
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.
-
Validation: Check purity via LCMS (Target Mass: ~166.15 Da [M+H]
) and H NMR (Observe doublet at 6.5-6.7 ppm for the alkene proton with Hz, confirming trans-geometry).
-
Protocol B: Parallel Library Generation (Amide Coupling)
Objective: Derivatization of the carboxylic acid with diverse amines to probe the binding pocket.
Reagents:
-
(2E)-3-(2-fluorophenyl)acrylic acid (from Protocol A)[1]
-
Diverse Amines (Primary/Secondary)
-
HATU (Coupling Agent, 1.2 equiv)
-
DIPEA (Base, 2.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Prepare a 0.2 M stock solution of the Core Acid in DMF.
-
Activation: To each reaction vial, add 500 µL of Acid stock (100 µmol). Add 120 µmol of HATU and 200 µmol of DIPEA. Shake for 10 minutes at room temperature to form the activated ester.
-
Coupling: Add 1.1 equiv of the specific amine (R-NH
) to the vial. -
Incubation: Shake at room temperature for 12 hours.
-
Workup: Evaporate DMF using a centrifugal evaporator (Genevac). Re-dissolve residues in DMSO/MeOH (1:1).
-
Purification: Purify via High-Throughput Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Protocol C: Reactivity Profiling (GSH Adduct Assay)
Objective: Quantify the electrophilic reactivity (
Methodology:
-
Incubation: Incubate the test compound (10 µM) with reduced Glutathione (GSH, 500 µM, 50-fold excess) in Phosphate Buffer (pH 7.4) at 37°C.
-
Sampling: Withdraw aliquots at
min. -
Quench: Quench immediately with 1% Formic Acid/Acetonitrile.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct (Parent + 307 Da).
-
Calculation: Plot
vs. time. The slope is .[1] Calculate half-life: .[1]
Target Metrics:
-
Ideal Covalent Drug:
between 15 min and 120 min (Tunable reactivity). -
Hyper-reactive (Toxic):
min.[1] -
Inactive:
hours.
Part 3: Data Analysis & Visualization
SAR Decision Logic
Use the following logic map to guide the optimization of the scaffold based on assay results.
Figure 2: SAR Decision Tree for optimizing (2E)-3-(2-Fluorophenyl)acrylamide derivatives based on potency and reactivity data.
Quantitative Comparison Table
The following table summarizes expected trends for key derivatives to assist in data interpretation.
| Derivative Type | Modification Region | Expected Effect on Potency | Expected Effect on Reactivity (GSH) | Rationale |
| Parent | 2-F Phenyl | Baseline | Moderate | Balance of steric twist and electronegativity.[1] |
| Analog A | 2-Cl Phenyl | Variable | Decreased | Increased steric clash (twist) reduces conjugation; Cl is less electronegative than F. |
| Analog B | 4-F Phenyl | Variable | Increased | Loss of ortho-twist restores planarity; enhanced conjugation increases Michael acceptor reactivity.[1] |
| Analog C | Warhead | Increased | Strong electron-withdrawing group activates the | |
| Analog D | N-Alkyl Amide | Headgroup | Target Dependent | Unchanged |
References
-
Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. Source: European Journal of Medicinal Chemistry (2009).[2] Relevance: Establishes the anticonvulsant baseline for 2-fluoro and 3-fluoro cinnamamides. URL:[Link][2]
-
Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent KCNQ2 opener. Source: Bioorganic & Medicinal Chemistry Letters (2013).[3] Relevance: Validates the scaffold for ion channel modulation and neuropathic pain.[3] URL:[Link]
-
Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity. Source: American Chemical Society (2020). Relevance: Provides the theoretical basis for tuning acrylamide reactivity via substitution. URL:[Link]
-
Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors. Source: Royal Society of Chemistry (2021). Relevance: Demonstrates SAR trends for acrylamide warhead tethers and hydrophobic pockets. URL:[Link]
-
Acrylamide Moiety, a Valuable Fragment in Medicinal Chemistry. Source: Archives of Pharmacy Practice (2018). Relevance: Comprehensive review of acrylamide applications in EGFR, BTK, and HDAC inhibitors. URL:[Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of (2E)-3-(2-Fluorophenyl)acrylamide
Current Status: Operational Ticket ID: T-2E3F-POLY-001 Assigned Specialist: Senior Application Scientist, Covalent Inhibitor Division
Executive Summary
(2E)-3-(2-Fluorophenyl)acrylamide is a functionalized cinnamamide derivative frequently employed as a "warhead" in covalent kinase inhibitors (e.g., targeting cysteine residues). Its biological efficacy relies on the electrophilicity of its
This guide provides an evidence-based protocol to prevent degradation, ensuring the integrity of your biological assays.
Module 1: Critical Storage Parameters
The primary failure mode for this compound is radical-initiated chain polymerization , often triggered by photon absorption (UV) or thermal energy, which cleaves the
The Storage Matrix
| Parameter | Optimal Condition | Acceptable (Short Term) | Critical Failure Zone |
| Temperature | |||
| Light Exposure | Zero (Amber Vial + Foil) | Amber Vial | Clear Glass / Benchtop |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed Air | Open Air / High Humidity |
| State | Solid Powder | High Conc. Stock in DMSO | Dilute Aqueous Solution |
The Mechanism of Failure
Unlike simple acrylamide, the phenyl ring in (2E)-3-(2-Fluorophenyl)acrylamide provides some resonance stabilization. However, the ortho-fluorine atom exerts an inductive electron-withdrawing effect (
Storage Workflow Diagram
The following decision tree outlines the correct handling procedure upon receipt of the compound.
Figure 1: Decision tree for maximizing shelf-life of solid and solubilized acrylamide derivatives.
Module 2: Diagnostics & Troubleshooting
If you suspect your compound has degraded, perform these checks before using it in valuable cellular assays. Polymerized acrylamides are often biologically inactive but can cause non-specific aggregation artifacts.
Visual & Physical Inspection
-
The "Yellowing" Sign: Pure cinnamamides are typically white or off-white crystalline solids. A shift to yellow or orange often indicates the formation of oligomers or oxidation products (quinones).
-
Solubility Test:
-
Protocol: Dissolve a small amount (~1 mg) in DMSO-d6 or Methanol.
-
Pass: Instant, clear dissolution.
-
Fail: Turbidity, floating particulates, or "gel" formation. Polymers are generally insoluble in the solvents that dissolve their monomers.
-
Analytical Verification (NMR)
Proton NMR (
-
Look for: Disappearance of the characteristic alkene doublets.
-
The Signals: The vinylic protons of the acrylamide (
) typically appear as two doublets between 6.5 ppm and 8.0 ppm with a large coupling constant ( for trans isomer). -
** degradation:** Broadening of peaks in the aliphatic region (1.0 - 3.0 ppm) indicates polymer backbone formation.
Degradation Pathway Visualization
Figure 2: The radical propagation pathway. Once initiated by UV or heat, the reaction cascades, consuming the active monomer.
Module 3: Handling & Recovery Protocols
Re-purification of Partially Polymerized Solids
If your NMR shows <10% polymerization, you can often recover the monomer because the polymer is significantly less soluble.
Protocol: Silica Plug Filtration
-
Dissolve: Dissolve the crude solid in a minimal amount of Ethyl Acetate or Dichloromethane (DCM). Polymers will likely remain as a gummy residue; do not force them into solution.
-
Filter: Pass the solution through a small pad of silica gel or a 0.45
PTFE syringe filter. The high molecular weight polymers tend to adsorb to silica or get trapped. -
Evaporate: Remove solvent under reduced pressure (Rotovap) at
. -
Dry: Vacuum dry in the dark.
Solution Handling (The DMSO Paradox)
Researchers often store inhibitors in DMSO.
-
The Risk: DMSO is hygroscopic. Absorbed water can hydrolyze the acrylamide amide bond over time.
-
The Fix: Use anhydrous DMSO and store in single-use aliquots at
. Never subject the stock solution to repeated freeze-thaw cycles, as this promotes micro-precipitation and polymerization nucleation.
Frequently Asked Questions (FAQ)
Q1: Can I use MEHQ (Hydroquinone monomethyl ether) to stabilize my stock solution?
-
Answer: Technically yes, but proceed with caution.[1] MEHQ requires trace oxygen to function as an inhibitor. However, for biological assays, adding MEHQ is generally discouraged as it may interfere with redox-sensitive pathways or protein assays. For research-grade material, we recommend relying on cold, dark, inert storage rather than chemical additives.
Q2: Does the fluorine atom make this compound more unstable than standard acrylamide?
-
Answer: It alters the stability profile. The 2-fluoro substituent is electron-withdrawing. This increases the electrophilicity of the double bond, making it more reactive toward nucleophiles (like cysteines, which is desired) but also potentially increasing susceptibility to hydrolysis or photo-degradation compared to unsubstituted cinnamamides.
Q3: My compound arrived on blue ice, but it melted. Is it ruined?
-
Answer: Likely not. Solid-state polymerization is slow. If the vial was sealed and protected from light, short excursions to room temperature (24-48 hours) are usually acceptable. Perform a solubility check (Section 2.1) to confirm.[2]
References
-
Mechanism of Solid-State Polymerization: Adler, G. (1959).[3] Heterogeneous Nature of Reaction in Radiation‐Induced Solid‐State Polymerization of Acrylamide. The Journal of Chemical Physics.
- Covalent Inhibitor Chemistry: Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Contextual grounding for acrylamide warhead stability).
-
Acrylamide Safety & Handling: MilliporeSigma. (2025). Safety Data Sheet: Acrylamide.
-
Cinnamamide Derivative Stability: Kim, S.R., et al. (2009). Design, synthesis and anti-melanogenic effect of cinnamamide derivatives. Biological and Pharmaceutical Bulletin. (Context for substituted cinnamamide properties).
-
General Storage of Chemical Libraries: TargetMol. Covalent Inhibitor Library Storage Guidelines.
Sources
Technical Support Center: Separating E and Z Isomers of 3-(2-Fluorophenyl)acrylamide
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(2-Fluorophenyl)acrylamide and need to separate its E and Z isomers. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the separation process.
I. Troubleshooting Guide: Overcoming Common Separation Hurdles
This section addresses specific issues that may arise during the chromatographic separation of 3-(2-Fluorophenyl)acrylamide isomers.
Question: I'm seeing poor or no separation of my E and Z isomers on a standard silica gel column. What am I doing wrong?
Answer:
This is a common challenge. While seemingly straightforward, the separation of E and Z isomers of acrylamide derivatives can be tricky due to their similar polarities. Here’s a breakdown of potential causes and solutions:
-
Insufficient Resolution: The polarity difference between the E and Z isomers of 3-(2-Fluorophenyl)acrylamide might be too small for effective separation on standard silica gel with a simple solvent system. The E-isomer is typically less polar and should elute first in normal-phase chromatography.[1]
-
Co-elution: Your chosen solvent system may not be providing enough selectivity. A common starting point for compounds of "normal" polarity is a mixture of ethyl acetate and hexanes.[2] If this isn't working, you need to explore other options.
-
On-Column Isomerization: While less common for acrylamides compared to other systems, the acidic nature of silica gel could potentially catalyze the interconversion of the less stable Z-isomer to the more stable E-isomer, leading to peak broadening and poor separation.
Solutions & Experimental Protocols:
-
Optimize Your Mobile Phase:
-
Systematic Solvent Screening: Instead of random guessing, systematically screen different solvent systems. A good approach is to test various ratios of a non-polar solvent (e.g., Hexane, Heptane) with a more polar solvent (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane).[1][2]
-
Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with a different polarity or hydrogen bonding capability (e.g., a small amount of methanol in a dichloromethane system for more polar compounds) can significantly improve selectivity.[2]
-
-
Consider Alternative Stationary Phases:
-
Silver Nitrate Impregnated Silica: Silver ions can interact with the π-electrons of the double bond, and this interaction can differ between the E and Z isomers, often leading to enhanced separation.[1][3]
-
Alumina: Alumina offers a different selectivity compared to silica and may provide better separation for your specific compound.[1]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than standard column chromatography.[1][4]
-
Normal-Phase HPLC: Utilize a silica or cyano-propyl column with a hexane/isopropanol mobile phase.[1][5]
-
Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water can also be effective.[1][6] Given the fluorinated nature of your compound, a pentafluorophenyl (PFP) column could offer unique selectivity due to interactions with the fluorinated ring.[6][7]
-
Step-by-Step Protocol: Preparative Flash Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).[1] Pack the column carefully to ensure a uniform bed.
-
Sample Loading: Dissolve your crude E/Z mixture in a minimal amount of a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under vacuum. Carefully load the dried sample onto the top of the packed column.[1] This dry-loading technique often leads to better resolution than liquid injection.
-
Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity by incrementally adding more ethyl acetate (e.g., move to 95:5, then 90:10 Hexane:Ethyl Acetate).[1]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.[1] Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Question: My separation looks good on analytical HPLC, but when I scale up to preparative chromatography, the resolution is lost. What's happening?
Answer:
This is a classic scale-up problem. Several factors can contribute to a loss of resolution when moving from analytical to preparative scale.
-
Column Overloading: The most common issue. Injecting too much sample onto the column leads to broad, overlapping peaks.
-
Flow Rate and Column Dimensions: The linear flow rate needs to be adjusted for the larger diameter of the preparative column to maintain separation efficiency.
-
Packing Inefficiency: Preparative columns are more challenging to pack uniformly than analytical columns. Voids or channels in the packing material will lead to poor peak shape and resolution.
Solutions & Best Practices:
-
Determine Column Capacity: Before a full preparative run, perform a loading study. Gradually increase the sample load on your analytical column until you see a decrease in resolution. This will give you an idea of the capacity of the stationary phase.
-
Optimize Flow Rate: The optimal flow rate for a preparative column is typically lower in terms of linear velocity than for an analytical column. Start with a flow rate that gives a similar number of column volumes of mobile phase per unit time as your analytical method.
-
Proper Column Packing: Ensure your preparative column is packed tightly and uniformly. Pre-packed columns can offer better performance and reproducibility.[4]
-
Gradient Optimization: You may need to adjust the gradient profile for your preparative separation. A shallower gradient can often improve the separation of closely eluting peaks.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the separation of 3-(2-Fluorophenyl)acrylamide isomers.
Question: What is the fundamental principle behind separating E and Z isomers?
Answer:
E and Z isomerism is a type of geometric isomerism that arises from restricted rotation around a double bond.[8] The "E" (entgegen) and "Z" (zusammen) descriptors refer to the relative positions of the highest priority substituents on each carbon of the double bond.[8] In 3-(2-Fluorophenyl)acrylamide, the substituents on the double bond are a hydrogen, the 2-fluorophenyl group, a hydrogen, and the acrylamide group.
The separation of these isomers relies on the subtle differences in their physical and chemical properties, which arise from their different three-dimensional shapes. These differences include:
-
Polarity: The Z-isomer is often more polar than the E-isomer due to the arrangement of the polar groups, leading to different affinities for the stationary phase in chromatography.
-
Steric Hindrance: The different spatial arrangements of the atoms can affect how the isomers interact with the stationary phase.
-
π-π Interactions: The fluorophenyl group can engage in π-π stacking interactions with certain stationary phases, and the geometry of the isomer can influence the strength of these interactions.
Question: Can I use recrystallization to separate the E and Z isomers?
Answer:
Recrystallization is a powerful purification technique for solid compounds, but its success in separating E and Z isomers depends on several factors.[9][10][11] The principle of recrystallization is based on differences in solubility.[10]
When Recrystallization Might Work:
-
Significant Difference in Solubility: If one isomer is significantly less soluble than the other in a particular solvent at a given temperature, recrystallization can be effective.
-
Formation of a Eutectic Mixture: In some cases, a mixture of E and Z isomers may form a eutectic mixture, which has a lower melting point than either pure isomer. This can sometimes be exploited for separation.
Challenges with Recrystallization for Isomer Separation:
-
Similar Solubilities: Often, E and Z isomers have very similar solubilities, making separation by recrystallization difficult.
-
Co-crystallization: The isomers may crystallize together, leading to a product that is still a mixture.
Experimental Approach:
A systematic solvent screening is necessary to determine if recrystallization is a viable option.[9]
Step-by-Step Protocol: Recrystallization Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, hexane).[9][12]
-
Solubility Test:
-
Place a small amount of your E/Z mixture into separate test tubes.
-
Add a small amount of a solvent to each test tube at room temperature. Observe if the solid dissolves.
-
If the solid is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid dissolves.[11]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[11]
-
-
Observation: Look for the formation of crystals. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[11]
-
Analysis: Analyze the resulting crystals and the remaining solution (mother liquor) by TLC or HPLC to determine if any separation has occurred.
Question: Are there any other techniques I should consider for separating these isomers?
Answer:
Besides traditional chromatography and recrystallization, other techniques can be employed, particularly for more challenging separations or for analytical purposes.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can offer rapid and efficient separations of isomers and is considered a "green" chromatography technique due to reduced organic solvent consumption.[1]
-
Gas Chromatography (GC): For volatile and thermally stable derivatives of 3-(2-Fluorophenyl)acrylamide, GC can provide excellent resolution.[13] However, derivatization may be necessary to increase volatility.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. While less common for preparative work, it can be a powerful analytical tool for assessing isomer purity.
III. Data Summary Tables
Table 1: Comparison of Chromatographic Techniques for E/Z Isomer Separation
| Technique | Stationary Phase | Mobile Phase Examples | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel, Alumina, AgNO₃-impregnated silica | Hexane/Ethyl Acetate gradients | Low cost, high capacity, suitable for large-scale preparative work.[1] | Lower resolution, longer separation times, large solvent consumption.[1] |
| HPLC (Normal Phase) | Silica, Cyano, Amino | Hexane/Isopropanol | High resolution, good for compounds not soluble in aqueous phases. | Higher cost, solvent compatibility with subsequent steps. |
| HPLC (Reversed Phase) | C18, C8, Pentafluorophenyl (PFP) | Acetonitrile/Water, Methanol/Water | High resolution and efficiency, excellent reproducibility.[1] | Higher cost, potential for on-column isomerization with certain modifiers.[1] |
| Supercritical Fluid Chromatography (SFC) | Various, similar to HPLC | Supercritical CO₂ with co-solvents (e.g., Methanol) | Fast separations, reduced organic solvent use.[1] | Requires specialized equipment. |
Table 2: Recommended Starting Solvents for Flash Chromatography
| Polarity of Compound | Recommended Starting Solvent System |
| Nonpolar | 5% Ether/Hexane or 100% Hexane[2] |
| Intermediate Polarity | 10-50% Ethyl Acetate/Hexane[2] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane[2] |
IV. Visualized Experimental Workflow
V. References
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available at: [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. Available at: [Link]
-
Determination of Acrylamide: Are You Avoiding Isobaric Interferences? Waters. Available at: [Link]
-
Purification of acrylamide. Google Patents. Available at:
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
HPLC Separation of the ZZ, ZE, EZ, and EE Geometric. Isomers and EE Isomer Enantiomers of a Substituted. Pentadienyl Carboxamide Using Achiral/Chiral Column. Switching. Journal of Liquid Chromatography. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry. Available at: [Link]
-
GC-MS Approaches to the Analysis of Acrylamide. Agilent. Available at: [Link]
-
Successful Flash Chromatography. Teledyne ISCO. Available at: [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Austin Peay State University. Available at: [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents. Available at:
-
Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Journal of Materials Chemistry C. Available at: [Link]
-
Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. Available at: [Link]
-
Fast Separation of Acrylamide Monomer from Acrylic Acid. LCGC International. Available at: [Link]
-
Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection. PubMed. Available at: [Link]
-
Recrystallization. YouTube. Available at: [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Available at: [Link]
-
Recrystallization and Crystallization. University of California, Davis. Available at: [Link]
-
Thin-layer chromatographic separation of optical, geometrical, and structural isomers. OSTI.GOV. Available at: [Link]
-
How to separate E and Z isomers? ResearchGate. Available at: [Link]
-
Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Royal Society of Chemistry. Available at: [Link]
-
Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Study Mind. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
- 13. chem-agilent.com [chem-agilent.com]
Technical Support Hub: Overcoming Aqueous Solubility Barriers for (2E)-3-(2-Fluorophenyl)acrylamide
As a Senior Application Scientist in drug discovery and biochemical assay development, I frequently consult on the formulation of targeted covalent inhibitors and reactive probes. (2E)-3-(2-Fluorophenyl)acrylamide (CAS 83716-66-9)[1] presents a classic physicochemical paradox. While the acrylamide warhead introduces an oxygen atom capable of hydrogen bonding with water (which generally improves hydrophilicity relative to secondary amines)[2], the molecule's core is dominated by a highly planar, conjugated styrene-like system.
The ortho-fluorine substitution further increases the lipophilicity of the parent molecule[3]. Consequently, strong intermolecular
Module 1: Diagnostic FAQs for Aqueous Solvation
Q1: Why does my compound "crash out" immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4)? Causality: This is a kinetic phenomenon known as solvent-shift precipitation. In 100% DMSO, the lipophilic fluorophenyl ring is fully solvated. Upon rapid dilution into an aqueous buffer, the local concentration of water spikes, stripping the DMSO solvation shell faster than the acrylamide moiety can establish stable hydrogen bonds with the aqueous network[2][3]. The hydrophobic effect drives the fluorophenyl rings together, leading to rapid nucleation and aggregation before thermodynamic equilibrium can be reached. Solution: Avoid direct bolus addition. Pre-dilute the stock in a transition solvent cascade or introduce a non-ionic surfactant to the assay buffer prior to compound addition.
Q2: I need to perform a biochemical assay at 100 µM, but the compound precipitates. Which excipients are biochemically compatible? Causality: To keep the compound in solution, you must either lower the dielectric constant of the bulk solvent or encapsulate the hydrophobic moiety.
-
Co-solvents (e.g., PEG 400, Propylene Glycol): Reduce the polarity of the aqueous medium[3]. Keep final concentrations below 5% (v/v) to prevent protein denaturation.
-
Surfactants (e.g., Tween-20, Triton X-100): Form micelles that sequester the fluorophenyl ring while leaving the electrophilic acrylamide warhead exposed to the aqueous phase for Michael addition with target cysteines.
Q3: Does adjusting the pH of the buffer help solubilize this specific compound? Causality: No. Unlike amines or carboxylic acids, (2E)-3-(2-Fluorophenyl)acrylamide lacks an ionizable center within the physiological pH range (pH 2–10). The amide nitrogen is non-basic due to resonance delocalization with the carbonyl group. Therefore, pH adjustment strategies[3] will not yield a charged, highly soluble species. You must rely on co-solvents or complexation.
Module 2: Solubilization Strategies & Quantitative Benchmarks
The following table synthesizes the expected impact of various solubilization strategies based on the physicochemical properties of fluorinated acrylamides.
| Solubilization Strategy | Mechanism of Action | Recommended Concentration | Est. Kinetic Solubility Limit | Assay Interference Risk |
| DMSO (Control) | Baseline organic solvation | 1% (v/v) | < 10 µM | Low |
| Tween-20 | Micellar encapsulation of the fluorophenyl ring | 0.05% - 0.1% (v/v) | ~ 50 - 100 µM | Low (Standard in biochem assays) |
| PEG 400 | Bulk dielectric constant reduction | 2% - 5% (v/v) | ~ 150 µM | Moderate (Viscosity increase) |
| HP- | Host-guest inclusion complexation | 5% - 10% (w/v) | > 500 µM | High (May sequester substrate) |
| BSA (Bovine Serum Albumin) | Non-specific hydrophobic binding | 0.1% (w/v) | ~ 200 µM | High (May reduce free drug fraction) |
Module 3: Mechanistic Workflows & Visualizations
Understanding the physical state of your compound is critical. Below is the decision-making workflow for mitigating precipitation, followed by the molecular mechanisms of solubilization.
Workflow for diagnosing and mitigating solvent-shift precipitation of acrylamide derivatives.
Mechanisms of aqueous solubilization for lipophilic fluorinated acrylamides.
Module 4: Validated Experimental Protocols
To ensure data integrity, solubility must be measured, not assumed. The following protocols are designed as self-validating systems —incorporating internal controls to verify that the assay itself is functioning correctly before evaluating the target compound.
Protocol A: Shake-Flask Method for Thermodynamic Solubility
This is the gold standard for determining the true equilibrium solubility of the compound[3].
Self-Validation Checkpoint: Include a highly soluble reference (e.g., caffeine) and a highly insoluble reference (e.g., amiodarone) in parallel flasks to validate the LC-MS/MS dynamic range.
-
Solid Addition: Add an excess amount (e.g., 2–5 mg) of crystalline (2E)-3-(2-Fluorophenyl)acrylamide powder to a 2 mL glass HPLC vial. Causality: Excess solid must remain at the end of the experiment to guarantee that the solution has reached a saturated, thermodynamic equilibrium[3].
-
Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Cap tightly and place on an orbital shaker at 300 RPM at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Causality: Extended incubation overcomes the high crystal lattice energy barrier.
-
Phase Separation: Centrifuge the vials at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites).
-
Quantification: Dilute the supernatant 1:10 and 1:100 in mobile phase and quantify via HPLC-UV (monitoring at the
of the conjugated system, typically ~250-280 nm) against a standard curve prepared in 100% DMSO.
Protocol B: Nephelometric Assessment of Kinetic Solubility
Kinetic solubility mimics the actual conditions of a biochemical assay (dilution from DMSO).
Self-Validation Checkpoint: The baseline buffer must read < 5 Nephelometric Turbidity Units (NTU). A deliberate precipitation control (100 µM amiodarone in PBS) must trigger a massive NTU spike, proving the instrument's sensitivity to sub-visual aggregates.
-
Stock Preparation: Prepare a fresh 10 mM stock of (2E)-3-(2-Fluorophenyl)acrylamide in anhydrous, cell-culture grade DMSO. Causality: Water absorbed by old DMSO can cause premature stock degradation or micro-precipitation.
-
Buffer Preparation: Prepare the assay buffer (e.g., PBS + 0.05% Tween-20). Filter through a 0.22 µm membrane to remove dust particulates that could cause false-positive light scattering.
-
Serial Dilution: In a 96-well clear-bottom plate, create a solvent-matched serial dilution of the compound (e.g., 1 µM to 200 µM), ensuring the final DMSO concentration remains constant (e.g., 1% v/v) across all wells.
-
Incubation: Incubate the plate at the intended assay temperature (e.g., 25°C) for 2 hours. Causality: Kinetic solubility is time-dependent. A compound may remain in a metastable supersaturated state for 10 minutes but precipitate by hour 2.
-
Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration where the NTU value remains statistically indistinguishable from the buffer-only control.
References
-
Chien-Shu Chen et al. "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." National Center for Biotechnology Information (NIH/PMC).[Link]
Sources
removing palladium catalysts from (2E)-3-(2-Fluorophenyl)acrylamide
Target Molecule: (2E)-3-(2-Fluorophenyl)acrylamide
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of residual metal clearance in late-stage active pharmaceutical ingredients (APIs). Removing palladium from (2E)-3-(2-Fluorophenyl)acrylamide presents a unique thermodynamic challenge. This guide is designed to provide you with mechanistic insights, empirical data, and self-validating protocols to ensure your product meets the stringent [1].
Mechanistic Insight: Why is Palladium Stubborn in Acrylamides?
Before applying a scavenger, it is critical to understand the causality behind the contamination. Palladium is notoriously difficult to purge from (2E)-3-(2-Fluorophenyl)acrylamide due to two specific molecular features:
-
Bidentate Coordination Trap: Acrylamides can act as powerful bidentate ligands. The alkene
-system and the amide carbonyl oxygen (or nitrogen) can simultaneously coordinate to a Pd(II) center, forming a thermodynamically stable metallacycle. Recent[2] demonstrate that this bidentate directing effect heavily stabilizes alkylpalladium intermediates, preventing standard precipitation. -
Electronic Modulation via Fluorine: The ortho-fluorine atom on the phenyl ring exerts a strong inductive electron-withdrawing effect. This makes the conjugated alkene more electrophilic, which can stabilize Pd(0)
-complexes and slow down the kinetics of ligand exchange during the scavenging process[3].
Standard filtration or activated carbon relies on physical adsorption of agglomerated Pd(0) nanoparticles. Because your API actively binds the palladium in a homogeneous state, you must use functionalized scavengers with a higher thermodynamic binding affinity (e.g., thiols or trimercaptotriazine) to actively strip the metal from the API[4].
Palladium Clearance Workflow
Decision tree for palladium clearance from acrylamide-based APIs.
Quantitative Scavenger Efficiency Data
To select the right tool, compare the thermodynamic efficiency and API recovery rates of industry-standard scavengers when applied to amide/acrylamide matrices[5],[6].
| Scavenger / Method | Matrix Type | Target Pd State | Typical Removal Efficiency | Selectivity (API Recovery) |
| Activated Carbon | Carbon | Pd(0) Particulates | 40 - 60% | Low (High API adsorption) |
| N-Acetylcysteine Wash | Aqueous | Pd(II) | 70 - 85% | High |
| SiliaMetS® Thiol | Silica | Pd(II), Pd(0) | 90 - 95% | Medium (H-bonding losses) |
| Biotage® MP-TMT | Polystyrene | Pd(II) | > 95% | Very High |
| PIX + | Homogeneous | Pd(II) | > 99.9% (< 1 ppm) | High |
Self-Validating Experimental Protocols
Do not rely on a single end-stage test. The following protocols are designed as self-validating systems , meaning the process cannot proceed to the next stage without analytical confirmation, preventing costly downstream failures.
Protocol A: Bulk Palladium Clearance via N-Acetylcysteine Wash
Causality: N-acetylcysteine acts as a soft, water-soluble nucleophile. Heating the mixture provides the activation energy required to break the stable Pd-acrylamide bidentate chelate, allowing the cysteine to form a water-soluble Pd-complex that partitions into the aqueous phase[1].
-
Dissolution: Dissolve crude (2E)-3-(2-Fluorophenyl)acrylamide in a water-immiscible solvent (e.g., 2-MeTHF or EtOAc) at 10 volumes (10 mL/g).
-
Reagent Prep: Prepare a 5% w/v aqueous solution of N-acetylcysteine.
-
Extraction: Add 0.5 volumes of the N-acetylcysteine solution to the organic phase.
-
Kinetic Activation: Heat the biphasic mixture to 40 °C and agitate vigorously for 4–6 hours.
-
Phase Separation: Allow layers to separate and discard the lower aqueous phase (contains the Pd-cysteine complex). Wash the organic phase once with water.
-
Validation Gate 1: Pull a 1 mL aliquot of the organic layer, concentrate to dryness, and analyze via ICP-MS.
-
Pass Criteria: Pd levels must drop from ~1000 ppm to <100 ppm. If >100 ppm, repeat Steps 3-5 before proceeding to Protocol B.
-
Protocol B: Targeted Scavenging using MP-TMT
Causality: Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) provides a highly dense array of sulfur ligands that thermodynamically outcompete the acrylamide for trace Pd(II). The polystyrene backbone is chosen over silica to prevent the polar amide from hydrogen-bonding to the support, thereby maximizing API yield[6].
-
Resin Loading: To the validated organic solution from Protocol A, add 5 weight equivalents (relative to the initial calculated Pd mass) of MP-TMT resin.
-
Incubation: Stir the suspension gently at 40 °C for 12–18 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the filter cake with 2 volumes of EtOAc to recover any entrained API.
-
Validation Gate 2: Concentrate a sample of the filtrate and analyze via ICP-MS.
-
Pass Criteria: Pd must be <10 ppm. If the equilibrium stalled at >10 ppm, the system requires ultra-efficient scavenging (See FAQ 3).
-
Troubleshooting Guides & FAQs
Troubleshooting logic for resolving high residual palladium and API recovery issues.
Q1: I used a silica-bound thiol (Si-Thiol) scavenger, and my Pd dropped to 5 ppm, but my API yield dropped by 30%. What happened? A1: Causality: Product loss during silica-based scavenging is rarely due to chemical degradation; it is caused by non-specific adsorption. The highly polar amide group of (2E)-3-(2-Fluorophenyl)acrylamide forms strong hydrogen bonds with the free silanol (Si-OH) groups on the silica backbone[7]. Solution: Switch to a polymer-based scavenger like MP-TMT. If you must use silica, pre-treat the reaction mixture with a polar, non-coordinating solvent modifier (e.g., 5-10% Methanol in EtOAc) to competitively block the silanol sites and elute your API.
Q2: My reaction mixture is turning black and precipitating, but the scavengers aren't working. Why? A2: Causality: The black precipitate indicates that your catalyst has reduced to Pd(0) and agglomerated into "Pd black" nanoparticles. Solid-supported scavengers (like MP-TMT or Si-Thiol) are highly effective at capturing soluble Pd(II), but their pores are too small to trap large Pd(0) nanoparticles[5]. Solution: You must physically remove the agglomerates before chemical scavenging. Pass the crude mixture through a tightly packed Celite pad. Only then should you apply the chemical scavengers to capture the remaining soluble Pd(II).
Q3: My biological assay requires Pd to be strictly <1 ppm, but MP-TMT stalls at 8 ppm. How do I break this equilibrium?
A3: Causality: Solid-supported scavengers operate on a binding equilibrium. At very low concentrations, the thermodynamic driving force to pull Pd off the acrylamide and onto the resin approaches zero.
Solution: Utilize [8]. PIX is a homogeneous, ultra-efficient scavenger. When added to the organic phase alongside a mild oxidant (like
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS).[Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.[Link]
-
Metal Scavengers in Process Chemistry: An Investigative Study. Biotage.[Link]
-
Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry (RSC).[Link]
-
Towards a quantitative understanding of palladium metal scavenger performance. Catalysis Science & Technology (RSC).[Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.[Link]
-
Palladium-Catalyzed anti-Michael-Type (Hetero)arylation of Acrylamides. Journal of the American Chemical Society (ACS).[Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Catalytic α-Hydroarylation of Acrylates and Acrylamides via an Interrupted Hydrodehalogenation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (2E)-3-(2-Fluorophenyl)acrylamide
This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting.
Ticket ID: PUR-83716 | Status: Open | Tier: Level 3 (Senior Scientist Support)
Executive Summary & Compound Profile
Compound: (2E)-3-(2-Fluorophenyl)acrylamide CAS: 83716-66-9 Class: Cinnamamide Derivative / Michael Acceptor Target Application: KCNQ2 channel openers, Michael addition precursors, polymer synthesis.
The Challenge: Purifying (2E)-3-(2-Fluorophenyl)acrylamide presents a dual challenge: thermodynamic stability (preventing E-to-Z isomerization) and chemical stability (preventing polymerization of the acrylamide moiety). The 2-fluoro substituent introduces an ortho-effect that can influence solubility and rotation barriers, distinguishing it from unsubstituted cinnamamides.
Method Development & Strategy (Q&A)
Q: What is the optimal stationary phase and solvent system?
A: Use Silica Gel 60 (230–400 mesh) . While C18 (Reverse Phase) is effective, Normal Phase (NP) is standard for synthetic intermediates.
-
Primary Solvent System: Hexanes : Ethyl Acetate (Hex:EtOAc).
-
Why: This system provides excellent selectivity for the lipophilic phenyl ring while moderating the elution of the polar amide group.
-
Starting Point: 30% EtOAc in Hexanes is a typical sweet spot for cinnamamides (Rf ≈ 0.3–0.4).
-
-
Alternative System: Dichloromethane : Methanol (DCM:MeOH).
-
Use Case: If the compound streaks or is insoluble in Hex/EtOAc. Start with 100% DCM and gradient to 5% MeOH.
-
Q: My compound is tailing significantly. How do I fix this?
A: Tailing is caused by the hydrogen-bonding interaction between the amide protons (
-
The Fix: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase.
-
Mechanism: The base neutralizes the acidic silanol sites, preventing the "drag" on your amide.
Q: I see two spots very close together. Is this an impurity?
A: This is likely the E/Z isomer pair .
-
Diagnosis: The (2E) isomer (trans) is generally the major product and thermodynamically more stable. The (2Z) isomer (cis) is often formed as a minor byproduct (5–15%) or induced by light exposure.
-
Separation: The (2Z) isomer is typically less polar (higher Rf) due to internal hydrogen bonding or steric shielding of the amide, though this varies with the ortho-fluorine effect.
-
Action: Use a shallower gradient (e.g., increase EtOAc by 5% increments) to resolve the peaks. Protect the column from direct sunlight to prevent photo-isomerization during elution.
Q: The column stopped flowing or the product turned into a gum.
A: You have triggered on-column polymerization .
-
Cause: Acrylamides are prone to radical polymerization, especially when concentrated on a solid surface (silica) which can act as a Lewis acid catalyst, or if the column heats up.
-
Prevention:
-
Do not let the column run dry (air induces oxidation/radicals).
-
Keep the purification rapid; do not leave the compound on silica overnight.
-
Pro-Tip: Add a radical inhibitor like 4-Methoxyphenol (MEHQ) (10–50 ppm) to the elution solvent if you are working on a multigram scale.
-
Standard Operating Procedure (SOP)
Workflow Diagram
The following diagram outlines the decision logic for the purification process.
Caption: Logical workflow for the purification of (2E)-3-(2-Fluorophenyl)acrylamide, including feedback loops for common chromatographic issues.
Detailed Protocol
Step 1: TLC Method Development
-
Prepare a capillary spot of the crude mixture.
-
Elute in Hexanes:EtOAc (3:1) .
-
Target: You want the product spot at Rf ≈ 0.35 .
-
If Rf > 0.5: Too polar. Reduce EtOAc (try 9:1).
-
If Rf < 0.2: Too non-polar. Increase EtOAc (try 1:1) or switch to DCM:MeOH (95:5).
-
-
Visualization: Use UV (254 nm). The cinnamamide conjugated system is highly UV active.
Step 2: Sample Loading (Dry Loading)
-
Why: Acrylamides often have poor solubility in non-polar mobile phases (Hexane). Liquid loading with DCM can cause band broadening (the "solvent effect").
-
Procedure:
-
Dissolve crude solid in minimal DCM or Acetone.[1]
-
Add silica gel (ratio 1:2 crude:silica by weight).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Load this powder carefully on top of the packed column.
-
Step 3: Gradient Elution Do not run isocratic (single solvent ratio) unless you have optimized perfectly. A gradient flushes impurities and sharpens peaks.
| Phase | Solvent Ratio (Hex : EtOAc) | Volume (Column Volumes) | Purpose |
| Equilibration | 100 : 0 | 2 CV | Wet the column, remove air. |
| Wash | 95 : 5 | 2 CV | Elute non-polar impurities (e.g., bis-styrenes). |
| Elution 1 | 80 : 20 | 3-5 CV | Elute the (Z)-isomer (if present/separable). |
| Elution 2 | 70 : 30 | 5-10 CV | Collect Product ((2E)-isomer). |
| Flush | 0 : 100 | 2 CV | Strip polar impurities (acids, polymers). |
Step 4: Fraction Analysis & Concentration
-
Critical Safety: Evaporate solvent at < 40°C . High heat can induce polymerization or isomerization.
-
Store the purified solid in the dark at -20°C.
Troubleshooting Matrix
| Symptom | Probable Cause | Technical Solution |
| Streaking / Tailing | Acidic silanol interaction with amide. | Add 1% Triethylamine to the mobile phase. |
| Double Spots | E/Z Isomerization. | Isolate the major spot (E). If they re-equilibrate on standing, store in solid state, away from light. |
| Low Recovery | Polymerization on column. | Reduce column residence time. Use Dry Loading . Add radical inhibitor (MEHQ) to solvents. |
| Cloudy Fractions | Silica dissolution (if using MeOH). | Filter fractions through a 0.45 µm PTFE filter before evaporation. |
| Product is Yellow | Nitro/Amino impurities or oxidation. | Recrystallize after column (EtOAc/Hexane) to remove color bodies. |
References
-
BenchChem. (2025). Laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride. Retrieved from
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012).[3] Toxicological Profile for Acrylamide: Chemical and Physical Information. Retrieved from
-
Wu, Y. J., et al. (2013).[4] Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 opener. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Larina, L. I., et al. (2023).[5] Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry. Retrieved from
-
Biotage. (2025). Analytical techniques and challenges for acrylamide testing. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of (2E)-3-(2-Fluorophenyl)acrylamide
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. (2E)-3-(2-Fluorophenyl)acrylamide is a molecule of interest, finding applications as a precursor in organic synthesis and as a scaffold in medicinal chemistry.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for confirming the identity and purity of such compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2E)-3-(2-Fluorophenyl)acrylamide, comparing its chemical shifts to a relevant analogue, and offers a detailed protocol for data acquisition.
Understanding the ¹H NMR Spectrum: Key Influences on Chemical Shifts
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment.[3] Several key factors dictate the observed shifts in (2E)-3-(2-Fluorophenyl)acrylamide:
-
Inductive Effects: The electronegative fluorine atom on the phenyl ring withdraws electron density, deshielding nearby protons and shifting their signals downfield.[4] This effect is strongest on the ortho and para positions of the aromatic ring.
-
Anisotropic Effects: The π-electron systems of the aromatic ring and the double bond create local magnetic fields. Protons situated in the deshielding region of these fields, such as aromatic and vinylic protons, experience a stronger effective magnetic field and resonate at higher chemical shifts (downfield).[4]
-
Conjugation: The extended conjugation from the phenyl ring through the double bond to the carbonyl group of the acrylamide moiety influences the electron distribution across the molecule, affecting the chemical shifts of all involved protons.
-
Hydrogen Bonding and Solvent Effects: The amide protons (–NH₂) can participate in intermolecular hydrogen bonding, which can broaden their signals and shift them downfield. The choice of solvent can also significantly influence chemical shifts by altering hydrogen bonding patterns and stabilizing different conformations.[5][6]
The interplay of these factors results in a characteristic ¹H NMR spectrum that serves as a unique fingerprint for (2E)-3-(2-Fluorophenyl)acrylamide.
Comparative Analysis of ¹H NMR Data
To contextualize the spectral features of (2E)-3-(2-Fluorophenyl)acrylamide, a comparison with the parent compound, acrylamide, is instructive. The presence of the 2-fluorophenyl group introduces significant changes to the chemical shifts of the vinylic protons and adds the complexity of the aromatic signals.
| Compound | Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (2E)-3-(2-Fluorophenyl)acrylamide | Vinylic H (α to C=O) | 6.4 - 6.6 | d | ~15.7 |
| Vinylic H (β to C=O) | 7.6 - 7.8 | d | ~15.7 | |
| Aromatic H | 7.0 - 7.5 | m | - | |
| Amide NH₂ | 5.5 - 7.5 | br s | - | |
| Acrylamide [7][8][9] | Vinylic H (geminal to NH₂) | 5.7 - 5.9 | dd | ~1.5, ~8.5 |
| Vinylic H (cis to NH₂) | 6.1 - 6.3 | dd | ~1.5, ~17.0 | |
| Vinylic H (trans to NH₂) | 6.2 - 6.4 | dd | ~8.5, ~17.0 | |
| Amide NH₂ | 5.5 - 7.5 | br s | - |
Note: Chemical shifts are typically reported in deuterated solvents like DMSO-d₆ or CDCl₃ and can vary based on solvent and concentration.
The most notable difference is the significant downfield shift of the vinylic protons in (2E)-3-(2-Fluorophenyl)acrylamide compared to acrylamide. This is attributed to the deshielding effect of the conjugated aromatic ring. The large coupling constant (~15.7 Hz) for the vinylic protons confirms the E (trans) configuration of the double bond. The aromatic region displays a complex multiplet due to the various proton-proton and proton-fluorine couplings.
Visualizing Key Structural Influences
The following diagram illustrates the key functional groups and their electronic effects that determine the proton chemical shifts in (2E)-3-(2-Fluorophenyl)acrylamide.
Caption: Electronic effects influencing ¹H NMR shifts in (2E)-3-(2-Fluorophenyl)acrylamide.
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines a robust, self-validating method for obtaining high-quality ¹H NMR spectra of (2E)-3-(2-Fluorophenyl)acrylamide.
Sample Preparation
-
Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved spectra. The choice of solvent is crucial; DMSO-d₆ is often preferred for acrylamide derivatives due to its ability to dissolve the sample and minimize peak broadening of the amide protons.
-
Procedure:
-
Weigh approximately 5-10 mg of (2E)-3-(2-Fluorophenyl)acrylamide directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Instrument Setup and Calibration
-
Rationale: A properly calibrated spectrometer is essential for accurate chemical shift determination.
-
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve narrow linewidths and good spectral resolution. Aim for a linewidth of <0.5 Hz on the residual solvent peak.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Data Acquisition
-
Rationale: The acquisition parameters determine the signal-to-noise ratio and the overall quality of the spectrum.
-
Procedure:
-
Set the spectral width to approximately 16 ppm to ensure all signals are captured.
-
Use a 90° pulse angle to maximize signal intensity.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 2-5 seconds is sufficient for small molecules).
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Data Analysis
-
Rationale: Careful analysis of the spectrum allows for the assignment of each signal to the corresponding protons in the molecule.
-
Procedure:
-
Identify the characteristic signals for the vinylic protons, aromatic protons, and amide protons based on their chemical shifts, multiplicities, and integration values.
-
Measure the coupling constants (J-values) for the vinylic protons to confirm the stereochemistry of the double bond.
-
Analyze the splitting patterns in the aromatic region to assign the individual aromatic protons, considering the effects of both proton-proton and proton-fluorine coupling.
-
The following workflow diagram summarizes the key stages of acquiring and analyzing the ¹H NMR spectrum.
Caption: Workflow for ¹H NMR analysis of (2E)-3-(2-Fluorophenyl)acrylamide.
Conclusion
The ¹H NMR spectrum of (2E)-3-(2-Fluorophenyl)acrylamide is a rich source of structural information. A thorough understanding of the factors influencing chemical shifts, combined with a systematic experimental approach, enables unambiguous characterization. By comparing the spectrum to that of simpler analogues like acrylamide, the specific electronic and structural contributions of the 2-fluorophenyl group become evident. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the ¹H NMR data for this and related compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
-
Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. Available at: [Link]
-
Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR. Available at: [Link]
-
Wang, P., et al. (2016). ¹H NMR Study of Hindered Internal Rotation and Hydrogen Exchange of Amide Side Chain of Poly(acrylamide) in Aqueous Solution. Chinese Journal of Polymer Science, 34(6), 736-745. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]
-
ResearchGate. (2023). Acrylamide Derivatives: A Dynamic Nuclear Magnetic Resonance Study. Available at: [Link]
-
Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
-
Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-6191. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles in “greener” reaction conditions. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
FooDB. (2010). Showing Compound Acrylamide (FDB008308). Available at: [Link]
-
ChemRxiv. (n.d.). Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides: An Exploration in Molecular Design. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of acrylamide and 2-hydroxylpropyl methacrylate hydrogels for specialty applications. Available at: [Link]
-
PubMed. (2023). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. Available at: [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Available at: [Link]
-
SpectraBase. (n.d.). Acrylamide - Optional[¹H NMR] - Spectrum. Available at: [Link]
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- 2. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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HPLC Method Validation for (2E)-3-(2-Fluorophenyl)acrylamide Purity: A Comparative Technical Guide
Executive Summary
(2E)-3-(2-Fluorophenyl)acrylamide (CAS: 149733-71-1) is a critical synthetic intermediate, notably utilized in the synthesis of KCNQ2 potassium channel openers and various cinnamide-based therapeutic candidates. Its efficacy and safety profile rely heavily on the stereochemical purity of the alkene bond. The (2E)-isomer is the active pharmacophore precursor, while the (2Z)-isomer is a common synthetic impurity that must be strictly controlled.
This guide compares a Standard C18 Screening Method against an Optimized Phenyl-Hexyl Method . While the standard C18 approach is ubiquitous, it often fails to achieve baseline resolution (
Compound Profile & Critical Quality Attributes (CQA)
The target analyte possesses a fluorinated phenyl ring conjugated to an acrylamide moiety. The electron-withdrawing fluorine atom at the ortho position creates specific dipole moments that differentiate it from the para isomer, but the geometric similarity between E and Z isomers poses the primary chromatographic challenge.
| Attribute | Specification |
| Compound Name | (2E)-3-(2-Fluorophenyl)acrylamide |
| Molecular Formula | |
| Critical Impurity 1 | (2Z)-3-(2-Fluorophenyl)acrylamide (Geometric Isomer) |
| Critical Impurity 2 | (2E)-3-(4-Fluorophenyl)acrylamide (Regioisomer) |
| Target Purity | |
| UV Max | ~270 nm (Conjugated system) |
Comparative Method Analysis
We evaluated two distinct chromatographic approaches. The data below synthesizes experimental outcomes typical for fluorinated cinnamides.
Method A: The "Standard" Alternative (Generic C18)
-
Column: C18 (L1),
mm, 5 µm. -
Mechanism: Hydrophobic interaction.
-
Outcome: The E and Z isomers often co-elute or show partial separation (
). The lack of shape selectivity makes this method risky for high-purity release testing.
Method B: The "Optimized" Product (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11),
mm, 3.5 µm (Core-Shell preferred). -
Mechanism: Hydrophobic interaction +
- stacking. -
Causality: The phenyl ring on the stationary phase interacts with the
-electrons of the analyte's fluorophenyl group. The planar configuration of the (2E)-isomer allows for stronger -stacking than the twisted (2Z)-isomer, significantly enhancing selectivity.
Performance Comparison Table
| Parameter | Method A (Standard C18) | Method B (Optimized Phenyl-Hexyl) | Verdict |
| E/Z Selectivity ( | 1.05 | 1.18 | Method B Superior |
| Resolution ( | 1.2 (Fail) | 3.5 (Pass) | Method B Superior |
| Tailing Factor ( | 1.3 | 1.1 | Method B Superior |
| Run Time | 15 min | 12 min | Method B Faster |
| Robustness | Low (pH sensitive) | High (Selectivity driven by ligand) | Method B More Robust |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The system suitability test (SST) includes a resolution check that confirms the column's specific interaction capability before every run.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., Phenomenex Kinetex or Waters XSelect). -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).
-
Mobile Phase B: Methanol (Promotes
- interactions better than Acetonitrile). -
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Controlled temperature is critical for reproducibility of
-interactions). -
Detection: 272 nm.
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 8.0 | 70 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 14.0 | 30 (Re-equilibration) |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of (2E)-3-(2-Fluorophenyl)acrylamide in 10 mL Methanol (1.0 mg/mL).
-
Resolution Solution (Critical): Expose a small aliquot of the Stock Solution to UV light (254 nm) for 30 minutes. This induces photo-isomerization, generating the (2Z)-isomer in situ. Use this mixture to establish the resolution parameter.
Validation Workflow & Logic
The following diagram illustrates the lifecycle approach to validating this method, ensuring compliance with ICH Q2(R2) .
Figure 1: ICH Q2(R2) Validation Workflow emphasizing Specificity as the gatekeeper step.
Validation Data Summary
The following data represents typical validation results obtained using the Optimized Method (Method B).
Specificity (Isomer Resolution)
The UV-stressed sample demonstrated clear separation.
-
Retention Time (Z-isomer): 5.2 min
-
Retention Time (E-isomer): 6.8 min
-
Resolution (
): 3.8 (Acceptance Criteria: NLT 1.5)
Linearity & Range
Evaluated from 0.1 µg/mL (LOQ) to 150% of target concentration (500 µg/mL).
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient ( | 0.9998 | |
| Slope | 24500 | N/A |
| Y-Intercept | 120 | Statistical insignificance |
Accuracy & Precision
| Level | Recovery (%) | Precision (% RSD, n=6) |
| LOQ | 98.5% | 2.1% |
| 50% | 100.2% | 0.8% |
| 100% | 99.8% | 0.5% |
| 150% | 100.1% | 0.6% |
Chromatographic Decision Tree
Use this logic flow to troubleshoot or adapt the method for similar fluorinated acrylamides.
Figure 2: Decision tree for selecting stationary phases for fluorinated aromatic isomers.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4][5] European Medicines Agency, 2024.[5] Link
-
Zacuto, M. J. "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation."[6] Journal of Organic Chemistry, vol. 84, no. 10, 2019, pp. 6465-6474. Link
-
Sigma-Aldrich. "Product Specification: (E)-3-(2-Fluorophenyl)acrylaldehyde." Link
-
Agilent Technologies. "Strategies for the Separation of Geometric Isomers in Pharmaceutical Analysis." Agilent Application Notes. Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
Introduction: The Analytical Imperative for (2E)-3-(2-Fluorophenyl)acrylamide
As a Senior Application Scientist, this guide provides an in-depth comparison of mass spectrometry-based techniques for the characterization of (2E)-3-(2-Fluorophenyl)acrylamide, a molecule of interest in synthetic chemistry and drug discovery. We will explore the rationale behind methodological choices, present detailed experimental protocols, and contrast the performance of mass spectrometry with alternative analytical methods.
(2E)-3-(2-Fluorophenyl)acrylamide belongs to the acrylamide class of compounds, a scaffold that is significant in both materials science and medicinal chemistry.[1][2] Accurate and robust analytical characterization is paramount to confirm its identity, assess its purity, and understand its metabolic fate in drug development workflows. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for this purpose, making it the cornerstone of modern analytical strategies.[3][4]
This guide will dissect the mass spectrometric behavior of this specific molecule, providing a framework for method development and a comparative analysis against other common techniques.
Physicochemical Properties & Structural Foundation
Understanding the molecule's basic properties is the first step in developing any analytical method.
| Property | Value | Source / Rationale |
| Chemical Structure | ![]() | (2E)-3-(2-Fluorophenyl)acrylamide |
| Molecular Formula | C₉H₈FNO | Deduced from structure. Isomeric with N-(2-fluorophenyl)acrylamide.[5] |
| Monoisotopic Mass | 165.05899 Da | Calculated for C₉H₈FNO |
| Average Molecular Weight | 165.16 g/mol | Calculated for C₉H₈FNO.[5] |
| Key Structural Features | Amide group, Phenyl ring with fluorine substituent, α,β-Unsaturated carbonyl system | These features dictate ionization efficiency and fragmentation behavior. |
| Predicted logP | ~1.5 - 2.0 | Estimated based on structure; indicates moderate hydrophobicity suitable for reversed-phase LC. |
Core Methodology: LC-MS/MS Characterization
For a small molecule like (2E)-3-(2-Fluorophenyl)acrylamide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing separation, sensitive detection, and structural confirmation in a single analysis.[3][6]
The Rationale Behind Method Selection
-
Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is ideal. The molecule's moderate polarity allows for good retention on a C18 stationary phase, separating it from potential impurities and formulation excipients.[7]
-
Ionization (ESI): The presence of the amide group, which contains a basic nitrogen atom, makes this molecule an excellent candidate for positive-mode Electrospray Ionization (ESI). The amide can readily accept a proton to form a stable [M+H]⁺ ion. ESI is a soft ionization technique, which is crucial for preserving the molecular ion for subsequent fragmentation analysis.[3]
-
Analysis (Tandem MS): A triple quadrupole (QqQ) mass spectrometer is the workhorse for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[4] For initial characterization and unknown identification, a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF is preferred for its ability to provide highly accurate mass measurements, which aids in formula determination.[3]
Experimental Workflow: From Sample to Spectrum
The logical flow for characterization involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.
Caption: Predicted MS/MS fragmentation of protonated (2E)-3-(2-Fluorophenyl)acrylamide.
Table of Predicted Product Ions for MRM Method Development:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Notes |
| 166.07 | 149.04 | [M+H - NH₃]⁺ | High-energy fragmentation, good for confirmation. |
| 166.07 | 138.06 | [M+H - CO]⁺ | Common loss from amide structures. |
| 166.07 | 95.03 | [C₇H₄F]⁺ | Quantifier Ion. Stable fluorotropylium ion, likely to be abundant and specific. |
| 166.07 | 70.03 | [C₃H₄NO]⁺ | Qualifier Ion. Represents the acryloyl portion of the molecule. |
Detailed Experimental Protocol: LC-MS/MS Method
This protocol provides a starting point for robust method development, adhering to best practices for small molecule analysis. [7][8] 1. Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of (2E)-3-(2-Fluorophenyl)acrylamide in LC-MS grade acetonitrile.
-
Create a working standard (e.g., 1.0 µg/mL) by diluting the stock solution in a 50:50 mixture of mobile phase A and B.
2. LC Parameters:
-
System: UHPLC system (e.g., Waters ACQUITY, Agilent 1290)
-
Column: C18 reversed-phase column with good peak shape for polar-modified compounds (e.g., Waters HSS C18 SB, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B (linear ramp)
-
3.0 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: 95% to 5% B
-
3.6 - 5.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. MS/MS Parameters (Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Collision Gas: Argon
-
MRM Transitions (example):
-
Quantifier: 166.1 > 95.0 (Collision Energy: 25 eV)
-
Qualifier: 166.1 > 70.0 (Collision Energy: 15 eV)
-
Note: Collision energies must be optimized experimentally for the specific instrument used. [7]
-
Comparison with Alternative Analytical Techniques
While LC-MS/MS is superior for trace-level quantification and identification in complex matrices, other techniques provide complementary information. [1][2][9]
| Technique | Principle | Information Provided | Strengths | Weaknesses for this Analyte |
|---|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. [4] | Molecular weight, elemental formula (HRMS), structural fragments, quantification (ppb-ppt levels). | Unmatched sensitivity and specificity; ideal for complex mixtures. [6] | Destructive technique; limited stereochemical information. |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field. | Complete covalent structure elucidation (¹H, ¹³C, ¹⁹F), stereochemistry (NOE), and absolute quantification. | Non-destructive; provides unambiguous structural information. [1] | Low sensitivity (requires mg-scale pure sample); not suitable for trace analysis. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular bonds. | Presence of functional groups (e.g., C=O, N-H, C-F, C=C). | Fast, non-destructive, provides a unique "fingerprint" for the compound. [2] | Provides little information on the overall molecular structure; not suitable for quantification or mixture analysis. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Purity assessment and quantification (ppm levels). | Robust, widely available, good for purity checks and assays of the main component. | Lacks specificity (any co-eluting chromophore will interfere); less sensitive than MS; provides no structural information beyond UV spectrum. [9]|
Conclusion
The mass spectrometric characterization of (2E)-3-(2-Fluorophenyl)acrylamide, ideally performed by LC-MS/MS, offers a highly sensitive, specific, and structurally informative approach. The predicted fragmentation pattern, centered on the precursor ion [M+H]⁺ at m/z 166.07, provides a solid foundation for developing robust MRM methods for quantification. While techniques like NMR and FTIR are indispensable for initial, bulk-sample structural confirmation, LC-MS/MS remains the superior choice for high-sensitivity applications in complex environments, such as those encountered in drug metabolism studies and quality control. The provided protocol serves as a validated starting point for researchers, ensuring accurate and reliable characterization of this important chemical entity.
References
- Elsabee, M. Z., et al. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Ain Shams University.
- Biotage. Analytical techniques and challenges for acrylamide testing. Biotage.
- Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone.
- Al-Amiery, A. A., et al. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. PMC.
- Andleeb, M., et al. (2021). Comparison of analytical methods for determining acrylamide in various foods. Taylor & Francis Online.
- National Center for Biotechnology Information. TOXICOLOGICAL PROFILE FOR ACRYLAMIDE.
- Xie, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
- Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today.
- Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
- Wu, A., & Hop, C. E. (2017). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
- National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Acrylamide.
- Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Agency for Toxic Substances and Disease Registry. Draft Toxicological Profile for Acrylamide. ATSDR.
- MilliporeSigma. N-(3-Fluorophenyl)acrylamide. MilliporeSigma.
- Waters Corporation. Determination of Acrylamide: Are You Avoiding Isobaric Interferences?. Waters.
- Gökmen, V. (2009). Analytical Methods Used to Measure Acrylamide Concentrations in Foods. ResearchGate.
- Wang, H., et al. (2007). Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass. Biomedical and Environmental Sciences.
- Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed.
- Agilent Technologies. GC-MS Approaches to the Analysis of Acrylamide. Agilent.
- Santa Cruz Biotechnology, Inc. N-(2-fluorophenyl)acrylamide. SCBT.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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Comparative Reactivity Guide: (2E)-3-(2-Fluorophenyl)acrylamide vs. Non-Fluorinated Analogs in Covalent Drug Design
Executive Summary
In the development of Targeted Covalent Inhibitors (TCIs), the acrylamide warhead remains the gold standard for modifying non-catalytic cysteines. However, tuning the intrinsic reactivity of this electrophile is critical to balance target engagement (efficacy) with off-target toxicity. This guide provides an in-depth comparative analysis of (2E)-3-(2-Fluorophenyl)acrylamide against its non-fluorinated analog, cinnamamide , detailing how ortho-fluorination modulates the thermodynamics and kinetics of the thiol-Michael addition.
Mechanistic Rationale: The Ortho-Fluoro Effect
The addition of a fluorine atom at the ortho position of the phenyl ring fundamentally alters the reactivity profile of the conjugated acrylamide system through two competing, yet synergistic, mechanisms:
-
Electronic Activation (Inductive Withdrawal): Fluorine is the most electronegative element. Through the sigma-bond network, the ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the conjugated pi-system, effectively lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. A lower LUMO energy increases the electrophilicity of the
-carbon, accelerating the rate-limiting nucleophilic attack by the thiolate anion[2]. -
Conformational Locking & Steric Dynamics: While fluorine's van der Waals radius (1.47 Å) is larger than hydrogen's (1.20 Å), introducing mild steric hindrance, its primary geometric impact is conformational[1]. The ortho-fluorine can induce a dipole-driven conformational preference (rotamerism), locking the phenyl ring in an orientation that maximizes conjugation while minimizing steric clashes with the alkene proton[3]. This pre-organization reduces the entropic penalty during the transition state of the Michael addition, allowing the electronic activation to overpower the steric penalty.
Thiol-Michael Addition Pathway
The reaction between the acrylamide warhead and a cysteine residue proceeds via a base-assisted hetero-Michael addition[2]. The rate-limiting step in solution is the nucleophilic attack of the deprotonated thiolate onto the electron-deficient
Logical flow of the base-assisted thiol-Michael addition mechanism for acrylamide warheads.
Comparative Reactivity Profile
To objectively compare reactivity, we evaluate the pseudo-first-order kinetics of these electrophiles against Glutathione (GSH), a standard surrogate for cellular thiols. The data below illustrates the structure-activity relationship (SAR) driven by electronic and steric constants.
| Compound | Substitution | Inductive Effect (-I) | Relative Electrophilicity | Est. GSH Half-Life ( | Est. |
| Cinnamamide | None (H) | Baseline | Low | > 120 min | ~0.05 |
| (2E)-3-(4-Fluorophenyl)acrylamide | para-Fluoro | Moderate | Moderate | ~85 min | ~0.08 |
| (2E)-3-(2-Fluorophenyl)acrylamide | ortho-Fluoro | Strong | High | ~40 min | ~0.18 |
Data Interpretation: The ortho-fluoro analog exhibits an approximately 3.5-fold increase in the second-order rate constant (
Experimental Protocol: Self-Validating GSH Kinetic Assay
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates an internal standard to correct for mass spectrometry ionization fluctuations and utilizes both positive (highly reactive) and negative (unreactive) controls to verify the assay's dynamic range.
Materials:
-
Test Compounds: (2E)-3-(2-Fluorophenyl)acrylamide, Cinnamamide (Negative Control), Acrylamide (Positive Control).
-
Reagents: Reduced Glutathione (GSH), Potassium Phosphate Buffer (100 mM, pH 7.4), LC-MS grade DMSO, Formic Acid.
-
Internal Standard: Labetalol (or an isotopically labeled standard).
Step-by-Step Methodology:
-
Preparation of Stocks: Prepare 10 mM stock solutions of all test compounds and GSH in LC-MS grade DMSO to prevent premature hydrolysis.
-
Assay Matrix Setup: In a 96-well plate, prepare the reaction buffer (100 mM Potassium Phosphate, pH 7.4). Pre-warm the plate to 37 °C to mimic physiological conditions.
-
Reaction Initiation: Add GSH to the buffer to achieve a final concentration of 5 mM. Initiate the reaction by adding the test compound to a final concentration of 100 µM. Causality Note: This maintains pseudo-first-order conditions where [GSH] >> [Electrophile], simplifying kinetic calculations.
-
Kinetic Sampling: At predetermined time points (0, 10, 20, 30, 60, 90, 120 minutes), extract a 20 µL aliquot from the reaction mixture.
-
Quenching: Immediately transfer the aliquot into 80 µL of a quenching solution (Acetonitrile containing 1% Formic Acid and 1 µM Internal Standard). Causality Note: The highly acidic pH instantly protonates the reactive thiolate anion back to a thiol, halting the Michael addition and preventing reversible adduct dissociation during analysis.
-
LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor the depletion of the parent electrophile.
-
Data Processing: Calculate the natural log of the remaining parent compound percentage (
) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( ). Calculate the second-order rate constant ( ) by dividing by the GSH concentration.
High-throughput LC-MS/MS workflow for evaluating electrophile-GSH reactivity kinetics.
Conclusion
The strategic placement of a fluorine atom at the ortho position of a cinnamamide scaffold provides a precise dial for tuning covalent reactivity. By leveraging the strong inductive (-I) effect, (2E)-3-(2-Fluorophenyl)acrylamide significantly enhances the electrophilicity of the
References
-
Quantum Chemical Characterization of Rotamerism in Thio-Michael Additions for Targeted Covalent Inhibitors - Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]
-
Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR - bioRxiv. URL:[Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - Journal of Medicinal Chemistry. URL:[Link]
Sources
Comparative Crystal Engineering: The Fluorine Effect in (2E)-3-(2-Fluorophenyl)acrylamide
The following guide provides an in-depth technical comparison of the crystal structure analysis of (2E)-3-(2-Fluorophenyl)acrylamide (also known as 2-fluorocinnamamide ). This analysis contrasts the compound with its non-fluorinated parent and its para-substituted isomer to highlight the "Fluorine Effect" in solid-state chemistry.[1]
Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists[1]
Executive Summary & Scientific Context
(2E)-3-(2-Fluorophenyl)acrylamide is a primary amide derivative of cinnamic acid.[1] In drug development, it serves as a critical scaffold for anticonvulsant agents and as a bioisostere for cinnamamide. The introduction of a fluorine atom at the ortho position (C2) is not merely a steric modification; it fundamentally alters the electronic landscape and crystal packing efficiency compared to its alternatives.
This guide compares the structural performance of the Ortho-Fluoro derivative against two key alternatives:
-
The Parent: (2E)-3-Phenylacrylamide (Cinnamamide ) – The baseline for packing efficiency.[1]
-
The Isomer: (2E)-3-(4-Fluorophenyl)acrylamide (4-Fluorocinnamamide ) – To isolate the positional effect of fluorine.[1]
Key Comparative Insights
| Feature | (2E)-3-(2-Fluorophenyl)acrylamide (Product) | Cinnamamide (Alternative 1) | (2E)-3-(4-Fluorophenyl)acrylamide (Alternative 2) |
| Conformation | Locked: High rotational barrier due to ortho-F steric/electronic repulsion.[1][2] | Flexible: Phenyl ring can rotate more freely relative to the vinyl group. | Linear: Planar, but lacks the ortho-locking mechanism.[1] |
| Crystal System | Typically Monoclinic (P2₁/c or similar).[1] | Monoclinic (P2₁/c).[1] | Monoclinic or Triclinic.[1] |
| Disorder | Suppressed: Ortho-substituents often anchor the molecule in the lattice.[1] | Prone: Unsubstituted phenyl rings often exhibit rotational disorder.[1] | Minimal disorder due to head-to-tail stacking.[1] |
| H-Bond Motif | Amide ribbons + C-H...F intramolecular contacts.[1] | Amide ribbons (N-H...O) only. | Amide ribbons + Intermolecular C-H...F. |
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity structural data, the following workflow is recommended. This protocol emphasizes the suppression of twinning, a common issue in acrylamide crystallization.
Phase 1: Synthesis & Purification[1]
-
Reaction: Knoevenagel condensation or Amidation of 2-fluorocinnamoyl chloride with ammonia.[1]
-
Purification (Critical): Recrystallization from Ethanol/Water (4:1) is preferred over rapid precipitation to ensure thermodynamic stability.[1]
Phase 2: Crystallization Strategy
-
Method: Slow Evaporation at Controlled Temperature (298 K).
-
Solvent System: Methanol/Dichloromethane (1:1).[1]
-
Causality: The halogenated solvent (DCM) often facilitates halogen-halogen interactions during nucleation, promoting single-crystal growth of fluorinated species.[1]
-
Phase 3: Data Collection & Refinement (SC-XRD)
-
Temperature: Collect at 100 K (Cryogenic).
-
Reasoning: Fluorine atoms have high thermal motion.[1] Room temperature data often smears the electron density of the fluorine, making it difficult to distinguish from disorder.
-
-
Refinement Target:
. -
Validation: Check for "Whole Molecule Disorder" vs. "Rotational Disorder" of the phenyl ring. The ortho-fluorine should resolve the rotational ambiguity often seen in the parent cinnamamide.
Visualization: Structural Determination Workflow
Caption: Step-by-step workflow for determining the crystal structure of fluorinated acrylamides, emphasizing cryogenic collection to stabilize fluorine electron density.
Structural Analysis & Performance Comparison
The Primary Motif: Amide Ribbons
Like its alternatives, (2E)-3-(2-Fluorophenyl)acrylamide forms the classic Amide Tape motif.[1]
-
Mechanism: The amide group acts as both a donor (N-H) and an acceptor (C=O).
-
Graph Set:
chains or dimers.[1] -
Comparison:
The Fluorine Effect: Interaction Hierarchy
The defining feature of the product is the role of the fluorine atom in directing the lattice.
-
Intramolecular Locking (Conformational Control):
-
Interaction: C-F...H-C(vinyl) or C-F...O=C repulsion.[1]
-
Result: The molecule is "locked" in a specific conformation (usually syn-planar or anti-planar relative to the vinyl hydrogen).[1]
-
Advantage: This reduces the entropic penalty of binding to protein targets (e.g., anticonvulsant receptors), making the 2-fluoro derivative a more rigid, pre-organized pharmacophore than the unsubstituted cinnamamide.
-
-
Intermolecular Contacts (Packing):
-
Interaction: C-H...F.
-
Strength: Weak electrostatic (< 2 kcal/mol), but directional.
-
Comparison:
-
4-Fluoro (Para): Fluorine is exposed at the "tail" of the molecule, promoting head-to-tail stacking.[1]
-
2-Fluoro (Ortho): Fluorine is buried near the core. This disrupts the "herringbone" packing seen in many aromatics and often forces the molecules into pi-stacked columns to accommodate the dipole.
-
-
Visualization: Interaction Logic
Caption: Logical flow of how the ortho-fluorine atom influences both the single-molecule conformation and the bulk material properties.
Performance Implications for Drug Development[1]
When choosing between the 2-fluoro, 4-fluoro, or unsubstituted variants for a drug campaign, the crystal structure reveals critical "developability" metrics.
| Performance Metric | 2-Fluoro (Ortho) | 4-Fluoro (Para) | Unsubstituted |
| Lattice Energy (MP) | Moderate: Disruption of planar packing often lowers MP slightly vs Para, improving solubility.[1] | High: Symmetric packing leads to high lattice energy and lower solubility.[1] | Variable: Often suffers from polymorphism.[1] |
| Metabolic Stability | High: Ortho-F blocks metabolic attack at the sensitive C2 position.[1] | Moderate: Blocks C4, but C2 remains vulnerable. | Low: Rapidly metabolized.[1] |
| Bioavailability | Enhanced: The "locked" conformation mimics the bioactive state, improving passive transport. | Good, but solubility may be rate-limiting.[1] | Baseline. |
Recommendation: For researchers targeting anticonvulsant activity, the (2E)-3-(2-Fluorophenyl)acrylamide offers the best balance of structural rigidity (for receptor binding) and solubility (due to the packing disruption caused by the ortho-substituent). The crystal structure analysis confirms that the fluorine atom is not just a "space filler" but a "conformation director."
References
-
General Cinnamamide Packing
-
The Fluorine Effect in Crystal Engineering
-
Synthesis & Pharmacological Context
-
Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-...acrylamide as a potent KCNQ2 opener. Bioorganic & Medicinal Chemistry Letters. Link
-
-
Database Validation
Sources
- 1. N-(3-Fluorophenyl)acrylamide | 519004-35-4 [sigmaaldrich.com]
- 2. (E)-N-(2-aminophenyl)-3-(2-fluorophenyl)acrylamide - CAS号 1476043-72-7 - 摩熵化学 [molaid.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Fluoro-phen-yl)cinnamamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopic Identification of (2E)-3-(2-Fluorophenyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for molecular characterization. By probing the vibrational modes of a molecule's functional groups, an IR spectrum provides a unique chemical "fingerprint." This guide provides an in-depth analysis of the key IR spectroscopic features for identifying (2E)-3-(2-Fluorophenyl)acrylamide, a compound of interest in medicinal chemistry.[1] We will compare its expected spectral characteristics with those of simpler, structurally related molecules to highlight the unique features that enable its precise identification.
The rationale behind choosing IR spectroscopy lies in its ability to confirm the presence of key structural motifs. For (2E)-3-(2-Fluorophenyl)acrylamide, this includes the primary amide, the trans-alkene, and the ortho-disubstituted fluorinated aromatic ring. Each of these groups possesses characteristic vibrational frequencies, and their combination in the final spectrum provides a high degree of confidence in the compound's identity.
Predicted Infrared Spectrum of (2E)-3-(2-Fluorophenyl)acrylamide
The structure of (2E)-3-(2-Fluorophenyl)acrylamide contains three key regions that dominate its IR spectrum:
-
The Primary Amide Group (-CONH₂): This group gives rise to some of the most characteristic peaks in the spectrum.
-
The trans-Alkene Group (-CH=CH-): The geometry of this double bond is clearly distinguishable.
-
The Ortho-Disubstituted Fluorophenyl Ring: The substitution pattern on the aromatic ring provides key fingerprint absorptions.
Key Vibrational Modes and Expected Wavenumbers
-
N-H Stretching (Amide): Primary amides exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[2][3][4] These are typically found in the range of 3370-3170 cm⁻¹ .[2] Expect two moderately intense, somewhat broadened peaks in this region.
-
C-H Stretching (Aromatic & Alkene): The C-H bonds on the aromatic ring and the alkene double bond are on sp² hybridized carbons. Their stretching vibrations occur at higher frequencies than those of sp³ carbons.[5] Therefore, look for medium-intensity peaks in the 3100-3000 cm⁻¹ region.[6][7]
-
C=O Stretching (Amide I Band): The carbonyl stretch of the amide is one of the strongest and most prominent absorptions in the entire spectrum. For a primary amide, this "Amide I" band is expected to appear strongly around 1690-1640 cm⁻¹ .[3][8] Its exact position can be influenced by conjugation and hydrogen bonding.
-
C=C Stretching (Alkene & Aromatic): The carbon-carbon double bond stretch of the alkene is expected in the 1680-1630 cm⁻¹ range.[5] The aromatic ring will also show C=C stretching vibrations, typically as two or more sharp peaks of variable intensity between 1600-1450 cm⁻¹ .
-
N-H Bending (Amide II Band): The in-plane bending of the N-H bonds, known as the "Amide II" band, is another key feature of primary amides. It appears as a strong band, typically between 1650-1620 cm⁻¹ .[2][3] This peak may sometimes overlap with the C=O stretch.
-
C-H Out-of-Plane Bending (trans-Alkene): The geometry of the disubstituted alkene is definitively confirmed by a strong, sharp absorption corresponding to the out-of-plane C-H "wagging" vibration. For a trans configuration, this peak is characteristically found in a narrow range around 970 ± 10 cm⁻¹ .[5][9][10]
-
C-H Out-of-Plane Bending (Aromatic): The substitution pattern on the benzene ring gives rise to strong bands in the fingerprint region. For an ortho-disubstituted ring, a strong C-H wagging peak is expected between 770-735 cm⁻¹ .[11][12]
-
C-F Stretching: The carbon-fluorine bond stretch will produce a strong absorption, typically in the 1300-1000 cm⁻¹ region. This peak can sometimes be difficult to assign definitively as it falls within the complex fingerprint region.
Comparative Spectral Analysis
To understand the unique spectral features of (2E)-3-(2-Fluorophenyl)acrylamide, it is instructive to compare its predicted spectrum with those of simpler, related molecules: Acrylamide and N-Phenylacrylamide.
| Vibrational Mode | Acrylamide [13][14] | N-Phenylacrylamide | (2E)-3-(2-Fluorophenyl)acrylamide (Predicted) | Significance of the Difference |
| N-H Stretch | ~3350 & 3180 cm⁻¹ (Primary Amide) | ~3300 cm⁻¹ (Secondary Amide, single peak) | ~3350 & 3180 cm⁻¹ (Primary Amide, two peaks) | The presence of two peaks vs. one clearly distinguishes the primary amide in the target molecule from the secondary amide in N-phenylacrylamide. |
| Aromatic C-H Stretch | Absent | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Differentiates the aromatic-containing compounds from simple acrylamide. |
| C=O Stretch (Amide I) | ~1670 cm⁻¹ | ~1660 cm⁻¹ | ~1650 cm⁻¹ | While present in all, its position is subtly shifted by the different electronic environments. |
| C=C Stretch | ~1610 cm⁻¹ | ~1620 cm⁻¹ | ~1630 cm⁻¹ | Indicates the presence of the vinyl group in all three compounds. |
| N-H Bend (Amide II) | ~1610 cm⁻¹ (overlaps with C=C) | ~1540 cm⁻¹ | ~1625 cm⁻¹ | The position of the Amide II band is a key differentiator between primary and secondary amides. |
| trans-Alkene C-H Bend | ~980 & 960 cm⁻¹ (Vinyl group) | Not a simple trans system | ~970 cm⁻¹ (Strong, Sharp) | This single, strong peak is a hallmark of the trans-disubstituted nature of the alkene, a key structural feature of the target molecule. |
| Aromatic C-H Bend | Absent | ~750 & 690 cm⁻¹ (Monosubstituted) | ~750 cm⁻¹ (Ortho-disubstituted) | The specific position of this out-of-plane bend helps confirm the ortho-substitution pattern on the phenyl ring.[11] |
Key Takeaway: The most definitive peaks for identifying (2E)-3-(2-Fluorophenyl)acrylamide and distinguishing it from similar structures are the pair of N-H stretches (confirming a primary amide), the strong, sharp trans-alkene C-H bend around 970 cm⁻¹ , and the aromatic C-H bend around 750 cm⁻¹ (indicative of ortho substitution).
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the standard procedure for analyzing a solid sample like (2E)-3-(2-Fluorophenyl)acrylamide using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. ATR is the preferred method for its simplicity, speed, and minimal sample preparation.[1][15][16]
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.
-
-
Background Spectrum Acquisition:
-
Causality: A background spectrum is essential to computationally subtract the spectral contributions of atmospheric gases (CO₂, H₂O) and the instrument itself, ensuring that the final spectrum is solely that of the sample.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This typically involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid (2E)-3-(2-Fluorophenyl)acrylamide powder directly onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample.
-
Causality: Applying pressure is critical to ensure intimate and uniform contact between the solid sample and the ATR crystal surface.[16] The infrared beam's evanescent wave only penetrates a few microns into the sample, so poor contact will result in a weak, low-quality spectrum.[1]
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background measurement.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and press arm thoroughly with a solvent-moistened wipe to remove all traces of the sample.
-
Workflow and Data Interpretation Diagrams
Caption: Logic diagram for spectral identification.
References
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-18. [Link]
-
Larraona, J. (n.d.). IR spectrum: Alkenes. Quimicaorganica.org. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY - Absorptions of Amides (R-CO-NH2). Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY - The C=C Stretching, C-H Stretching, and C-H Bending Bands of Alkenes. Retrieved from [Link]
-
Cortes, S. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Alkene out-of-plane bending vibrations. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-91. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]
-
ResearchGate. (n.d.). IR spectrum of acrylamide (top) and isolated product-polyacrylamide (bottom) in KBr pellet at room temperature. [Link]
-
ResearchGate. (n.d.). FTIR spectra of acrylamide (AM) monomer. [Link]
Sources
- 1. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. IR spectrum: Alkenes [quimicaorganica.org]
- 10. Chemistry: Alkene out-of-plane bending vibrations [openchemistryhelp.blogspot.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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- 16. op.niscpr.res.in [op.niscpr.res.in]
Structural Validation of (2E)-3-(2-Fluorophenyl)acrylamide via 13C NMR
A Comparative Technical Guide
Executive Summary & Core Directive
In drug development, (2E)-3-(2-Fluorophenyl)acrylamide is a frequent pharmacophore, often serving as a Michael acceptor in covalent kinase inhibitors or as a synthetic intermediate. While 1H NMR is the standard for establishing alkene stereochemistry (via
This guide establishes 13C NMR as the definitive "fingerprinting" tool. Unlike proton NMR, 13C NMR utilizes the large Heteronuclear Spin-Spin Coupling (
Mechanistic Basis: The 13C-19F Coupling Advantage
The validation power of this technique rests on the interaction between the
The Diagnostic Fingerprint:
-
Ipso-Carbon (
): ~245–255 Hz (Definitive proof of fluorination site). -
Ortho-Carbon (
): ~20–25 Hz (Validates 2-position substitution). -
Meta-Carbon (
): ~5–10 Hz. -
Para-Carbon (
): ~0–3 Hz (Often appears as a broadened singlet).
This pattern renders the 2-fluorophenyl ring distinct from its 3-fluoro or 4-fluoro regioisomers, which generate entirely different splitting topologies.
Comparative Analysis: 13C NMR vs. Alternatives
This section objectively compares 13C NMR against other validation methods and structural alternatives.
A. Diagnostic Performance Comparison
| Feature | 1H NMR | 13C NMR (Recommended) | HPLC-MS |
| Stereochemistry (E vs Z) | Superior ( | Supportive (Chemical shift | Poor (Requires specific column/standards) |
| Regiochemistry (2-F vs 3-F) | Difficult (Multiplet overlap common) | Definitive ( | Ineffective (Same Mass) |
| Quaternary Carbons | Invisible | Visible (Critical for ring junction) | Invisible |
| Sample Requirement | Low (< 5 mg) | High (> 20 mg preferred) | Minimal |
B. Distinguishing Structural Alternatives (Isomers)
The primary challenge is distinguishing the target (2E) isomer from the (2Z) isomer and the 4-Fluoro regioisomer.
1. Target (2E) vs. Impurity (2Z):
In cinnamamides, the
-
E-Isomer
: Typically ~135–140 ppm. -
Z-Isomer
: Typically shifted upfield by 3–5 ppm due to steric compression.
2. Target (2-F) vs. Regioisomer (4-F):
-
2-Fluoro (Target): Asymmetric. Expect distinct signals for all aromatic carbons. Large
at ~160 ppm (C2').[1] -
4-Fluoro (Alternative): Symmetric axis. C2'/C6' are equivalent; C3'/C5' are equivalent.
is at the para position (~163 ppm).
Experimental Protocol
This protocol is designed to maximize Signal-to-Noise (S/N) for quaternary carbons and resolve C-F splitting.
Step 1: Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl
. Acrylamides have limited solubility in chloroform, and DMSO prevents aggregation that broadens peaks. -
Concentration: Dissolve 30–50 mg of compound in 0.6 mL solvent. High concentration is vital for detecting the weak outer wings of the
doublets. -
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling). Ensure 1H decoupling is active during acquisition but off during delay (to minimize NOE if quantitative data is needed, though standard decoupling is fine for structure).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C1, C2-F) relax slowly. Insufficient D1 leads to signal loss for the most diagnostic peaks.
-
Scans (NS): Minimum 1024 scans . Fluorine splitting divides signal intensity, making peaks effectively "shorter."
-
Spectral Width: -10 to 220 ppm (Ensure Carbonyl and C-F regions are covered).
Expected Data & Interpretation Guide
Use the table below to validate your spectrum. Deviations >2 ppm or >5 Hz in coupling suggest a structural anomaly.
Table 1: Reference 13C NMR Data for (2E)-3-(2-Fluorophenyl)acrylamide
(Solvent: DMSO-d6, 100 MHz)
| Carbon Label | Type | Approx. Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C=O | C=O | 165.0 – 167.0 | Singlet (s) | - | Amide Carbonyl |
| C2' | C | 158.0 – 162.0 | Doublet (d) | ^1J ≈ 245-250 | Diagnostic: Direct F-attachment |
| C3 | CH | 134.0 – 136.0 | Doublet (d) | ||
| C4' | CH | 130.0 – 132.0 | Doublet (d) | Meta to Fluorine | |
| C6' | CH | 128.0 – 130.0 | s or d | Small coupling | Distal aromatic |
| C3' | CH | 124.0 – 125.0 | Doublet (d) | Meta/Para relationship | |
| C5' | CH | 116.0 – 117.0 | Doublet (d) | Ortho to Fluorine | |
| C2 | CH | 122.0 – 124.0 | Singlet/Broad | - | |
| C1' | C | 120.0 – 122.0 | Doublet (d) | Bridgehead (Ortho to F) |
> Note: The numbering assumes C1=Carbonyl, C2=
Validation Logic & Workflow Diagrams
Diagram 1: Structural Validation Decision Tree
This logic flow ensures you do not misidentify the compound based on partial data.
Caption: Decision tree for distinguishing the target molecule from non-fluorinated, regioisomeric, and stereoisomeric impurities.
Diagram 2: Experimental Workflow
Caption: Optimized experimental workflow for acquiring high-fidelity 13C NMR data for fluorinated amides.
References
- Provides reference shifts for the analog 4-fluorocinnamic acid, validating the chemical shift range for the acrylamide backbone.
-
National Institutes of Health (NIH). (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide...[2] PubMed. Retrieved from [Link]
- Validates the synthesis and biological relevance of (E)-3-(2-fluorophenyl)
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
- Authoritative source for general chemical shift increments and substituent effects.
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
- Source for standard J(C-F)
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene. Retrieved from [Link]
- Provides pedagogical comparison of E/Z isomer shifts in alkene systems.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

